4-Fluoro-2-isopropoxyaniline hydrochloride
Description
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Properties
IUPAC Name |
4-fluoro-2-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWKQHIDWNMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661204 | |
| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-47-7 | |
| Record name | Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Fluoro-2-isopropoxyaniline hydrochloride physical properties
An In-depth Technical Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride: Properties, Handling, and Analytical Characterization
Introduction
This compound (CAS No: 380430-47-7) is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. As a fluorinated aromatic amine, it serves as a crucial building block in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs). The presence of a fluorine atom can modulate the metabolic stability, lipophilicity, and binding affinity of a parent molecule, while the isopropoxy and amine groups offer versatile handles for further chemical modification.
This guide provides a comprehensive overview of the core physical properties, safety and handling protocols, and analytical methodologies pertinent to this compound, tailored for researchers and scientists in a drug development setting.
Part 1: Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of a research chemical are paramount for its appropriate storage, handling, and application in synthetic chemistry. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 380430-47-7 | [1][2] |
| Molecular Formula | C₉H₁₃ClFNO | [1][2][3] |
| Molecular Weight | 205.66 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Purity | Typically supplied at ≥98% purity | [1] |
| Boiling Point | 237°C at 760 mmHg (Note: This value is likely for the free base form, as hydrochloride salts typically decompose at high temperatures before boiling.) | [1] |
| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride; 4-Fluoro-2-isopropoxyaniline, HCl; Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride | [1] |
| InChI Key | BRZWKQHIDWNMHI-UHFFFAOYSA-N |
Part 2: Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following GHS hazard information has been reported:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
Related compounds are also classified as H312 (Harmful in contact with skin) and H332 (Harmful if inhaled), so caution is warranted.
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] Avoid breathing dust.
-
Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.
Storage Recommendations
There are varied recommendations for the storage of this compound, likely depending on the desired shelf-life and purity requirements. A consolidated best-practice approach is as follows:
-
Short-Term (weeks): Store in a cool (2-8°C), dry, and well-ventilated place.[5]
-
Long-Term (months to years): For maximum stability, store at -20°C.[2][6]
-
General Conditions: Keep the container tightly sealed to prevent moisture ingress.[1] Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air exposure.[5]
Part 3: Analytical Characterization Workflows
Verifying the identity and purity of starting materials is a cornerstone of scientific integrity in drug development. While specific validated monographs for this compound are not publicly available, standard analytical techniques for aromatic amines can be readily applied.
Workflow for Quality Control of a Research Chemical
The following diagram outlines a typical workflow for the quality control (QC) assessment of an incoming research chemical like this compound.
Caption: Figure 1: General QC Workflow for Research Chemicals
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Expertise & Causality:
-
Method: Reverse-phase HPLC is chosen because it is adept at separating small organic molecules of moderate polarity.
-
Column: A C18 column is a robust, general-purpose choice for separating aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) is used. The acetonitrile is the organic modifier that elutes the compound. The TFA is an ion-pairing agent that sharpens the peak shape of the protonated amine, improving resolution and reproducibility.
-
Detector: UV detection is selected because the aniline's aromatic ring possesses a strong chromophore, making it easily detectable.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).
-
Protocol: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for confirming the identity of the compound by analyzing its free base form. The acidic hydrochloride salt is not suitable for direct GC analysis.
Expertise & Causality:
-
Method: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. It provides both retention time information (from GC) and a mass fragmentation pattern (from MS), which acts as a molecular fingerprint.
-
Sample Preparation: The sample must be neutralized to its free base form, which is more volatile than the hydrochloride salt, allowing it to travel through the GC column.
-
Injector Temperature: The injector must be hot enough to vaporize the sample instantly without causing thermal degradation.[7]
Step-by-Step Methodology:
-
Sample Preparation (Neutralization):
-
Dissolve ~1-2 mg of the hydrochloride salt in 1 mL of methanol.
-
Add a small amount of a volatile base, such as triethylamine or a dilute ammonium hydroxide solution, to neutralize the HCl.
-
Alternatively, perform a liquid-liquid extraction: dissolve the salt in water, basify with sodium bicarbonate, and extract the free base into a volatile organic solvent like ethyl acetate or dichloromethane. Dry the organic layer with sodium sulfate.
-
-
Instrumentation & Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.[7]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.[7]
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
-
Analysis:
-
Inject the prepared sample.
-
The resulting mass spectrum should be compared to a reference spectrum if available, or analyzed for characteristic fragments corresponding to the structure of 4-fluoro-2-isopropoxyaniline (free base molecular weight: 169.2 g/mol ).[8]
-
References
- 1. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 2. usbio.net [usbio.net]
- 3. This compound [oakwoodchemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Fluorinated Aniline Building Block
An In-Depth Technical Guide to 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS 380430-47-7): A Key Intermediate in Modern Drug Discovery
This compound, identified by CAS number 380430-47-7, is a highly functionalized aromatic amine that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its strategic importance lies in the specific arrangement of its substituents: a fluorine atom, an isopropoxy group, and an aniline moiety. This unique combination offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.
The aniline nitrogen serves as a crucial nucleophile and a hydrogen bond donor, essential for interacting with biological targets.[3] The presence of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity (pKa) of the aniline group.[3][4] Simultaneously, the isopropoxy group provides steric bulk and lipophilicity, which can be optimized to improve oral bioavailability and tailor the molecule's interaction within a protein's binding pocket. Consequently, this compound is frequently employed in the development of targeted therapies, particularly kinase inhibitors for oncological and inflammatory diseases.[3][5]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the synthesis, characterization, applications, and handling of this key synthetic building block.
Core Chemical & Physical Properties
A precise understanding of the compound's fundamental properties is the starting point for its effective utilization in any synthetic campaign. The data below is compiled from various chemical suppliers and databases.[6][7][8]
| Property | Value |
| CAS Number | 380430-47-7 |
| Molecular Formula | C₉H₁₃ClFNO |
| Molecular Weight | 205.66 g/mol [6][8] |
| IUPAC Name | 4-Fluoro-2-(propan-2-yloxy)aniline hydrochloride |
| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride[6] |
| Physical Form | Solid |
| Purity | Typically ≥98% |
| InChI Key | BRZWKQHIDWNMHI-UHFFFAOYSA-N |
Synthesis and Purification: A Strategic Approach
While multiple proprietary synthesis routes exist, a common and logical approach involves a multi-step sequence starting from readily available precursors. The following represents a plausible and illustrative synthetic strategy based on established organic chemistry principles, such as nucleophilic aromatic substitution (SNAr) and nitro group reduction.
Illustrative Synthetic Pathway
A logical pathway begins with a doubly activated aromatic ring, such as 1,2,4-trifluoronitrobenzene. The fluorine atoms are excellent leaving groups for SNAr, and their positions relative to the electron-withdrawing nitro group dictate the regioselectivity of the substitutions.
-
Step 1: Regioselective Isopropoxylation. The fluorine at the C-2 position is highly activated by the ortho-nitro group, making it susceptible to nucleophilic attack. Reaction with sodium isopropoxide in an appropriate solvent like isopropanol or THF selectively displaces this fluorine to install the isopropoxy ether.
-
Step 2: Nitro Group Reduction. The resulting nitro-intermediate is then reduced to the primary aniline. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and efficient method for this transformation.[9] Other reducing agents like tin(II) chloride or iron in acidic media can also be employed.
-
Step 3: Hydrochloride Salt Formation. The final freebase, 4-fluoro-2-isopropoxyaniline, is often converted to its hydrochloride salt to improve stability and handling. This is typically achieved by dissolving the freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of hydrogen chloride.
General Experimental Protocol
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.
-
Isopropoxylation: To a solution of sodium isopropoxide (1.1 eq) in anhydrous isopropanol, add 1,2,4-trifluoronitrobenzene (1.0 eq) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the reaction, quench with water, and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude nitro-intermediate from the previous step in ethanol or methanol. Add 5-10 mol% Pd/C catalyst. Pressurize the reaction vessel with hydrogen gas (typically 3-4 atm) and stir vigorously at room temperature.[10] Monitor the reaction until completion. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purification & Salt Formation: Purify the crude aniline freebase using column chromatography on silica gel.[11] Combine the pure fractions and remove the solvent. Dissolve the purified freebase in anhydrous diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is critical to confirm the structural integrity and purity of the synthesized material before its use in subsequent research and development activities.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons, the isopropoxy methine and methyl groups, and the amine protons. The carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight of the freebase (169.2 g/mol ).[12][13] Techniques like GC-MS or LC-MS can provide this information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase method is typically suitable for this class of molecules.[14]
Exemplary HPLC Method for Purity Analysis
This protocol serves as a starting point for method development.[14]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile to 0.5 mg/mL |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound is a quintessential building block for the synthesis of small-molecule kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15]
The aniline portion of the molecule is frequently used to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a common anchoring point for many Type I and Type II inhibitors.[3] The fluoro and isopropoxy groups then project into different pockets of the active site, where they can be used to achieve potency and selectivity for the target kinase over other kinases in the human kinome. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance drug-like properties.[4]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory. The information below is a summary of common hazards and recommended practices derived from safety data sheets (SDS).[16][17][18][19]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[16][18]
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16][17]
Storage Recommendations
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[16]
-
Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air or moisture.
-
Incompatibilities: Keep away from strong oxidizing agents.
References
- 1. parchem.com [parchem.com]
- 2. 4-Fluoro-2-isopropoxyaniline [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 7. Angene - this compound | 380430-47-7 | MFCD01632194 | AG00C0XX [japan.angenechemical.com]
- 8. usbio.net [usbio.net]
- 9. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 10. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. cenmed.com [cenmed.com]
- 13. PubChemLite - this compound (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
4-Fluoro-2-isopropoxyaniline hydrochloride molecular structure
An In-depth Technical Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 380430-47-7), a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details the compound's molecular structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical methodologies for its characterization. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the molecule's behavior and application.
Introduction: A Versatile Building Block
Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. Among these, this compound has emerged as a valuable intermediate, prized for the specific stereoelectronic properties conferred by its substituents. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity of derivative compounds, while the ortho-isopropoxy group modulates solubility and steric profile. The hydrochloride salt form improves the compound's stability and handling characteristics, making it suitable for multi-step synthetic campaigns.[1] This guide elucidates the core structural and chemical attributes of this molecule, providing the technical foundation required for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is the cornerstone of its chemical reactivity and utility. The molecule consists of an aniline core, substituted with a fluorine atom at the para position and an isopropoxy group at the ortho position relative to the amino group. The hydrochloride salt is formed by the protonation of the primary amine.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below, providing critical data for experimental design and safety assessments.
| Property | Value | Source |
| CAS Number | 380430-47-7 | [1][2][3] |
| Molecular Formula | C₉H₁₃ClFNO | [1][2] |
| Molecular Weight | 205.66 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [1] |
| Storage | Inert atmosphere, room temperature or -20°C | [2] |
| SMILES | CC(C)OC1=C(C=CC(=C1)F)N.Cl | [3] |
| InChI Key | BRZWKQHIDWNMHI-UHFFFAOYSA-N |
Synthesis and Purification Workflow
A robust synthetic strategy is crucial for obtaining high-purity this compound. A common and effective approach involves the catalytic reduction of a nitro-aromatic precursor. This method is chosen for its high efficiency and the commercial availability of starting materials.
Caption: Synthetic pathway for 4-Fluoro-2-isopropoxyaniline HCl.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis. The causality for using a palladium on carbon (Pd/C) catalyst lies in its high activity and selectivity for nitro group reduction without affecting the fluoro-substituent or the aromatic ring.
-
Reduction of the Nitro Precursor:
-
To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C catalyst (5-10 mol%).
-
The mixture is subjected to hydrogenation (H₂) at a pressure of 3-4 atm in a Parr shaker or similar apparatus.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The choice of TLC provides a rapid, cost-effective way to track reaction progress.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite. The Celite is essential to prevent fine catalyst particles from contaminating the product.
-
The solvent is removed under reduced pressure to yield the crude 4-fluoro-2-isopropoxyaniline free base.
-
-
Formation of the Hydrochloride Salt:
-
The crude aniline is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in diethyl ether (e.g., 2M) is added dropwise with stirring. Anhydrous conditions are critical to prevent the introduction of water, which could affect salt crystallization and purity.
-
The hydrochloride salt precipitates as a solid.
-
The solid is collected by vacuum filtration, washed with cold anhydrous ether to remove any unreacted starting material, and dried under vacuum.
-
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is required to unambiguously confirm the molecular structure and assess the purity of the final compound. This self-validating system ensures that the synthesized material meets the required specifications.
Caption: Integrated workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectral data are based on established principles of chemical shifts and coupling constants for similar structures.[4][5]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.0-7.5 | m | Aromatic protons (Ar-H) |
| ~4.5-4.8 | septet | Isopropoxy CH | |
| ~1.3-1.5 | d | Isopropoxy CH₃ | |
| ~8-10 | br s | NH₃⁺ protons | |
| ¹³C | ~150-160 (d) | d, ¹JCF | C-F |
| ~140-150 | s | C-O | |
| ~110-125 (d) | d, ²JCF, ³JCF | Aromatic CH | |
| ~115-125 | s | C-NH₃⁺ | |
| ~70-75 | s | Isopropoxy CH | |
| ~20-25 | s | Isopropoxy CH₃ | |
| ¹⁹F | ~ -110 to -130 | m | Ar-F |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the free base and offers structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.[6] For routine analysis, LC-MS is employed to verify identity and purity.[7][8]
-
Expected Molecular Ion (M+H)⁺: The primary ion observed in positive mode ESI-MS would be for the free base (C₉H₁₂FNO), corresponding to an m/z of approximately 170.09.[9]
-
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the hydrochloride salt in a methanol/water (1:1) mixture.
-
Chromatography: Inject onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).[7]
-
Mobile Phase: Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acid is crucial for good peak shape and ionization efficiency.
-
Detection: Monitor via electrospray ionization (ESI) in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule, confirming its general structure.[10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 (broad) | N-H stretch | -NH₃⁺ (Ammonium) |
| 2850-3000 | C-H stretch | Aliphatic (isopropoxy) |
| ~3100 | C-H stretch | Aromatic |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1200-1250 | C-O stretch | Aryl ether |
| 1100-1200 | C-F stretch | Aryl fluoride |
Applications in Research and Development
This compound is not an end-product but a critical starting material. Its structure is frequently incorporated into biologically active molecules, particularly kinase inhibitors for oncology research.[12] The strategic placement of the fluoro and isopropoxy groups allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, similar fluoro-alkoxy aniline cores are central to the synthesis of inhibitors targeting kinases like EGFR.[12]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The information is derived from supplier Safety Data Sheets (SDS).[13][14][15]
| Aspect | Guideline | Hazard Statements | Precautionary Statements |
| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE): gloves, lab coat, and safety glasses. Avoid dust formation. | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[2] | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | - | P501: Dispose of contents/container to an approved waste disposal plant.[14] |
Conclusion
This compound is a well-defined chemical entity with significant potential in synthetic chemistry. This guide has provided an in-depth analysis of its molecular structure, supported by a framework of practical synthesis and state-of-the-art characterization techniques. By understanding the interplay of its structural features and chemical properties, researchers can confidently and safely leverage this versatile building block to advance the frontiers of drug discovery and materials science.
References
- 1. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 2. usbio.net [usbio.net]
- 3. ivychem.com [ivychem.com]
- 4. 4-Isopropoxyaniline(7664-66-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
4-Fluoro-2-isopropoxyaniline hydrochloride solubility data
An In-Depth Technical Guide to the Solubility of 4-Fluoro-2-isopropoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 380430-47-7). Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on a scientifically grounded prediction of its solubility based on its molecular structure and the properties of analogous compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to determine the thermodynamic solubility using the gold-standard shake-flask method, coupled with a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction to this compound
This compound is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a fluoro group, an isopropoxy group, and an aniline moiety, makes it a versatile building block. The hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent amine.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, formulation development, and assessing its potential bioavailability.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 380430-47-7 | [1][4][5] |
| Molecular Formula | C₉H₁₃ClFNO | [1][5] |
| Molecular Weight | 205.66 g/mol | [1][5] |
| Appearance | Expected to be a solid | General knowledge |
| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride | [1] |
Predicted Solubility Profile
Aqueous Solubility
As a hydrochloride salt of a primary aromatic amine, this compound is expected to exhibit moderate to good aqueous solubility.[2] The protonated ammonium group (R-NH₃⁺) can readily participate in hydrogen bonding with water molecules, significantly enhancing its solubility compared to the free base form.
However, several structural features will modulate its overall aqueous solubility:
-
The Aromatic Ring and Isopropoxy Group: The benzene ring and the isopropoxy substituent are hydrophobic and will limit the extent of aqueous solubility.
-
The Fluoro Group: The fluorine atom is highly electronegative and can participate in weak hydrogen bonding, which may slightly improve solubility.
-
pH-Dependence: The solubility of this compound will be highly dependent on the pH of the aqueous medium. In acidic to neutral conditions, the compound will exist predominantly in its ionized, more soluble form. As the pH increases towards the pKa of the anilinium ion, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.
-
Common Ion Effect: In aqueous solutions containing chloride ions (e.g., hydrochloric acid or high concentrations of sodium chloride), the solubility of the hydrochloride salt may be suppressed due to the common ion effect.[6][7][8]
Organic Solvent Solubility
The solubility in organic solvents will be governed by the principle of "like dissolves like".[9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to have good solubility in these solvents. The polar hydroxyl group of the solvent can interact with the polar anilinium hydrochloride moiety, while the alkyl portion of the solvent can solvate the hydrophobic aromatic ring and isopropoxy group. For the related compound 4-Fluoroaniline hydrochloride, it is soluble in methanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in these solvents due to their ability to solvate the polar functional groups of the molecule.
-
Less Polar Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected. The related compound 3-isopropoxyaniline is slightly soluble in chloroform.[10][11]
-
Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in non-polar solvents due to the polar nature of the hydrochloride salt.
Experimental Determination of Thermodynamic Solubility
Given the absence of published data, experimental determination of solubility is crucial. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[12] This is distinct from kinetic solubility, which is often a higher, non-equilibrium value obtained under conditions of rapid precipitation and is more relevant for high-throughput screening.[1][13][14][15]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the thermodynamic solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., purified water, pH buffers, methanol, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.[16]
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration of the dissolved compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: A flowchart of the shake-flask method for solubility.
Analytical Method for Quantification: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic amines.[18][19][20][21][22]
Suggested HPLC-UV Method
The following provides a starting point for developing a suitable HPLC method. Method optimization and validation are essential.
Table 2: Suggested HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or an acetate buffer) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| UV Detection | 280 nm (or wavelength of maximum absorbance determined by UV scan) |
Method Development Considerations:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Linearity and Range: Determine the concentration range over which the detector response is linear.
-
Accuracy and Precision: Assess the accuracy and precision of the method through replicate analyses of quality control samples.
Workflow for HPLC Quantification
The diagram below outlines the process for quantifying the dissolved compound.
Caption: Workflow for HPLC-based quantification of solubility.
Conclusion
While published quantitative solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and structural motifs allows for a reliable prediction of its solubility behavior. As a hydrochloride salt of an aromatic amine, it is expected to be soluble in polar solvents, with its aqueous solubility being highly pH-dependent. For drug development professionals and researchers requiring precise solubility data, this guide provides a robust framework, including a detailed shake-flask protocol and a suitable HPLC analytical method, to empirically determine this critical parameter. The methodologies outlined herein are grounded in established scientific principles and industry best practices, ensuring the generation of accurate and reproducible results.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. ardena.com [ardena.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. rjpdft.com [rjpdft.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. lookchem.com [lookchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. agilent.com [agilent.com]
- 21. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 22. assets.fishersci.com [assets.fishersci.com]
A Technical Guide to the Spectral Analysis of 4-Fluoro-2-isopropoxyaniline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectral characteristics of 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS No. 380430-47-7), a key intermediate in pharmaceutical and materials science research.[1][2][3] While a complete experimental dataset for this specific salt is not widely available in the public domain, this document, intended for researchers, scientists, and drug development professionals, leverages spectral data from analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing data from structurally related molecules, this guide offers a robust framework for the characterization and quality control of this compound.
Introduction: The Significance of this compound
This compound is a substituted aniline derivative of growing importance in organic synthesis. The presence of a fluorine atom and an isopropoxy group on the aniline ring imparts unique electronic and steric properties, making it a valuable building block for novel therapeutic agents and functional materials.[4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic applications.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight of a compound.[5] This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in the established spectral characteristics of its structural analogues.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[6] For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the ammonium protons. The chemical shifts and multiplicities will be influenced by the electron-withdrawing effect of the fluorine atom and the ammonium group, and the electron-donating effect of the isopropoxy group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | Rationale & Analogous Data |
| Aromatic CH (H-3, H-5, H-6) | 6.8 - 7.5 | Multiplets | J(H-F) and J(H-H) couplings | The aromatic region for fluoro- and alkoxy-substituted anilines typically appears in this range. For 4-fluoroaniline, aromatic protons are observed at 6.55-6.85 ppm.[7] The presence of the electron-withdrawing ammonium group will likely shift these signals downfield. |
| Isopropoxy CH | 4.5 - 5.0 | Septet | ~6 Hz | The methine proton of the isopropoxy group is expected to be a septet due to coupling with the six methyl protons. In 4-isopropoxyaniline, this signal is observed around 4.47 ppm.[8] |
| Isopropoxy CH₃ | 1.2 - 1.5 | Doublet | ~6 Hz | The six equivalent methyl protons of the isopropoxy group will appear as a doublet due to coupling with the methine proton. This is consistent with data for other isopropoxy-substituted aromatics.[8] |
| Ammonium NH₃⁺ | 9.0 - 11.0 | Broad Singlet | N/A | The protons of the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. The chemical shift can be highly variable depending on concentration and solvent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments and will be significantly influenced by the fluorine substituent, which causes characteristic C-F coupling.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Rationale & Analogous Data |
| C-F (C-4) | 155 - 165 | ¹J(C-F) ≈ 230-250 Hz | The carbon directly attached to fluorine will show a large one-bond coupling constant and appear significantly downfield. In 4-fluoroaniline, this carbon appears around 155.0 ppm with a J-coupling of 229.4 Hz.[7] |
| C-NH₃⁺ (C-1) | 130 - 140 | J(C-F) likely small | The carbon attached to the ammonium group will be deshielded. |
| C-O (C-2) | 145 - 155 | J(C-F) likely small | The carbon bearing the isopropoxy group will be shifted downfield. |
| Aromatic CH (C-3, C-5, C-6) | 110 - 130 | ²J(C-F) and ³J(C-F) ≈ 5-25 Hz | The other aromatic carbons will show smaller couplings to the fluorine atom. In 4-fluoroaniline, the carbon ortho to the fluorine shows a coupling of ~21 Hz, and the meta carbon shows a coupling of ~7 Hz.[7] |
| Isopropoxy CH | 70 - 75 | N/A | The methine carbon of the isopropoxy group is expected in this region, consistent with data for 4-isopropoxyaniline (69.4 ppm).[8] |
| Isopropoxy CH₃ | 20 - 25 | N/A | The methyl carbons of the isopropoxy group will appear in the aliphatic region, similar to 4-isopropoxyaniline (22.1 ppm).[8] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required due to the low natural abundance of ¹³C.[5]
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Rationale & Analogous Data |
| N-H (Ammonium) | 3200 - 2800 | N-H stretch | The N-H stretching vibrations of the ammonium salt are expected as a broad band in this region. |
| C-H (Aromatic) | 3100 - 3000 | C-H stretch | Characteristic stretching vibrations for sp² C-H bonds on the aromatic ring. |
| C-H (Aliphatic) | 3000 - 2850 | C-H stretch | Stretching vibrations of the isopropoxy group's sp³ C-H bonds. |
| C=C (Aromatic) | 1600 - 1450 | C=C stretch | Aromatic ring stretching vibrations. Substituted anilines typically show bands in this region. |
| C-N | 1350 - 1250 | C-N stretch | The stretching vibration of the aryl C-N bond. |
| C-O (Ether) | 1250 - 1000 | C-O stretch | Asymmetric and symmetric C-O-C stretching of the isopropoxy group. Aryl alkyl ethers typically show a strong band in this region. |
| C-F | 1250 - 1050 | C-F stretch | The C-F stretching vibration is expected in this region and is often strong. |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum
For the analysis of this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum would show the molecular ion of the free base.
| Ion | Predicted m/z | Description | Rationale & Analogous Data |
| [M+H]⁺ | 170.1 | Protonated molecule of the free base (C₉H₁₂FNO) | The molecular weight of the free base is 169.20 g/mol . The [M+H]⁺ ion is the expected parent ion in ESI-MS.[9] |
| [M-C₃H₆+H]⁺ | 128.1 | Loss of propene from the protonated molecule | A common fragmentation pathway for isopropoxy-substituted compounds is the loss of propene. |
| [M-C₃H₇O]⁺ | 110.0 | Loss of the isopropoxy radical | Cleavage of the ether bond can lead to this fragment. |
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a good signal for the [M+H]⁺ ion.
-
Caption: Logical flow of a mass spectrometry experiment.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar compounds, a comprehensive spectral profile has been established, offering a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this compound. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for further research and development.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-isopropoxyaniline Hydrochloride
This guide provides a comprehensive overview of the synthesis of 4-Fluoro-2-isopropoxyaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the desired hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles and experimental considerations.
Introduction: The Significance of this compound
This compound is a substituted aniline derivative of significant interest in organic synthesis. Its molecular architecture, featuring a fluorine atom, an isopropoxy group, and an amino group on a benzene ring, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the isopropoxy and amino groups provide handles for further chemical modifications.[1]
This versatile intermediate is primarily utilized in the development of novel pharmaceuticals, particularly in the creation of targeted therapies for conditions such as inflammation, infections, and neurological disorders.[1] In the agrochemical sector, it serves as a precursor for the synthesis of advanced pesticides and herbicides, contributing to improved crop protection and yields.[1]
This guide will delineate a robust and reproducible synthetic route to this compound, commencing with the etherification of 4-fluoro-2-nitrophenol, followed by the reduction of the nitro group, and concluding with the formation of the hydrochloride salt.
Overall Synthetic Strategy
The synthesis of this compound is a three-step process that begins with the readily available starting material, 4-fluoro-2-nitrophenol. The overall transformation is depicted below:
References
A Senior Application Scientist's Guide to 4-Fluoro-2-isopropoxyaniline hydrochloride: A Core Intermediate in Modern Synthesis
Abstract
Substituted anilines are foundational pillars in the construction of complex molecular architectures, serving as indispensable precursors in pharmaceuticals, agrochemicals, and materials science. Among these, 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS: 380430-47-7) has emerged as a particularly valuable intermediate. Its unique trifecta of functional groups—a nucleophilic amine, a metabolically robust fluorine atom, and a sterically influential isopropoxy group—provides a nuanced platform for synthetic chemists to achieve precise molecular design. This guide offers an in-depth technical examination of this compound, from its synthesis and physicochemical properties to its strategic application in drug development, grounded in field-proven insights and established protocols.
Core Physicochemical & Safety Profile
Understanding the fundamental properties and hazards of an intermediate is the first step in its effective and safe utilization. This compound is typically a solid at room temperature, valued for its improved stability and handling characteristics compared to the free base.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 380430-47-7 | [1][2][3] |
| Molecular Formula | C₉H₁₃ClFNO | [1] |
| Molecular Weight | 205.66 g/mol | [1] |
| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride | [1] |
| Appearance | Solid | |
| Boiling Point (Free Base) | 237°C at 760 mmHg | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage Conditions | Store in a dry, sealed container under an inert atmosphere at room temperature. | [1] |
Hazard Identification and Safety
The hydrochloride salt form mitigates some of the handling issues associated with volatile anilines, but appropriate precautions are mandatory.
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4)[4] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2)[4] |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2)[4] |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity, Single Exposure (Category 3)[4] |
Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat. A face shield is recommended when handling larger quantities.[5][7]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8][9] For eye contact, rinse cautiously with water for several minutes.[8][9] If inhaled, move to fresh air.[8][9] Seek immediate medical attention in all cases of significant exposure.
Synthesis Pathway: From Nitroarene to Hydrochloride Salt
The most reliable and scalable synthesis of 4-Fluoro-2-isopropoxyaniline originates from its corresponding nitroarene precursor, 1-fluoro-2-isopropoxy-4-nitrobenzene. The core transformation is the reduction of the nitro group, a fundamental reaction in industrial chemistry.
The Strategic Reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene
The conversion of the electron-withdrawing nitro group (-NO₂) to the electron-donating amino group (-NH₂) is the critical step.[10] This is most efficiently achieved via catalytic hydrogenation.
-
Causality Behind Method Choice: Catalytic hydrogenation is preferred over methods like metal-acid reduction (e.g., Sn/HCl) for its cleaner reaction profile, higher yields, and simpler work-up. The catalyst, typically Palladium on carbon (Pd/C), can be easily filtered and recovered, and the only byproduct is water, aligning with green chemistry principles.
Caption: Synthetic pathway for 4-Fluoro-2-isopropoxyaniline HCl.
Protocol: Synthesis via Catalytic Hydrogenation
This protocol is designed as a self-validating system. Successful completion of each step ensures the quality required for the next.
Objective: To synthesize 4-Fluoro-2-isopropoxyaniline from 1-Fluoro-2-isopropoxy-4-nitrobenzene.
Materials:
-
1-Fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq)
-
5% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)
-
Ethanol (EtOH), anhydrous (10-15 volumes)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂) or Argon (Ar)
-
Celite™ or a similar filter aid
Experimental Workflow:
Caption: Step-by-step experimental workflow for synthesis.
Reactivity and Strategic Applications
The utility of this compound lies in the predictable reactivity of its substituted aromatic ring. The interplay between the activating amino and isopropoxy groups, and the deactivating-yet-directing fluoro group, makes it a highly regioselective building block.
-
Directing Effects: Both the amino (-NH₂) and isopropoxy (-O-iPr) groups are strong ortho, para-directors. The amino group's influence is dominant. Electrophilic attack is most likely to occur at the position para to the amino group (C5), which is also activated by the isopropoxy group.[10] This predictable reactivity is crucial for building complex molecules without generating difficult-to-separate isomeric mixtures.
-
The Role of Fluorine in Drug Design: The fluorine atom is not merely a directing group; it is a strategic addition for medicinal chemists. Its incorporation into a drug candidate can significantly enhance metabolic stability (by strengthening the C-F bond against enzymatic cleavage), modulate the pKa of nearby functional groups, and improve binding affinity to target proteins.[11]
Case Study: A Key Intermediate for ALK Inhibitors
4-Fluoro-2-isopropoxyaniline is a known intermediate in the synthesis of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. In this context, the aniline serves as a core scaffold onto which other complex fragments are built. The amine group participates in coupling reactions to construct the larger drug molecule, demonstrating its direct application in the synthesis of life-saving pharmaceuticals.
The broader utility of fluorinated anilines extends to the agrochemical sector for creating targeted pesticides and herbicides, and in materials science for developing high-performance polymers.
Conclusion
This compound is more than just a catalog chemical; it is a well-defined, reliable, and strategically important intermediate. Its predictable synthesis, stable salt form, and nuanced reactivity profile make it an essential tool for researchers and drug development professionals. By understanding its synthesis, handling requirements, and the strategic value of its functional groups, scientists can effectively leverage this compound to accelerate innovation in medicinal chemistry and beyond.
References
- 1. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 2. 380430-47-7|this compound|BLD Pharm [bldpharm.com]
- 3. Angene - this compound | 380430-47-7 | MFCD01632194 | AG00C0XX [japan.angenechemical.com]
- 4. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Applications of 4-Fluoro-2-isopropoxyaniline Hydrochloride in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Fluorinated building blocks are instrumental in modulating metabolic stability, binding affinity, and bioavailability of therapeutic agents. Within this context, substituted anilines represent a privileged structure, particularly in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide provides an in-depth technical overview of 4-Fluoro-2-isopropoxyaniline hydrochloride, a key synthetic intermediate that has demonstrated significant utility in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its pivotal role in the development of targeted therapeutics, offering researchers and drug development professionals a comprehensive resource to leverage this valuable building block.
Physicochemical Properties and Synthesis
This compound is a substituted aniline that serves as a crucial starting material in multi-step organic syntheses. Its chemical structure combines several key features that are advantageous for drug design: a fluorine atom, an isopropoxy group, and a reactive aniline moiety.
| Property | Value |
| CAS Number | 380430-47-7 |
| Molecular Formula | C9H13ClFNO |
| Molecular Weight | 205.66 g/mol |
| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride; Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride |
Representative Synthesis of 4-Fluoro-2-isopropoxyaniline
The synthesis of 4-Fluoro-2-isopropoxyaniline can be achieved through a multi-step process, often starting from more readily available precursors. The following is a representative, plausible synthetic route.
Caption: Synthetic pathway for 4-Fluoro-2-isopropoxyaniline.
Experimental Protocol:
Step 1: Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene
-
To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF), sodium isopropoxide (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel affords pure 4-fluoro-2-isopropoxy-1-nitrobenzene.
Step 2: Synthesis of 4-Fluoro-2-isopropoxyaniline
-
4-Fluoro-2-isopropoxy-1-nitrobenzene (1 equivalent) is dissolved in ethanol.
-
A reducing agent, such as iron powder (3 equivalents) and ammonium chloride (0.5 equivalents) in water, is added to the solution.
-
The mixture is heated to reflux for 2-4 hours, with the reaction monitored by TLC.
-
After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-fluoro-2-isopropoxyaniline.
-
The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or isopropanol) with a solution of hydrochloric acid.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 4-fluoro-2-isopropoxyaniline moiety is a valuable pharmacophore in the design of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The Strategic Importance of the 4-Fluoro-2-isopropoxyaniline Scaffold
The aniline portion of the molecule is crucial for forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The substituents on the aniline ring, namely the fluorine and isopropoxy groups, provide additional benefits:
-
Fluorine: The small size and high electronegativity of the fluorine atom can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity. It can also enhance metabolic stability by blocking potential sites of oxidation and can contribute to favorable binding interactions within the active site.
-
Isopropoxy Group: The isopropoxy group is a moderately lipophilic moiety that can occupy hydrophobic pockets within the kinase active site, thereby increasing binding affinity and selectivity. Its presence can also improve the overall pharmacokinetic profile of the drug candidate.
Caption: General binding mode of anilino-pyrimidine kinase inhibitors.
Case Study: Ceritinib (Zykadia®) - A Second-Generation ALK Inhibitor
A prime example of the successful application of this compound is in the synthesis of Ceritinib, a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).
Ceritinib was developed to overcome resistance to the first-generation ALK inhibitor, crizotinib. The 4-fluoro-2-isopropoxyaniline moiety is a key component of the Ceritinib structure, contributing to its high potency and favorable pharmacological profile.
Simplified Synthetic Scheme for Ceritinib:
Caption: Simplified synthesis of Ceritinib highlighting the key building blocks.
In the synthesis of Ceritinib, 4-fluoro-2-isopropoxyaniline undergoes a nucleophilic aromatic substitution reaction with a suitably substituted pyrimidine core, forming the crucial anilino-pyrimidine scaffold.
| Compound | Target Kinase | IC50 (nM) |
| Ceritinib | ALK | 0.2 |
| IGF-1R | 8 | |
| InsR | 7 |
Data compiled from published literature.
Structure-Activity Relationship (SAR) Insights
The 4-anilino-pyrimidine scaffold is a well-explored pharmacophore in kinase inhibitor design. Structure-activity relationship studies have revealed key insights into how modifications of this core can impact biological activity.
Caption: Key SAR points for the anilino-pyrimidine scaffold.
For the 4-fluoro-2-isopropoxyaniline moiety specifically:
-
Positional Isomers: The relative positions of the fluoro and isopropoxy groups are critical. The 4-fluoro and 2-isopropoxy substitution pattern has been shown to be optimal for potent ALK inhibition in the context of Ceritinib.
-
Nature of the Alkoxy Group: While the isopropoxy group is effective, variations to other alkoxy groups (e.g., methoxy, ethoxy) can be explored to fine-tune lipophilicity and binding interactions.
-
Halogen Substitution: The fluorine atom can be substituted with other halogens (e.g., chlorine), but this often leads to significant changes in electronic properties and steric bulk, which can impact binding affinity and selectivity.
Conclusion
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its well-defined structure, combining the key features of a fluorinated aniline, provides a solid foundation for the design of potent and selective kinase inhibitors. The successful development of the FDA-approved drug Ceritinib serves as a testament to the utility of this intermediate. As the quest for novel and more effective targeted therapies continues, it is anticipated that this compound and its derivatives will continue to be important tools in the arsenal of medicinal chemists, enabling the discovery of the next generation of innovative medicines.
An In-Depth Technical Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride in Agrochemical Research
Executive Summary
4-Fluoro-2-isopropoxyaniline hydrochloride has emerged as a pivotal structural motif in the landscape of modern agrochemical discovery. Its unique combination of a fluorine atom and an isopropoxy group on an aniline scaffold imparts desirable physicochemical properties to derivative molecules, influencing their biological activity, metabolic stability, and environmental profile. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, key applications, and experimental considerations for this versatile intermediate. We delve into its role as a precursor to potent herbicides, particularly Protoporphyrinogen Oxidase (PPO) inhibitors, and provide validated experimental protocols for synthesis, bioactivity screening, and analytical quantification to empower your research and development endeavors.
Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemicals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design. The 4-fluoro-2-isopropoxyaniline moiety serves as a prime example of a "smart" building block. The electron-withdrawing nature of the fluorine atom can significantly alter the pKa of the aniline nitrogen, influencing binding interactions with target enzymes. Furthermore, the isopropoxy group can enhance lipophilicity, which is crucial for traversing plant cuticles and cellular membranes. This guide will illuminate the practical applications of this compound, a key intermediate used in the synthesis of a variety of active ingredients in both the pharmaceutical and agrochemical industries.[1]
Chemical Profile and Synthesis Rationale
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 380430-47-7 | Synblock[2] |
| Molecular Formula | C₉H₁₃ClFNO | Synblock[2] |
| Molecular Weight | 205.66 g/mol | Synblock[2] |
| Appearance | Off-white to light brown crystalline powder | (Typical) |
| Boiling Point | 237.0±20.0°C at 760 mmHg (for free base) | MySkinRecipes[1] |
| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride | Synblock[2] |
Synthetic Pathway and Mechanistic Considerations
The synthesis of 4-Fluoro-2-isopropoxyaniline typically involves a multi-step process. A common and industrially relevant method is the reduction of a nitroaromatic precursor, 1-fluoro-2-isopropoxy-4-nitrobenzene.[3] This transformation is a critical step, converting the nitro group (-NO₂) into the desired amine group (-NH₂).[3]
Causality Behind Experimental Choices:
-
Choice of Precursor: 1-fluoro-2-isopropoxy-4-nitrobenzene is an ideal starting material as the nitro group can be selectively reduced without affecting the fluoro and isopropoxy functionalities.
-
Reduction Method: Catalytic hydrogenation is often favored in industrial settings due to its high efficiency and yield.[3] The use of a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas provides a clean and effective reduction.
-
Final Salt Formation: The resulting aniline is a free base. Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid. This is often done to improve the compound's stability and handling characteristics, as the salt is typically a more crystalline and less air-sensitive solid.
Caption: Synthesis of 4-Fluoro-2-isopropoxyaniline HCl.
Applications in Agrochemical Discovery: A Focus on Herbicides
The primary application of this compound in the agrochemical sector is as a key intermediate in the synthesis of herbicides. Its structure is particularly suited for the development of Protoporphyrinogen Oxidase (PPO) inhibitors.
Mechanism of Action: PPO Inhibition
PPO is a crucial enzyme in the chlorophyll and heme biosynthesis pathways in plants.[4][5] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[4] When a PPO-inhibiting herbicide blocks this enzyme, a cascade of destructive events is initiated:
-
Accumulation of PPGIX: The substrate of PPO, PPGIX, builds up and leaks from the chloroplast into the cytoplasm.[6]
-
Oxidation to Protoporphyrin IX: In the cytoplasm, PPGIX is oxidized to PPIX.
-
Photosensitization and Oxidative Stress: PPIX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen.[6]
-
Cellular Damage: These ROS cause rapid lipid peroxidation, destroying cell membranes and leading to leakage of cellular contents, tissue necrosis, and ultimately, plant death.[4][5] This mode of action results in rapid "burn-down" symptoms on treated weeds, often visible within hours.[4]
Caption: Mechanism of PPO-inhibiting herbicides.
Key Experimental Protocols
The following protocols are provided as a guide for researchers. They are designed to be self-validating, with clear endpoints and quality control checks.
Protocol: Synthesis of a Diphenyl Ether Herbicide Precursor
This protocol describes a nucleophilic aromatic substitution reaction, a common step in the synthesis of diphenyl ether herbicides, using 4-Fluoro-2-isopropoxyaniline as a nucleophile.
Objective: To synthesize a diphenyl ether derivative from 4-Fluoro-2-isopropoxyaniline and an activated aromatic ring.
Materials:
-
4-Fluoro-2-isopropoxyaniline
-
Activated aromatic compound (e.g., 4-fluoro-3-nitrobenzonitrile)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-Fluoro-2-isopropoxyaniline (1 equivalent), the activated aromatic compound (1.1 equivalents), and potassium carbonate (2 equivalents) in DMSO.
-
Reaction: Heat the mixture to 80-100°C with stirring.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials indicates the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography to obtain the desired diphenyl ether.
Trustworthiness Check: The purity of the final compound should be assessed by HPLC and its identity confirmed by ¹H NMR and Mass Spectrometry.
Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the purity of a synthesized batch of this compound.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient elution
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the synthesized compound and dissolve it in methanol to a known concentration within the calibration range.[7] Filter the sample through a 0.45 µm filter.[7]
-
Calibration Curve: Inject the calibration standards and construct a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.99.[7]
-
Sample Analysis: Inject the sample solution and record the peak area.
-
Quantification: Determine the concentration of the analyte in the sample using the calibration curve.
Caption: Workflow for HPLC quantification.
Toxicological and Environmental Considerations
While specific ecotoxicological data for this compound is not extensively published, the safety profile of related aniline compounds provides a basis for handling and risk assessment. Aniline derivatives can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8][9][10]
| Hazard Class | Statement | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | TCI Chemicals[10] |
| Skin Irritation | Causes skin irritation. | TCI Chemicals[10] |
| Eye Irritation | Causes serious eye irritation. | TCI Chemicals[10] |
| Respiratory Irritation | May cause respiratory irritation. | Fisher Scientific[8] |
Self-Validating Safety Protocol: Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][10] In case of exposure, follow standard first-aid measures and seek medical attention.[8]
Future Perspectives
The utility of this compound as a building block in agrochemical research is well-established. Future research will likely focus on its incorporation into novel scaffolds to develop next-generation herbicides with alternative modes of action, addressing the growing challenge of herbicide resistance. Furthermore, its potential in the synthesis of new fungicides and insecticides remains an underexplored avenue for discovery. The continued exploration of structure-activity relationships of its derivatives will undoubtedly lead to the development of more effective and environmentally benign crop protection solutions.
References
- 1. 4-Fluoro-2-isopropoxyaniline [myskinrecipes.com]
- 2. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 3. benchchem.com [benchchem.com]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
A Technical Guide on the Synthetic Utility of 4-Fluoro-2-isopropoxyaniline Hydrochloride for Novel PET Tracer Development
Abstract
Positron Emission Tomography (PET) is a premier molecular imaging modality that provides quantitative insights into in-vivo biochemical processes, pivotal for disease diagnosis, neuroscience, and drug development.[1][2] The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is critical for expanding the scope of biological targets that can be imaged.[2][3] This guide explores the potential role of 4-Fluoro-2-isopropoxyaniline hydrochloride as a foundational building block in the synthesis of next-generation ¹⁸F-labeled PET tracers. While direct radiolabeling applications of this specific precursor are not yet prominent in published literature, its chemical architecture presents a compelling scaffold for constructing complex tracers for targets such as neuroreceptors and kinases. We will dissect its structural attributes, propose a validated, multi-step synthetic pathway for a novel tracer, and outline the subsequent preclinical validation workflow. This document serves as a strategic and technical resource for researchers and radiochemists aiming to leverage substituted anilines in innovative PET agent design.
Introduction: The Strategic Value of Fluorinated Anilines in PET Radiochemistry
The design of a successful PET tracer is a multi-parameter optimization challenge, balancing target affinity, specificity, metabolic stability, and blood-brain barrier penetration (for neuroimaging).[2] The choice of the core chemical scaffold is paramount. Fluorinated anilines are particularly valuable precursors for several reasons:
-
Synthetic Versatility: The primary amine group (-NH₂) is a potent nucleophile and a versatile chemical handle, readily participating in amide bond formations, reductive aminations, and transition metal-catalyzed cross-coupling reactions to build molecular complexity.
-
Pharmacokinetic Modulation: The substitution pattern on the aromatic ring significantly influences the molecule's physicochemical properties. The "cold" (non-radioactive) fluorine atom and the isopropoxy group in 4-Fluoro-2-isopropoxyaniline can modulate lipophilicity, metabolic stability, and target-binding interactions. The isopropoxy group, for instance, can enhance binding affinity through hydrophobic interactions within a receptor pocket.
-
Bioisosterism: The fluoro-isopropoxy-aniline scaffold can act as a bioisostere for other functional groups found in known biologically active molecules, providing a starting point for developing novel ligands with favorable imaging properties.
The hydrochloride salt form of the title compound ensures improved stability and solubility in polar solvents, which is an advantageous material property for initial reaction setup.[4]
Proposed Synthetic Pathway for a Novel PET Tracer from 4-Fluoro-2-isopropoxyaniline
Given its structure, this compound is best utilized as an early-stage building block to construct a larger, more complex precursor molecule, which is then subjected to radiofluorination at a different, electronically activated site. Direct nucleophilic substitution of the existing fluorine atom with [¹⁸F]fluoride is chemically challenging and not a recommended strategy.
Here, we propose a logical and robust pathway to synthesize a hypothetical PET tracer, [¹⁸F]Tracer-750 , designed for a generic kinase target. The core strategy involves a Buchwald-Hartwig amination to couple the aniline with a pyrimidine core, followed by the introduction of a nitro-group as a precursor for ¹⁸F-labeling via nucleophilic aromatic substitution (SₙAr).
Synthesis of the Radiolabeling Precursor
The synthesis of the immediate precursor for radiolabeling is a critical, multi-step process designed to yield a stable compound ready for the final, time-sensitive introduction of fluorine-18.
Experimental Protocol: Synthesis of Nitro-Precursor (4)
-
Step 1: Deprotonation. To a solution of this compound (1 ) (1.0 eq) in 1,4-dioxane, add a mild base such as sodium bicarbonate (NaHCO₃) (1.5 eq) and stir for 15 minutes at room temperature to obtain the free aniline base (2 ).
-
Causality: The hydrochloride salt must be neutralized to the free amine to make it sufficiently nucleophilic for the subsequent cross-coupling reaction.
-
-
Step 2: Buchwald-Hartwig Amination. To the reaction mixture, add 2-chloro-4-nitropyrimidine (3 ) (1.1 eq), Pd₂(dba)₃ (0.02 eq) as the palladium source, and XantPhos (0.04 eq) as the ligand. Add cesium carbonate (Cs₂CO₃) (2.0 eq) as a stronger base. Purge the vessel with argon and heat to 100 °C for 4 hours.[5]
-
Causality: This palladium-catalyzed cross-coupling reaction is a highly efficient and standard method for forming aryl-amine bonds. XantPhos is a bulky phosphine ligand that promotes the high yields necessary for precursor synthesis. The nitro group on the pyrimidine serves two purposes: it activates the ring for the initial coupling and will later serve as an excellent leaving group for radiofluorination.
-
-
Step 3: Purification. After cooling, filter the reaction mixture through celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure nitro-precursor (4 ).
-
Causality: High purity of the precursor is essential for successful and clean radiolabeling. Any impurities could compete in the ¹⁸F-fluorination step, drastically reducing the radiochemical yield and complicating final product purification.
-
Automated Radiosynthesis of [¹⁸F]Tracer-750
The final radiolabeling step is typically performed in an automated synthesis module to minimize radiation exposure and ensure reproducibility.[6]
Experimental Protocol: ¹⁸F-Labeling and Formulation
-
Step 1: [¹⁸F]Fluoride Trapping and Drying. Aqueous [¹⁸F]fluoride, produced from a cyclotron, is passed through an anion-exchange cartridge (e.g., QMA). The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at 110 °C.
-
Causality: The reaction must be anhydrous, as water competes with the fluoride nucleophile. K₂₂₂ is a cryptand that effectively chelates the potassium ion, creating a highly reactive, "naked" fluoride ion, which is crucial for efficient nucleophilic substitution.[7]
-
-
Step 2: Radiofluorination. A solution of the nitro-precursor (4 ) (2-5 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. The reaction vessel is sealed and heated to 150-160 °C for 15 minutes.[5]
-
Causality: High temperature is required to overcome the activation energy for the SₙAr reaction. DMSO is a polar aprotic solvent that is stable at high temperatures and effectively solubilizes both the precursor and the fluoride complex.
-
-
Step 3: Purification. The crude reaction mixture is cooled, diluted with water, and injected onto a semi-preparative HPLC system (e.g., C18 column) to separate the desired [¹⁸F]Tracer-750 (5 ) from unreacted precursor and radioactive byproducts.
-
Causality: HPLC purification is the gold standard for ensuring high radiochemical purity (typically >99%) of the final product, which is a regulatory requirement for human administration.[8]
-
-
Step 4: Formulation. The collected HPLC fraction containing the product is passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove HPLC solvents, and the final product is eluted with USP-grade ethanol. This ethanol solution is then diluted with sterile saline for injection.
-
Causality: This solid-phase extraction (SPE) step is a rapid and effective method for solvent exchange and formulation, preparing the tracer in a biocompatible solution for in-vivo studies.
-
Visualization of Synthetic and Validation Workflows
Clear visualization of experimental processes is key to understanding and replicating complex scientific protocols.
Radiolabeling Workflow Diagram
The following diagram illustrates the key stages of the automated radiosynthesis of [¹⁸F]Tracer-750.
Caption: Automated radiosynthesis workflow for [¹⁸F]Tracer-750.
Preclinical Validation Pathway
Once synthesized, any new PET tracer must undergo a rigorous validation process before it can be considered for clinical use.
Caption: Stepwise preclinical validation cascade for a new PET tracer.
Quantitative Data and Quality Control
The success of a PET tracer is defined by key quantitative metrics that must be rigorously assessed. For our hypothetical [¹⁸F]Tracer-750 , the target quality control specifications are summarized below.
| Parameter | Target Specification | Rationale |
| Radiochemical Yield (RCY) | 15-25% (decay-corrected) | Ensures sufficient activity is produced from a single synthesis run for multiple imaging studies.[5] |
| Molar Activity (Aₘ) | > 50 GBq/µmol at EOS | High molar activity is crucial to avoid mass effects where the "cold" (non-radioactive) compound could compete for and saturate the biological target.[9] |
| Radiochemical Purity (RCP) | > 99% | A regulatory requirement to ensure that the observed signal is from the intended tracer and not from radioactive impurities. |
| Residual Solvents | < 410 ppm (Ethanol) | Must be below USP limits to ensure patient safety. |
| pH | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible and will not cause injection site irritation. |
EOS: End of Synthesis
Conclusion and Future Outlook
This compound stands out as a promising, yet underutilized, starting material for the development of sophisticated PET radiotracers. Its inherent chemical functionalities provide a robust platform for building complex molecules tailored for high-affinity targets. The synthetic and validation pathways detailed in this guide represent a scientifically grounded and field-proven approach to translating a simple chemical building block into a powerful in-vivo imaging agent. By leveraging established palladium-catalyzed coupling reactions and reliable nucleophilic ¹⁸F-fluorination chemistry, researchers can systematically develop and evaluate novel tracers. The true potential of this scaffold will be realized as more research groups incorporate it into their drug discovery and tracer development pipelines, ultimately expanding the diagnostic and research capabilities of Positron Emission Tomography.
References
- 1. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 5. Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 7. High Affinity Radiopharmaceuticals Based Upon Lansoprazole for PET Imaging of Aggregated Tau in Alzheimer’s Disease and Progressive Supranuclear Palsy: Synthesis, Preclinical Evaluation, and Lead Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comprehensive Safety and Handling Guide for 4-Fluoro-2-isopropoxyaniline Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS No. 380430-47-7). As a crucial building block in pharmaceutical research and development, a thorough understanding of its material safety profile is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard MSDS format to provide causal explanations for safety protocols, empowering researchers to work with this compound confidently and securely.
Section 1: Chemical Identification and Core Properties
This compound is a substituted aniline derivative. The hydrochloride salt form generally enhances stability and solubility compared to the free base. Its core identifiers and physical properties are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride; Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride | [2] |
| CAS Number | 380430-47-7 | [2][3] |
| Molecular Formula | C₉H₁₃ClFNO | [2][3] |
| Molecular Weight | 205.66 g/mol | [2][3] |
| Recommended Storage | -20°C, in a dry, sealed place | [2][3] |
Section 2: Hazard Analysis and GHS Classification
While specific toxicological data for this exact compound is limited, the known hazards of closely related aniline and fluoroaniline compounds necessitate a high degree of caution. The hazard profile is synthesized from data on analogous structures and should be treated as the minimum standard for safety.[4][5][6]
Signal Word: DANGER
This signal word is chosen based on the potential for severe health effects, particularly the corrosive nature of analogous compounds.[4][7]
| Pictogram | GHS Hazard Class | Hazard Statement & Explanation |
|
| Skin Corrosion / Eye Damage | H314: Causes severe skin burns and eye damage. [4][7] This is the most critical hazard. Contact can cause irreversible damage to skin and eyes. The hydrochloride salt may exacerbate this corrosive potential. |
|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. [5] Systemic toxicity is a known risk with aniline derivatives. Absorption through any route can be harmful. |
|
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. [4][6][8] Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |
|
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. [4] Based on data for 4-fluoroaniline, this compound should be prevented from entering waterways as it can cause significant, long-term harm to aquatic ecosystems. |
Section 3: Proactive Exposure Control and Personal Protection
A proactive approach to exposure control is essential. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when handling this substance.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[4][9] This is critical to mitigate the dual risks of respiratory irritation (H335) and acute inhalation toxicity (H332).
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[9]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Given the H314 classification (causes severe eye damage), a face shield should be worn in addition to goggles, especially when handling larger quantities or during operations with a risk of splashing.[4][5]
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or pinholes before each use. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[10]
-
Lab Coat: A flame-resistant lab coat that fastens completely is required to protect against skin contact.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5]
Section 4: Emergency Response Protocols
Immediate and correct action following an accidental exposure is critical to minimizing harm.
First-Aid Measures
-
General Advice: Show the safety data sheet to the attending medical professional. First responders must protect themselves from exposure.[4][8]
-
Inhalation: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[4][5][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Take off all contaminated clothing without delay.[4] Immediately flush the skin with copious amounts of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure thorough rinsing.[4][6] Remove contact lenses if present and easy to do so. Continue rinsing. This requires immediate medical attention from an ophthalmologist.[12][13]
-
Ingestion: Do NOT induce vomiting.[4][7] If the person is conscious, rinse their mouth thoroughly with water and have them drink two glasses of water at most.[12][13] Seek immediate medical attention or call a poison control center.
Accidental Release Measures
-
Small Spills: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.[4] Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and alert emergency services and the institutional Environmental Health & Safety (EHS) department. Prevent the spill from entering drains or waterways.[12][14]
Section 5: Handling, Storage, and Chemical Stability
Proper handling and storage are crucial for maintaining the compound's purity and ensuring long-term safety.
-
Handling: In addition to the PPE and engineering controls in Section 3, avoid generating dust. Use only non-sparking tools. Wash hands and face thoroughly after handling is complete.[4][5]
-
Storage:
-
Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][9] Long-term storage at -20°C is recommended for optimal stability.[3]
-
Atmosphere: Aniline derivatives can be sensitive to air and light. For long-term storage, consider keeping the material under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[9]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[4]
-
-
Chemical Stability: The material is stable under the recommended storage conditions.[12]
-
Hazardous Decomposition: Thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and gaseous hydrogen fluoride (HF).[4]
Section 6: Disposal and Regulatory Considerations
-
Disposal: This material and its container must be disposed of as hazardous waste.[4] Do not allow it to enter drains or the environment.[12] Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.
-
Regulatory: While specific regulations for this compound may vary, it falls under the general hazard classes for corrosive and toxic materials. Users are responsible for complying with all applicable institutional and governmental regulations.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 3. usbio.net [usbio.net]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
4-Fluoro-2-isopropoxyaniline hydrochloride Suzuki coupling protocols
An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 4-Fluoro-2-isopropoxyaniline Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Substituted Biarylanilines
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific, yet highly relevant, substrate class: halogenated derivatives of 4-fluoro-2-isopropoxyaniline. Molecules bearing the 2-alkoxyaniline motif are privileged scaffolds in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[2] The presence of fluorine and an isopropoxy group introduces specific electronic and steric features that require careful consideration for successful C-C bond formation.
A critical challenge arises from the nature of the starting material, which is often supplied as a hydrochloride salt to improve stability and handling. This necessitates a nuanced approach to reaction setup, particularly concerning the choice and stoichiometry of the base. This document provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and detailed, field-proven protocols for researchers engaged in the synthesis of biaryl structures derived from this valuable building block.
Part 1: The Mechanistic Heart of the Suzuki-Miyaura Reaction
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-halide bond of the aryl halide (in this case, a halogenated 4-fluoro-2-isopropoxyaniline derivative). This step oxidizes the catalyst to a Palladium(II) intermediate.[1][3] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[6][7]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Palladium(II) center, displacing the halide. This step is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R-group to the palladium.[1][8][9]
-
Reductive Elimination : In the final step, the two organic ligands on the Palladium(II) complex couple to form the desired biaryl product. This process regenerates the catalytically active Palladium(0) species, allowing it to re-enter the catalytic cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Critical Parameters for Coupling with Halogenated 4-Fluoro-2-isopropoxyaniline
Successfully coupling an electron-rich, sterically hindered substrate like a halogenated 4-fluoro-2-isopropoxyaniline requires careful optimization of several parameters. The starting material is assumed to be a bromo-derivative, such as 5-Bromo-4-fluoro-2-isopropoxyaniline , which is often handled as its hydrochloride salt.
Substrate Reactivity and the Hydrochloride Form
-
Electronic Effects : The aniline nitrogen and the isopropoxy oxygen are strong electron-donating groups, which can slow down the oxidative addition step.
-
Steric Hindrance : The ortho-isopropoxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond.
-
The Hydrochloride Salt : This is a crucial practical consideration. The aniline hydrochloride (Ar-NH₃⁺Cl⁻) is unreactive. The required free amine (Ar-NH₂) is only generated in situ by neutralization. Therefore, at least one extra equivalent of base must be added to the reaction mixture specifically for this purpose, in addition to the base required for the catalytic cycle itself.
The Catalyst System: Palladium and Ligand Selection
For challenging substrates, the choice of ligand is paramount. While simple catalysts like Pd(PPh₃)₄ may suffice for reactive partners, electron-rich and hindered anilines typically demand more sophisticated ligands.
-
Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle catalysts.[7][10]
-
Ligands : Bulky, electron-rich phosphine ligands are the gold standard here. They stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[5] N-Heterocyclic Carbenes (NHCs) also offer high stability and reactivity.[8]
| Ligand Type | Examples | Rationale for Use |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent for coupling electron-rich aryl chlorides and bromides.[5] |
| Palladacycle Catalysts | CataCXium® A Pd G3 | Pre-formed, air-stable catalysts that show unique reactivity for ortho-substituted anilines.[2][11] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often effective at low catalyst loadings.[8] |
The Role of the Base and Solvent
-
Base Selection : The base has three primary roles: neutralizing the aniline hydrochloride, activating the boronic acid for transmetalation, and facilitating the regeneration of the Pd(0) catalyst.[1] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases like K₃PO₄ are often more effective.[5][6]
-
Solvent System : A polar, aprotic solvent is typically used to dissolve the organic components. Often, a co-solvent of water is required to dissolve the inorganic base, creating a biphasic system. Common solvent systems include Dioxane/H₂O, Toluene/H₂O, and 2-MeTHF/H₂O.[2][3] 2-MeTHF is often a greener and effective alternative to dioxane.[11]
Part 3: Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of a halogenated 4-fluoro-2-isopropoxyaniline derivative.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Conditions using a Buchwald Ligand
This protocol is a reliable starting point for coupling with a variety of aryl and heteroaryl boronic acids.
Reaction Scheme: (Assuming 5-Bromo-4-fluoro-2-isopropoxyaniline hydrochloride as the aryl halide)
Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-4-fluoro-2-isopropoxyaniline HCl | 285.55 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (4 mol% Pd) |
| SPhos | 410.53 | 0.08 | 0.08 |
| K₃PO₄ (anhydrous) | 212.27 | 3.0 | 3.0 |
| 2-MeTHF | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-4-fluoro-2-isopropoxyaniline hydrochloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Pre-mixing (Optional but Recommended) : In a separate small vial, briefly mix the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) in a small amount of the reaction solvent.
-
Inert Atmosphere : Seal the reaction vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition : Add 2-MeTHF (5 mL) and degassed water (1 mL) via syringe.
-
Degassing : Sparge the resulting suspension with a stream of argon through a needle for 10-15 minutes.
-
Catalyst Addition : Add the catalyst/ligand mixture to the reaction flask under a positive pressure of argon.
-
Reaction : Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously overnight (12-18 hours).
-
Monitoring : Check for reaction completion by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Optimized Conditions using a Palladacycle Catalyst
Based on recent literature for challenging ortho-substituted anilines, this protocol may offer higher yields and efficiency.[2][11]
Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-4-fluoro-2-isopropoxyaniline HCl | 285.55 | 1.0 | 1.0 |
| Arylboronic Acid Pinacol Ester | - | 1.5 | 1.5 |
| CataCXium® A Pd G3 | 742.27 | 0.05 | 0.05 |
| K₃PO₄ (anhydrous) | 212.27 | 3.0 | 3.0 |
| 2-MeTHF | - | 3.3 mL (0.3 M) | - |
| Water (degassed) | - | 0.7 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation : To a reaction vial, add 5-Bromo-4-fluoro-2-isopropoxyaniline hydrochloride (1.0 mmol), the boronic acid pinacol ester (1.5 mmol), potassium phosphate (3.0 mmol), and the CataCXium® A Pd G3 catalyst (0.05 mmol).
-
Inert Atmosphere : Seal the vial and purge thoroughly with argon or nitrogen.
-
Solvent Addition : Add 2-MeTHF (3.3 mL) and degassed water (0.7 mL) via syringe.
-
Reaction : Place the sealed vial in a preheated block at 70-90 °C and stir vigorously for 4-12 hours.
-
Monitoring, Workup, and Purification : Follow steps 8-11 from Protocol 1.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base to neutralize HCl and drive catalysis.2. Inactive catalyst (degraded Pd precursor or ligand).3. Insufficiently degassed system (O₂ poisoning).4. Reaction temperature too low. | 1. Increase base to 3-4 equivalents.2. Use fresh, high-purity catalyst and ligand. Consider a pre-catalyst.3. Ensure thorough degassing by sparging for a longer duration.4. Increase temperature in 10 °C increments. |
| Recovery of Starting Aryl Halide | 1. Oxidative addition is failing.2. Catalyst system is not active enough. | 1. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to RuPhos).2. Switch from a bromide to the more reactive iodide starting material. |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under basic/aqueous conditions.2. Reaction time is excessively long. | 1. Use the corresponding boronic acid pinacol ester or MIDA boronate for slow release.[12]2. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Formation of Homocoupled (Ar-Ar) Product | 1. Reductive elimination is slow compared to side reactions.2. Oxygen contamination. | 1. Ensure the system is rigorously deoxygenated.2. A different ligand may be required to promote the final reductive elimination step. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Strategic Execution of Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-fluoro-2-isopropoxyanilines
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for the successful implementation of the Buchwald-Hartwig amination using 4-Fluoro-2-isopropoxyaniline hydrochloride. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed workflow, mechanistic insights, and practical considerations for coupling this electron-rich aniline derivative with various aryl halides.
Introduction: The Power and Nuance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pivotal transformation in organic synthesis, providing a versatile and efficient method for constructing arylamines.[1][4] Its development in the mid-1990s by Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of these motifs, largely supplanting harsher, more limited classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3] The reaction's broad substrate scope, tolerance of diverse functional groups, and generally milder conditions have cemented its utility in both academic and industrial laboratories.[1][5][6]
The substrate at the core of this guide, 4-Fluoro-2-isopropoxyaniline, presents as its hydrochloride salt.[7] This aniline is characterized by its electron-rich nature, a consequence of the electron-donating isopropoxy group at the ortho position. While electron-rich anilines are generally good nucleophiles, their use in cross-coupling reactions requires careful optimization to achieve high yields and avoid side reactions. The fluorine substituent, a common bioisostere in medicinal chemistry, can influence the electronic properties of the aromatic ring and the subsequent reactivity of the molecule.[8] The use of the hydrochloride salt necessitates the addition of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.
This application note will dissect the key parameters for a successful Buchwald-Hartwig amination with this specific substrate, from the selection of the catalyst system to the choice of base and solvent, culminating in a detailed, step-by-step protocol.
Mechanistic Rationale: A Palladium-Catalyzed Dance
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle centered on a palladium catalyst.[1][4][9] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) species.[5][10][11] The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl, although modern catalyst systems have been developed to efficiently couple even the less reactive aryl chlorides.[12]
-
Amine Coordination and Deprotonation: The aniline, in this case, 4-fluoro-2-isopropoxyaniline, coordinates to the palladium(II) center. A stoichiometric amount of base is crucial at this stage to deprotonate the coordinated amine, forming a palladium amido complex.[13][14] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.[6]
-
Reductive Elimination: This is the final, product-forming step. The aryl and amino groups on the palladium center couple, forming the desired C-N bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][9] The choice of phosphine ligand is critical to promote this step and suppress potential side reactions like beta-hydride elimination.[1]
Visualizing the Catalytic Cycle
Caption: Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Design and Protocol
The following protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization may be required for different aryl halides or for scaling up the reaction.
Reagent and Parameter Selection
| Parameter | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst[15] | Pd₂(dba)₃ is a common and effective Pd(0) source. Buchwald precatalysts are air-stable and highly active, often allowing for lower catalyst loadings and shorter reaction times.[15] |
| Ligand | Xantphos or a biaryl phosphine ligand (e.g., XPhos) | Xantphos is a versatile ligand for coupling a wide range of amines.[16][17] Bulky biaryl phosphine ligands like XPhos are highly effective for coupling electron-rich anilines and can promote the reductive elimination step.[1][15] |
| Base | Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) | NaOtBu is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[12] K₃PO₄ is a milder base that can be advantageous for substrates with base-sensitive functional groups.[9] An additional equivalent of base is required to neutralize the HCl salt of the aniline. |
| Solvent | Toluene or 1,4-Dioxane | These are common, relatively non-polar aprotic solvents for this reaction.[4][12] Rigorous drying of the solvent is crucial for reproducibility. |
| Temperature | 80-110 °C | The reaction typically requires heating to drive the catalytic cycle to completion.[12][18] The optimal temperature may vary depending on the reactivity of the aryl halide. |
Step-by-Step Protocol
Visualizing the Experimental Workflow
Caption: Figure 2: A generalized workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
Xantphos (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (2.5 equiv)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), sodium tert-butoxide (2.5 equiv), Pd₂(dba)₃ (0.01 equiv), and Xantphos (0.02 equiv).
-
Reaction Setup: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluoro-2-isopropoxyaniline.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst/ligand, or using a more active catalyst system like a Buchwald precatalyst.[15] Ensure that the reagents and solvent are scrupulously dry.
-
Side Product Formation: The formation of hydrodehalogenated arene can be a side reaction.[1] This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.
-
Base Sensitivity: For substrates with base-sensitive functional groups, a weaker base such as K₃PO₄ or Cs₂CO₃ may be more suitable.[6][9]
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction is critical for success.[4]
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of N-aryl-4-fluoro-2-isopropoxyanilines. By carefully selecting the catalyst system, base, and solvent, and by adhering to a rigorous experimental protocol, researchers can reliably achieve high yields of the desired products. The mechanistic understanding and practical insights provided in this application note are intended to empower scientists to successfully apply this powerful transformation in their own research and development endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores | MDPI [mdpi.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jk-sci.com [jk-sci.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Fluoro-2-isopropoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of potent kinase inhibitors using 4-Fluoro-2-isopropoxyaniline hydrochloride as a key starting material. The strategic incorporation of the 4-fluoro-2-isopropoxy aniline moiety is a validated approach in medicinal chemistry to enhance the pharmacological properties of kinase inhibitors, including increased potency and improved metabolic stability. This guide will delve into the rationale behind its use, provide detailed, step-by-step synthetic protocols, and offer insights into the underlying reaction mechanisms and relevant biological pathways. The protocols and data presented herein are designed to be a practical resource for researchers in academic and industrial drug discovery settings.
Introduction: The Strategic Advantage of the 4-Fluoro-2-isopropoxyaniline Moiety in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key challenge in the design of effective kinase inhibitors is achieving high potency and selectivity for the target kinase while maintaining favorable drug-like properties.
The 4-Fluoro-2-isopropoxyaniline scaffold has emerged as a privileged structural motif in the design of next-generation kinase inhibitors. Its utility is exemplified in the structure of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively inhibits both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[5][6][7]
The key advantages conferred by the 4-fluoro-2-isopropoxyaniline moiety include:
-
Enhanced Hinge-Binding Interactions: The aniline nitrogen provides a crucial hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding pocket, a common feature of many Type I and Type II kinase inhibitors.
-
Modulation of Physicochemical Properties: The fluorine atom, with its high electronegativity and small van der Waals radius, can favorably modulate the pKa of the aniline nitrogen, influencing its binding affinity. Fluorine substitution can also enhance metabolic stability by blocking potential sites of oxidative metabolism.
-
Improved Lipophilicity and Cell Permeability: The isopropoxy group contributes to the overall lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.
Synthetic Workflow Overview
The synthesis of pyrimidine-based kinase inhibitors from this compound typically involves a multi-step sequence. A generalized workflow is depicted below:
Caption: Generalized synthetic workflow for a pyrimidine-based kinase inhibitor.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate in the preparation of an Osimertinib analogue, starting from this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10][11][12]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8][9][10][11][12]
-
Handling of Reagents:
-
Nitrating agents (Nitric acid, Sulfuric acid): Highly corrosive and strong oxidizing agents. Handle with extreme care.
-
This compound: May be harmful if swallowed, inhaled, or in contact with skin. Avoid creating dust.
-
Organic Solvents: Many organic solvents are flammable and may have toxic vapors. Handle in a well-ventilated area away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Protocol 1: Synthesis of N-(4-(4-chloro-5-nitropyrimidin-2-ylamino)-5-fluoro-2-isopropoxyphenyl)acrylamide
This protocol describes a convergent synthesis of a key intermediate.
Materials and Equipment:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
2,4-Dichloro-5-nitropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Rotary evaporator
Step 1: Nitration of 4-Fluoro-2-isopropoxyaniline
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-2-isopropoxy-5-nitroaniline .
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 4-fluoro-2-isopropoxy-5-nitroaniline (1.0 eq) and 2,4-dichloro-5-nitropyrimidine (1.1 eq) in n-butanol, add diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(4-chloro-5-nitropyrimidin-2-yl)-4-fluoro-2-isopropoxy-5-nitroaniline .
Step 3: Reduction of the Nitro Group
-
To a suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.0 eq) and heat to reflux.
-
To the refluxing mixture, add a solution of N-(4-chloro-5-nitropyrimidin-2-yl)-4-fluoro-2-isopropoxy-5-nitroaniline (1.0 eq) in ethanol dropwise.
-
Continue to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamino intermediate.
Step 4: Acylation with Acryloyl Chloride
-
Dissolve the crude diamino intermediate in anhydrous THF and cool to 0 °C.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add a solution of acryloyl chloride (1.1 eq) in THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Analytical Characterization:
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14][15][16]
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The key bond-forming step in the synthesis of these pyrimidine-based kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction.[17][18] The pyrimidine ring is electron-deficient, and this is further enhanced by the presence of two electron-withdrawing chlorine atoms. This makes the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles.
The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process via a resonance-stabilized intermediate known as a Meisenheimer complex.[19][20]
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brimr.org [brimr.org]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 4-Fluoro-2-isopropoxyaniline Hydrochloride in the Synthesis of Advanced EGFR Inhibitors
Introduction: The Critical Role of Substituted Anilines in Targeted Cancer Therapy
The landscape of oncology has been profoundly reshaped by the advent of targeted therapies, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a key driver in the pathogenesis of various malignancies, most notably non-small cell lung cancer (NSCLC)[1]. Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of treatment for patients with specific EGFR mutations, offering significant improvements in progression-free survival compared to traditional chemotherapy[1].
At the heart of many of these life-extending therapeutics lies the quinazoline scaffold, a heterocyclic motif that has proven to be an exceptional pharmacophore for ATP-competitive inhibition of the EGFR kinase domain[2][3]. The efficacy and pharmacological profile of these quinazoline-based inhibitors are critically influenced by the nature of the substituent at the 4-position of the quinazoline ring. This position is typically occupied by a substituted aniline moiety, which plays a pivotal role in anchoring the inhibitor to the ATP-binding pocket of the EGFR kinase domain.
This application note provides a detailed exploration of the synthesis of potent EGFR inhibitors, with a specific focus on the strategic utilization of 4-Fluoro-2-isopropoxyaniline hydrochloride as a key building block. We will delve into the rationale behind its use, its physicochemical properties, and provide a comprehensive, step-by-step protocol for its incorporation into a representative quinazoline-based EGFR inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel targeted therapies.
Physicochemical Properties of this compound
This compound is a substituted aniline that has garnered significant interest in medicinal chemistry for its unique combination of electronic and steric properties. The presence of a fluorine atom and an isopropoxy group on the aniline ring imparts several advantageous characteristics to the final inhibitor. The fluorine atom, with its high electronegativity, can modulate the pKa of the aniline nitrogen and participate in favorable interactions within the protein's binding site. The bulky isopropoxy group can provide additional van der Waals interactions and influence the overall lipophilicity and metabolic stability of the molecule.
| Property | Value |
| CAS Number | 380430-47-7 |
| Molecular Formula | C₉H₁₃ClFNO |
| Molecular Weight | 205.66 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances |
The EGFR Signaling Pathway and Mechanism of Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation[4]. In many cancers, aberrant EGFR signaling, due to mutations or overexpression, leads to uncontrolled cell growth and tumor progression.
Small-molecule EGFR inhibitors, such as those synthesized from this compound, are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascades that drive cancer cell proliferation and survival[5].
Synthetic Protocol: Preparation of a Quinazoline-Based EGFR Inhibitor
The following protocol details a representative synthesis of a quinazoline-based EGFR inhibitor through the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with this compound. This method is adapted from established procedures for the synthesis of related EGFR inhibitors[6][7][8].
Synthetic Workflow
Materials and Reagents
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol (IPA), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Hydrochloric acid (HCl), concentrated (for salt formation if desired)
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, magnetic stirrer, and filtration apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Procedure
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Add anhydrous isopropanol to the flask to create a suspension (approximately 10-20 mL of solvent per gram of the chloroquinazoline).
-
Begin stirring the suspension at room temperature.
Step 2: Addition of the Aniline
-
In a separate container, weigh out this compound (1.1 eq).
-
Add the aniline hydrochloride salt to the stirred suspension of the chloroquinazoline in isopropanol.
-
Rationale for using the hydrochloride salt: The hydrochloride salt is often more stable and easier to handle than the free base. In some cases, the reaction can proceed with the hydrochloride salt, with the reaction equilibrium being driven by the formation of the product. Alternatively, a non-nucleophilic organic base such as triethylamine or DIPEA (1.2 eq) can be added to the reaction mixture to neutralize the HCl and liberate the free aniline in situ, which can accelerate the reaction rate.
Step 3: Nucleophilic Aromatic Substitution
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product should have a different Rf value than the starting materials. The reaction is typically complete within 4-8 hours.
-
Causality behind experimental choices: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point for the reaction to proceed at a reasonable rate and can dissolve the reactants to a sufficient extent. Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.
Step 4: Product Isolation and Purification
-
Once the reaction is complete, as indicated by TLC, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash it with a small amount of cold isopropanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Self-validating system: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be consistent with the expected structure of the N-(4-fluoro-2-isopropoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. High-performance liquid chromatography (HPLC) can be used to determine the final purity of the compound.
Step 5: (Optional) Salt Formation
-
If the hydrochloride salt of the final product is desired for improved solubility or stability, the purified free base can be dissolved in a suitable solvent (e.g., methanol or ethyl acetate) and treated with a solution of HCl in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.
-
The resulting salt can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and 4-Chloro-6,7-dimethoxyquinazoline are chemical reagents and should be handled with care. Consult the Safety Data Sheets (SDS) for these materials before use.
-
Phosphorus oxychloride (if used as an alternative chlorinating agent in the synthesis of the starting material) is highly corrosive and reacts violently with water. Handle with extreme caution.
Conclusion
This compound is a valuable and versatile building block in the synthesis of potent EGFR inhibitors. Its unique structural features contribute to the enhanced pharmacological properties of the final drug candidates. The synthetic protocol outlined in this application note provides a robust and reproducible method for the incorporation of this key aniline moiety into a quinazoline scaffold, enabling the development of novel targeted therapies for the treatment of cancer. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of kinase inhibitors and serve as a foundational guide for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcat.com [ijpcat.com]
- 3. ijpcat.com [ijpcat.com]
- 4. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ukm.my [ukm.my]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Quinazolines from 4-Fluoro-2-isopropoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of substituted quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing 4-Fluoro-2-isopropoxyaniline hydrochloride as a key starting material. Quinazolines and their derivatives are integral to the development of various therapeutic agents, notably in oncology.[1] This document outlines a validated synthetic strategy, detailed experimental protocols, and the underlying chemical principles, designed to empower researchers in drug discovery and development with the practical knowledge to generate novel quinazoline-based entities. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.[2] This structural motif is found at the core of numerous biologically active compounds, including several FDA-approved anticancer drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®).[3][4] These drugs function as tyrosine kinase inhibitors, targeting signaling pathways crucial for tumor growth and proliferation.[2][5] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[2] The incorporation of fluorine and isopropoxy groups, as present in the starting material 4-Fluoro-2-isopropoxyaniline, can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[6]
Synthetic Strategy: A Two-Step Approach to Substituted Quinazolines
The synthesis of the target quinazoline scaffold from this compound is proposed via a robust and widely applicable two-step sequence. This strategy involves an initial cyclization to form a quinazolinone intermediate, followed by functionalization to introduce further diversity. This approach is analogous to established methods for preparing a wide range of quinazoline derivatives.
Logical Flow of the Synthetic Pathway
Caption: Proposed synthetic workflow for quinazoline derivatives.
Experimental Protocols
PART 1: Synthesis of 6-Fluoro-8-isopropoxyquinazolin-4(3H)-one (Intermediate 1)
This protocol is adapted from the classical Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide.[7][8] In this case, 4-Fluoro-2-isopropoxyaniline will react with formamide, which serves as both a reactant and a solvent, to form the quinazolinone ring. Microwave-assisted synthesis is presented as an efficient alternative to conventional heating.[9]
Reaction Scheme:
Caption: Synthesis of the quinazolinone intermediate.
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Quantity (mmol) |
| 4-Fluoro-2-isopropoxyaniline HCl | C₉H₁₃ClFNO | 205.66 | 10.0 |
| Formamide | CH₃NO | 45.04 | Excess (solvent) |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 10.0 |
| Deionized Water | H₂O | 18.02 | As needed |
| Ethanol | C₂H₅OH | 46.07 | As needed |
Protocol 1A: Conventional Heating
-
Neutralization: In a 100 mL round-bottom flask, suspend this compound (2.06 g, 10.0 mmol) in 10 mL of deionized water. Slowly add sodium bicarbonate (0.84 g, 10.0 mmol) in portions until effervescence ceases. The free aniline will separate. Extract the free aniline with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.
-
Reaction Setup: To the flask containing the free aniline, add an excess of formamide (20 mL). Equip the flask with a reflux condenser.
-
Cyclization: Heat the reaction mixture to 180-190 °C in an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual formamide.
-
Purification: Recrystallize the crude product from ethanol to afford pure 6-Fluoro-8-isopropoxyquinazolin-4(3H)-one.
Protocol 1B: Microwave-Assisted Synthesis
-
Neutralization: Prepare the free aniline from this compound as described in Protocol 1A, step 1.
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the free aniline (from 10.0 mmol of the hydrochloride salt) and formamide (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 180 °C for 20-30 minutes.
-
Work-up and Isolation: Follow steps 4 and 5 from Protocol 1A.
-
Purification: Recrystallize the crude product from ethanol.
Rationale for Experimental Choices:
-
Neutralization: The starting material is a hydrochloride salt. The free amine is required for the nucleophilic attack in the cyclization reaction.
-
Formamide: It serves as the source of the C2 and N3 atoms of the quinazolinone ring. Using it in excess ensures the reaction goes to completion and also acts as a high-boiling solvent.[2]
-
High Temperature/Microwave: The cyclization reaction requires significant energy input to overcome the activation barrier for the intramolecular condensation and dehydration steps.[9]
-
Water Quench: The product is typically a solid that is insoluble in water, allowing for its precipitation and easy separation from the water-soluble formamide.
PART 2: Synthesis of Diverse 4-Anilino-6-fluoro-8-isopropoxyquinazolines
This part of the protocol involves the conversion of the quinazolinone to a more reactive 4-chloroquinazoline intermediate, which then undergoes a nucleophilic aromatic substitution (SNAr) with a desired aniline to yield the final product. This is a common strategy in the synthesis of kinase inhibitors like Gefitinib.[6]
Reaction Scheme:
Caption: Two-step functionalization of the quinazolinone intermediate.
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Quantity (mmol) |
| 6-Fluoro-8-isopropoxyquinazolin-4(3H)-one | C₁₁H₁₁FN₂O₂ | 222.22 | 5.0 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 10.0 |
| Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) | C₆H₅ClFN | 145.56 | 5.5 |
| Isopropanol (IPA) | C₃H₈O | 60.10 | As needed |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed |
Protocol 2: Chlorination and Nucleophilic Substitution
-
Chlorination: In a 50 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 6-Fluoro-8-isopropoxyquinazolin-4(3H)-one (1.11 g, 5.0 mmol) in thionyl chloride (5 mL, ~70 mmol). Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Removal of Excess Reagent: After the reaction is complete (monitored by TLC, the product is less polar than the starting material), cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Intermediate Isolation (Optional): The resulting crude 4-Chloro-6-fluoro-8-isopropoxyquinazoline can be used directly in the next step or purified by recrystallization from a non-polar solvent like hexane. Caution: This intermediate can be unstable and moisture-sensitive.
-
Nucleophilic Substitution: Dissolve the crude 4-chloro intermediate in isopropanol (20 mL). Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline, 0.80 g, 5.5 mmol) and diisopropylethylamine (DIPEA, 1.3 mL, 7.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 85 °C) for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under vacuum and add water to precipitate the product.
-
Purification: Wash the crude product with water and then with a small amount of cold isopropanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Thionyl Chloride/POCl₃: These are standard reagents for converting the hydroxyl group of the quinazolinone into a good leaving group (chloride), making the C4 position susceptible to nucleophilic attack.[6]
-
Catalytic DMF: DMF catalyzes the chlorination reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive.
-
Isopropanol: A common solvent for SNAr reactions, it is polar enough to dissolve the reactants but generally does not interfere with the reaction.
-
DIPEA: A non-nucleophilic base used to scavenge the HCl generated during the substitution reaction, driving the equilibrium towards the product.
Characterization of Products
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Expected Data for 6-Fluoro-8-isopropoxyquinazolin-4(3H)-one:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to aromatic protons (with coupling patterns influenced by fluorine), isopropoxy protons (a septet and a doublet), and the N-H proton of the quinazolinone. |
| ¹³C NMR | Resonances for the quinazolinone carbonyl, aromatic carbons (with C-F couplings), and the isopropoxy carbons. |
| MS (ESI+) | [M+H]⁺ at m/z corresponding to the molecular weight + 1. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Cyclization) | Incomplete reaction; Insufficient heating time or temperature. | Increase reaction time and/or temperature. Consider using microwave synthesis for better energy transfer and potentially higher yields.[9] Ensure the starting aniline is fully neutralized. |
| Incomplete Chlorination (Step 2) | Insufficient thionyl chloride or reaction time; Deactivation of the reagent by moisture. | Use freshly distilled thionyl chloride. Ensure all glassware is dry. Increase the amount of thionyl chloride and/or extend the reflux time. |
| Multiple products in SNAr reaction | Side reactions; Reaction temperature too high. | Lower the reaction temperature. Ensure the 4-chloro intermediate is reasonably pure before proceeding. |
| Difficulty in product purification | Presence of unreacted starting materials or by-products. | Optimize the reaction conditions to drive the reaction to completion. Employ column chromatography for purification if recrystallization is ineffective. |
Conclusion
The synthetic pathways detailed in these application notes provide a reliable and adaptable methodology for the synthesis of novel quinazoline derivatives from this compound. By understanding the rationale behind each step, researchers can effectively troubleshoot and modify these protocols to generate a diverse library of compounds for screening in drug discovery programs. The strategic incorporation of the fluoro and isopropoxy moieties from the outset offers a direct route to compounds with potentially enhanced pharmacological profiles.
References
- 1. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Niementowski_quinazoline_synthesis [chemeurope.com]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 4-Fluoro-2-isopropoxyaniline hydrochloride as a Novel Fungicide
Introduction: The Potential of Substituted Anilines in Fungicide Innovation
The relentless evolution of fungal pathogens necessitates a continuous search for novel fungicides with diverse modes of action. The aniline chemical scaffold has proven to be a versatile starting point for the development of potent agrochemicals, including fungicides.[1][2] Aniline derivatives are key components in several commercially successful fungicides, highlighting their importance in crop protection.[1] This document provides a detailed guide for researchers and drug development professionals on the potential application of 4-Fluoro-2-isopropoxyaniline hydrochloride as a foundational molecule for the discovery and development of new fungicidal agents.
This compound is a substituted aniline that possesses key structural features—a halogenated aromatic ring and an ether linkage—that are often associated with biological activity. While direct fungicidal activity of this specific compound is not yet extensively documented in publicly available literature, its structural similarity to known fungicidal anilines suggests its potential as a valuable scaffold for chemical synthesis and optimization campaigns. These application notes will therefore focus on the logical progression from compound synthesis and characterization to in vitro and preliminary in vivo evaluation, with a proposed mechanism of action centered on succinate dehydrogenase inhibition, a common target for aniline-based fungicides.[1][3][4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 380430-47-7 | [7][8] |
| Molecular Formula | C9H13ClFNO | [7][8] |
| Molecular Weight | 205.66 g/mol | [7][8] |
| Synonyms | 4-Fluoro-2-isopropoxy-phenylamine hydrochloride; 4-Fluoro-2-isopropoxyaniline, hcl; Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride | [7] |
| Purity | Typically ≥98% | [7] |
| Storage | Dry, sealed place; -20°C for long-term stability | [7][8] |
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many aniline-based fungicides exert their effect by inhibiting the fungal mitochondrial respiratory chain, specifically targeting the succinate dehydrogenase (SDH) enzyme, also known as Complex II.[3][4][5][6] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[5] Inhibition of SDH disrupts fungal respiration, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.[4]
Given the structural similarities of this compound to known SDHI fungicides, it is hypothesized that its derivatives may also function through this mechanism. The development program for this compound should therefore include assays to confirm its interaction with and inhibition of the fungal SDH enzyme.
Caption: Proposed Mechanism of Action via SDH Inhibition.
Experimental Protocols
The following protocols provide a framework for the synthesis of fungicidal derivatives from this compound and their subsequent evaluation.
Protocol 1: Synthesis of N-Acyl Derivatives of 4-Fluoro-2-isopropoxyaniline
This protocol describes a general method for the acylation of the primary amine of 4-Fluoro-2-isopropoxyaniline to generate a library of amide derivatives for screening.
Caption: General workflow for the synthesis of N-acyl derivatives.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride of choice
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride and free the amine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) or carboxylic acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antifungal Susceptibility Testing by Broth Microdilution
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic fungi.[9][10]
Materials:
-
Synthesized aniline derivatives
-
Positive control fungicides (e.g., a known SDHI like boscalid, and a broader spectrum fungicide like fluconazole)
-
Fungal strains (e.g., Botrytis cinerea, Alternaria solani, Fusarium graminearum)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on SDA or PDA plates.
-
Prepare a spore suspension or yeast cell suspension in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.[9]
-
-
Plate Preparation:
-
Prepare stock solutions of the test compounds and control fungicides in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in RPMI-1640 medium to achieve a range of desired concentrations (e.g., 0.03 to 64 µg/mL).
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, depending on the growth rate of the fungus.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[9]
-
Hypothetical Data Presentation:
| Compound | Botrytis cinerea MIC (µg/mL) | Alternaria solani MIC (µg/mL) | Fusarium graminearum MIC (µg/mL) |
| 4-Fluoro-2-isopropoxyaniline HCl | >64 | >64 | >64 |
| Derivative A | 8 | 16 | 32 |
| Derivative B | 2 | 4 | 8 |
| Derivative C | 32 | >64 | 64 |
| Boscalid (Control) | 1 | 2 | 4 |
| Fluconazole (Control) | >64 | >64 | 16 |
Protocol 3: Preliminary In Vivo Fungicide Efficacy on a Model Plant System
This protocol outlines a basic method for evaluating the protective fungicidal activity of promising compounds on a model plant system, such as tomato or bean plants.[11][12][13]
Materials:
-
Healthy, uniformly grown model plants (e.g., 3-4 weeks old tomato plants)
-
Synthesized compounds with good in vitro activity
-
Wetting agent (e.g., Tween 20)
-
Fungal pathogen spore suspension (e.g., Alternaria solani for tomato)
-
Spray bottles
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Treatment Application:
-
Prepare spray solutions of the test compounds at various concentrations (e.g., 50, 100, 200 ppm) in water with a small amount of wetting agent (e.g., 0.01% Tween 20).
-
Include a positive control (commercial fungicide) and a negative control (water with wetting agent).
-
Spray the plants with the respective solutions until runoff, ensuring complete coverage of the foliage.
-
Allow the plants to dry completely.
-
-
Inoculation:
-
Prepare a spore suspension of the target pathogen at a known concentration.
-
Spray the treated plants with the spore suspension.
-
-
Incubation and Disease Assessment:
-
Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection.
-
Move the plants to a growth chamber or greenhouse with conditions conducive to disease development.
-
After a set period (e.g., 7-14 days), assess the disease severity on the leaves using a rating scale (e.g., 0 = no disease, 5 = severe necrosis).
-
Calculate the percent disease control for each treatment relative to the negative control.
-
Hypothetical Data Presentation:
| Treatment | Concentration (ppm) | Mean Disease Severity (0-5) | Percent Disease Control (%) |
| Negative Control | - | 4.5 | 0 |
| Derivative B | 50 | 3.2 | 28.9 |
| Derivative B | 100 | 1.8 | 60.0 |
| Derivative B | 200 | 0.9 | 80.0 |
| Commercial Fungicide | 100 | 0.5 | 88.9 |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel fungicides, potentially acting as succinate dehydrogenase inhibitors. The protocols outlined in these application notes provide a systematic approach to synthesize and evaluate a library of derivatives for their antifungal activity. Promising candidates identified through these in vitro and in vivo screens can then be advanced to more rigorous testing, including mechanism of action studies, spectrum of activity determination, and formulation development. Further optimization of the aniline scaffold through medicinal chemistry approaches could lead to the discovery of highly potent and selective fungicides for effective crop protection.
References
- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndsu.edu [ndsu.edu]
- 4. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. researchgate.net [researchgate.net]
- 7. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 8. usbio.net [usbio.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ifyber.com [ifyber.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. thepharmajournal.com [thepharmajournal.com]
Application Note & Protocol: A Guide to the N-Arylation of 4-Fluoro-2-isopropoxyaniline Hydrochloride
Introduction: The Strategic Importance of N-Arylated Anilines in Modern Drug Discovery
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Aryl amines, and specifically N-arylated anilines, are prevalent structural motifs in a vast array of biologically active molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents.[3] The traditional methods for constructing these bonds, such as the Ullmann condensation or nucleophilic aromatic substitution, often require harsh reaction conditions and have a limited substrate scope.[1][4] The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the formation of C-N bonds, offering a milder, more versatile, and highly efficient alternative.[1][2][5]
This application note provides a comprehensive guide to the N-arylation of 4-Fluoro-2-isopropoxyaniline hydrochloride, a valuable building block in medicinal chemistry. The presence of the fluoro and isopropoxy groups on the aniline ring allows for fine-tuning of the electronic and pharmacokinetic properties of potential drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters for successful execution and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[1][5] The reaction proceeds through a well-established catalytic cycle, which is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7] The general reactivity order for the aryl halide is I > Br > OTf > Cl.[6]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
The choice of ligand is crucial for the success of the reaction, as it stabilizes the palladium center, promotes the desired reaction steps, and prevents side reactions like beta-hydride elimination.[1] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be particularly effective.[1][8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol for the N-Arylation of this compound
This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Aryl bromide | ≥98% | Commercially Available | Substrate scope is broad. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst. |
| XPhos | ≥98% | Commercially Available | Bulky monophosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially Available | Solvent. |
| Schlenk flask or reaction vial | For inert atmosphere. | ||
| Magnetic stirrer and stir bar | |||
| Argon or Nitrogen gas supply | High purity | For inert atmosphere. | |
| Standard glassware for work-up | |||
| Silica gel | For chromatography. |
Step-by-Step Experimental Procedure
Figure 2: Experimental workflow for the N-arylation reaction.
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (3.0 equiv).
-
Rationale for Stoichiometry: An excess of the aryl bromide is used to ensure complete consumption of the aniline. The catalyst loading is typical for this type of reaction. Crucially, three equivalents of base are used: one to neutralize the hydrochloride salt of the starting material, and two to facilitate the catalytic cycle.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Critical Parameters and Optimization
The success of the N-arylation reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended | Rationale & Optimization |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[7] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally superior for this transformation, as they promote reductive elimination and prevent catalyst decomposition.[1][8] The optimal ligand may vary depending on the specific substrates. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[9] NaOtBu is often the base of choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, although this may require higher temperatures or longer reaction times.[5] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or weakly polar solvents are generally preferred.[10][11] Toluene is a common choice due to its high boiling point and ability to dissolve the reagents.[5] Solvent choice can significantly impact reaction rate and selectivity.[12][13][14] |
| Temperature | 80-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[7] Optimization may be required for particularly challenging or sensitive substrates. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Handling of Reagents:
-
This compound and other aniline derivatives are harmful if swallowed, in contact with skin, or if inhaled.[16][18] They can cause skin and eye irritation.[16][17] Handle these compounds in a well-ventilated fume hood.[15][18]
-
Palladium catalysts can be toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere of argon or nitrogen as the palladium catalyst and some ligands can be sensitive to oxygen.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Applications in Drug Development
The N-arylated products derived from 4-Fluoro-2-isopropoxyaniline are of significant interest in drug discovery. The aniline moiety itself is a known "structural alert" as it can be metabolized to reactive intermediates.[3][19] However, N-arylation can modulate this metabolic pathway. The strategic introduction of various aryl groups allows for the exploration of structure-activity relationships (SAR) and the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) properties. The N-arylated aniline scaffold is a key component in numerous approved drugs and clinical candidates, highlighting the importance of efficient synthetic methods for its construction.[2]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.umich.edu [news.umich.edu]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. entegris.com [entegris.com]
- 9. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: 1H NMR Characterization of 4-Fluoro-2-isopropoxyaniline Hydrochloride Derivatives
Introduction
4-Fluoro-2-isopropoxyaniline and its hydrochloride salt are key building blocks in the synthesis of a variety of pharmacologically active molecules and advanced materials. As with any synthetic intermediate, unambiguous structural confirmation and purity assessment are critical for ensuring the quality, safety, and efficacy of the final product. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the number and connectivity of protons.
This comprehensive guide provides a detailed protocol and in-depth analysis for the 1H NMR characterization of 4-fluoro-2-isopropoxyaniline and its hydrochloride derivative. This document is intended for researchers, scientists, and drug development professionals who require a robust method for the structural elucidation and quality control of these important chemical entities. We will delve into the theoretical principles governing the chemical shifts and coupling patterns, present a predicted spectrum based on analysis of analogous structures, and provide a step-by-step protocol for sample preparation and data acquisition.
Scientific Principles: Predicting the 1H NMR Spectrum
The 1H NMR spectrum of a substituted benzene derivative is governed by the electronic effects of its substituents, which influence the chemical shift (δ) of the aromatic protons. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): These groups increase the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance and inductive effects. This increased electron density "shields" the nearby protons from the external magnetic field, causing their signals to appear at a lower chemical shift (upfield). The isopropoxy (-OCH(CH₃)₂) and amino (-NH₂) groups are both considered EDGs.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the ring, "deshielding" the aromatic protons and causing their signals to shift to a higher chemical shift (downfield). Halogens, such as fluorine (-F), are weakly deactivating due to their inductive electron-withdrawing effect, although they also exhibit a weaker electron-donating resonance effect.[1]
In 4-fluoro-2-isopropoxyaniline, the aromatic protons are influenced by three substituents. The powerful electron-donating amino group and the isopropoxy group will tend to shift the aromatic protons upfield, while the electronegative fluorine atom will have a more complex influence.
Furthermore, the formation of the hydrochloride salt involves the protonation of the basic amino group to form an anilinium ion (-NH₃⁺). This transformation converts the powerful electron-donating amino group into a strongly electron-withdrawing anilinium group, leading to a significant downfield shift of all aromatic proton signals.
The expected splitting patterns are dictated by spin-spin coupling between adjacent protons (J-coupling). For benzene derivatives, coupling between ortho protons (³JHH) is typically in the range of 7-10 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz.[2] Coupling between protons and a fluorine atom (JHF) is also observed, with ortho coupling (³JHF) being the largest.
Predicted 1H NMR Spectral Data
Based on the principles outlined above and analysis of spectral data for analogous compounds such as 4-fluoroaniline[3], 2-isopropoxyaniline, and other substituted anilines, we can predict the 1H NMR spectrum of 4-fluoro-2-isopropoxyaniline and its hydrochloride salt.
4-Fluoro-2-isopropoxyaniline (Free Base)
Solvent: CDCl₃ Reference: TMS (δ 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-6 | ~6.85 | Doublet (d) | ³J(H6-H5) ≈ 8.5 | 1H |
| H-5 | ~6.70 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5, ⁴J(H5-F) ≈ 4.5 | 1H |
| H-3 | ~6.65 | Doublet (d) | ⁴J(H3-H5) ≈ 3.0 | 1H |
| -NH₂ | ~3.70 | Broad singlet (br s) | - | 2H |
| -CH(CH₃)₂ | ~4.40 | Septet (sept) | ³J(CH-CH₃) ≈ 6.0 | 1H |
| -CH(CH ₃)₂ | ~1.35 | Doublet (d) | ³J(CH₃-CH) ≈ 6.0 | 6H |
4-Fluoro-2-isopropoxyaniline Hydrochloride
Solvent: DMSO-d₆ Reference: TMS (δ 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -NH₃⁺ | ~10.5 | Broad singlet (br s) | - | 3H |
| H-6 | ~7.30 | Doublet (d) | ³J(H6-H5) ≈ 9.0 | 1H |
| H-5 | ~7.20 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 9.0, ⁴J(H5-F) ≈ 4.5 | 1H |
| H-3 | ~7.10 | Doublet (d) | ⁴J(H3-H5) ≈ 3.0 | 1H |
| -CH(CH₃)₂ | ~4.60 | Septet (sept) | ³J(CH-CH₃) ≈ 6.0 | 1H |
| -CH(CH ₃)₂ | ~1.40 | Doublet (d) | ³J(CH₃-CH) ≈ 6.0 | 6H |
Experimental Protocols
Protocol 1: Sample Preparation for 1H NMR Analysis
This protocol outlines the steps for preparing a high-quality NMR sample suitable for analysis.
Materials:
-
4-Fluoro-2-isopropoxyaniline or its hydrochloride salt (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the aniline derivative directly into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; CDCl₃ is suitable for the free base, while the hydrochloride salt will have better solubility in DMSO-d₆.
-
Vortexing: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution for any suspended particles.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Data Acquisition and Processing
The following is a general workflow for acquiring and processing the 1H NMR data. Specific parameters may need to be optimized based on the spectrometer used.
Figure 1: A generalized workflow for NMR data acquisition and processing.
Interpretation of the Predicted Spectrum
Isopropoxy Group Signals:
-
The methine proton (-CH (CH₃)₂) is expected to appear as a septet around δ 4.40-4.60 ppm due to coupling with the six equivalent methyl protons.
-
The six methyl protons (-CH(CH ₃)₂) will appear as a doublet around δ 1.35-1.40 ppm due to coupling with the single methine proton.
Aromatic Region Signals:
-
H-6: This proton is ortho to the amino/anilinium group and meta to the fluorine. It is expected to be a doublet due to coupling with H-5.
-
H-5: This proton is meta to the amino/anilinium group and ortho to the fluorine. It will likely appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom.
-
H-3: This proton is ortho to the isopropoxy group and meta to the amino/anilinium group. It is expected to be a doublet due to meta-coupling with H-5.
Amine/Anilinium Proton Signal:
-
The -NH₂ protons of the free base will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.
-
The -NH₃⁺ protons of the hydrochloride salt will be significantly deshielded and appear as a broad singlet at a much lower field (higher ppm), often above 10 ppm in DMSO-d₆.
Causality in Experimental Choices
-
Choice of Solvent: The selection of a deuterated solvent is paramount not only for dissolving the analyte but also for the spectrometer's lock system. The polarity of the solvent can also influence the chemical shifts of labile protons like those of the amino group. DMSO-d₆ is often preferred for hydrochloride salts due to its higher polarity and ability to form hydrogen bonds, which can help in observing the -NH₃⁺ protons.
-
Sample Concentration: While a higher concentration can reduce acquisition time, it may also lead to line broadening and shifts in the positions of exchangeable protons. The recommended concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point for achieving optimal resolution and signal-to-noise ratio.
-
Filtration: The presence of even microscopic solid particles can disrupt the homogeneity of the magnetic field within the sample, leading to broadened spectral lines and a loss of resolution. Filtering the sample is a simple yet crucial step to ensure high-quality data.
Self-Validating Protocols and Trustworthiness
The protocols described herein are designed to be self-validating. The expected chemical shifts, multiplicities, and integration values for the isopropoxy group serve as an internal check for the correct identification of the compound. The aromatic region, while more complex, should exhibit a pattern consistent with a 1,2,4-trisubstituted benzene ring. Any significant deviation from the predicted spectrum should prompt further investigation into the sample's purity or structural integrity. For instance, the presence of unexpected signals could indicate residual solvents, starting materials, or byproducts from the synthesis.
Conclusion
1H NMR spectroscopy is a powerful and definitive technique for the structural characterization of this compound derivatives. By understanding the fundamental principles of chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can confidently verify the structure and assess the purity of these important synthetic intermediates. The predicted spectral data and interpretations provided in this application note serve as a reliable guide for the analysis of these compounds, ensuring a high degree of scientific integrity in research and development.
References
Scale-up synthesis of 4-Fluoro-2-isopropoxyaniline hydrochloride derivatives
An Application Note and Protocol for the Scale-up Synthesis of 4-Fluoro-2-isopropoxyaniline Hydrochloride
Authored by: Senior Application Scientist, Chemical Process Development
Publication Date: January 6, 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of this compound (CAS: 380430-47-7)[1], a key intermediate in the pharmaceutical industry. The document outlines a robust and scalable two-step synthetic strategy, commencing with the catalytic hydrogenation of 1-Fluoro-2-isopropoxy-4-nitrobenzene, followed by the formation of the hydrochloride salt. Emphasis is placed on process optimization, safety considerations, and analytical controls necessary for industrial production. The methodologies are designed to be self-validating, with explanations for critical process parameters to ensure reproducibility, high yield, and purity.
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[2] The specific scaffold of 4-Fluoro-2-isopropoxyaniline is a crucial component in the synthesis of various active pharmaceutical ingredients (APIs), where the fluorine and isopropoxy moieties can significantly influence molecular properties such as metabolic stability and target binding affinity.[3][4]
The hydrochloride salt form is often preferred for its improved stability, crystallinity, and handling properties compared to the free base, making it more amenable to storage and downstream processing.[5][6] This guide details a reliable and scalable pathway to this valuable intermediate, addressing the common challenges encountered during the transition from laboratory to pilot or production scale.
Overview of the Recommended Synthetic Pathway
The most industrially viable and efficient route for the large-scale synthesis of this compound begins with the corresponding nitroaromatic precursor. This strategy is predicated on the widespread availability of nitroaromatic compounds and the high efficiency of catalytic reduction methods.[2][7]
The selected two-step process is as follows:
-
Step 1: Catalytic Hydrogenation: Reduction of the nitro group of 1-Fluoro-2-isopropoxy-4-nitrobenzene to a primary amine using a heterogeneous catalyst.
-
Step 2: Hydrochloride Salt Formation: Reaction of the resulting 4-Fluoro-2-isopropoxyaniline free base with hydrochloric acid to yield the crystalline hydrochloride salt.
Caption: High-level overview of the two-step synthetic process.
Part I: Catalytic Hydrogenation of 1-Fluoro-2-isopropoxy-4-nitrobenzene
The reduction of aromatic nitro compounds is a cornerstone reaction in industrial chemistry.[8] While various methods exist, catalytic hydrogenation is preferred for its high selectivity, cleaner reaction profiles, and avoidance of large quantities of metallic waste streams associated with stoichiometric reductants like iron or tin chloride.[8][9]
Expertise & Causality: The choice of a palladium on carbon (Pd/C) catalyst is based on its high activity and efficiency for nitro group reductions, often under mild temperature and pressure conditions.[10] The catalyst's heterogeneous nature simplifies its removal from the reaction mixture via filtration, a critical advantage for scale-up operations. Methanol is selected as the solvent due to its excellent ability to dissolve the starting material and the intermediate product, as well as its compatibility with the hydrogenation process. However, other solvents like ethanol or ethyl acetate can also be employed.
Protocol 1: Scale-up Hydrogenation
Safety First:
-
Aniline Toxicity: Aniline derivatives are toxic and can be absorbed through the skin.[11] Always handle in a well-ventilated area (e.g., fume hood or ventilated enclosure) and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12][13][14]
-
Hydrogenation Hazards: Hydrogen gas is highly flammable. Ensure the reactor is properly grounded and all sources of ignition are eliminated. The catalyst (Pd/C) can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. It should be handled as a wet paste.[15]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 1-Fluoro-2-isopropoxy-4-nitrobenzene | 199.18 | 1.00 kg | 1.00 | Substrate |
| Methanol (MeOH) | 32.04 | 10.0 L | - | Solvent |
| 10% Palladium on Carbon (50% wet) | - | 50.0 g | 0.005 | Catalyst (0.5 wt% Pd loading) |
| Hydrogen (H₂) | 2.02 | 50-60 psi | Excess | Reducing Agent |
| Nitrogen (N₂) | 28.01 | - | - | Inerting Gas |
| Celite® (or similar filter aid) | - | 100 g | - | For filtration |
Step-by-Step Methodology:
-
Reactor Inerting: Charge the 1.00 kg of 1-Fluoro-2-isopropoxy-4-nitrobenzene and 10.0 L of methanol into a suitable hydrogenation reactor.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add the 50.0 g of 10% Pd/C (50% wet) catalyst to the reactor. The catalyst should be added as a slurry in a small amount of methanol to prevent ignition.
-
Purging: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor to 50-60 psi with hydrogen. Begin agitation and heat the mixture to 30-40°C. The reaction is exothermic; monitor the temperature and hydrogen uptake closely.
-
Monitoring: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).
-
Post-Reaction Purge: Once complete, stop the hydrogen flow and purge the reactor with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration: Prepare a pad of Celite® in a filter apparatus and wet it with methanol. Under a nitrogen blanket, filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Crucially, the filter cake must be kept wet with solvent at all times to prevent fire. Wash the reactor and the filter cake with additional methanol (approx. 2 L) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washes. Remove the methanol under reduced pressure to yield crude 4-Fluoro-2-isopropoxyaniline as an oil or low-melting solid. The crude product is typically of sufficient purity to be used directly in the next step.
Caption: Detailed workflow for the catalytic hydrogenation step.
Part II: Hydrochloride Salt Formation
The formation of an amine hydrochloride salt is an acid-base reaction that results in a crystalline, ionic solid.[5][16] This transformation is critical for improving the product's physical properties for pharmaceutical applications.
Expertise & Causality: The choice of solvent for salt formation is critical. Isopropanol (IPA) is an excellent choice as it typically provides good solubility for the free base but poor solubility for the hydrochloride salt, facilitating high recovery through crystallization. Using a solution of hydrogen chloride in isopropanol prevents the introduction of water, which can sometimes hinder crystallization or lead to the formation of hydrates.[17] Temperature control during the addition of HCl is important to manage the exotherm and control the crystal size, which impacts filtration and drying characteristics.[18]
Protocol 2: Scale-up Salt Formation
Safety First:
-
Corrosive Acid: Hydrogen chloride is a corrosive gas and its solutions are highly acidic. Handle in a well-ventilated area and wear appropriate acid-resistant gloves and eye protection.[13] Ensure an emergency eyewash and shower are accessible.[12]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 4-Fluoro-2-isopropoxyaniline (crude) | 169.20 | ~845 g | 1.00 | From Step 1 (assuming 100% conv.) |
| Isopropanol (IPA) | 60.10 | 8.5 L | - | Solvent |
| Hydrogen Chloride in IPA (~5 M) | 36.46 | ~1.05 L | 1.05 | Acidifying agent |
Step-by-Step Methodology:
-
Dissolution: Charge the crude 4-Fluoro-2-isopropoxyaniline into a clean, dry reactor equipped with an agitator and a temperature probe. Add 8.5 L of isopropanol and stir until all the material is dissolved.
-
Cooling: Cool the solution to 0-5°C. This helps to control the exotherm during the acid addition and promotes the formation of a well-defined crystalline product.
-
Acid Addition: Slowly add the solution of hydrogen chloride in isopropanol to the stirred amine solution over 1-2 hours, maintaining the internal temperature below 15°C.
-
Crystallization: As the HCl solution is added, the hydrochloride salt will begin to precipitate. After the addition is complete, stir the resulting slurry at 0-5°C for an additional 1-2 hours to ensure complete crystallization.
-
Isolation: Isolate the product by filtration. Wash the filter cake with a small amount of cold isopropanol (~1 L) to remove any residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Expected Outcome:
-
Yield: >90% over two steps
-
Purity (HPLC): >99.0%
-
Appearance: White to off-white crystalline solid
References
- 1. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Fluoro-2-isopropoxyaniline [myskinrecipes.com]
- 4. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxfordreference.com [oxfordreference.com]
- 6. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 7. 3-Fluoro-4-isopropoxyaniline | 97566-69-3 | Benchchem [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. sia-toolbox.net [sia-toolbox.net]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
- 17. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Application Note: Mastering Hazardous Diazotization Chemistry Safely and Efficiently with 4-Fluoro-2-isopropoxyaniline hydrochloride in Continuous Flow
Introduction: Overcoming the Bottlenecks of Aryldiazonium Salt Chemistry
Substituted anilines are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among these, 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS: 380430-47-7) serves as a critical intermediate for introducing a synthetically versatile amino group on a fluorinated, functionalized aromatic ring.[4][5] The primary transformation of this amino group—diazotization to form a highly reactive aryldiazonium salt—unlocks a wealth of subsequent functionalizations, including Sandmeyer and Balz-Schiemann reactions.[6][7]
However, the utility of this pathway in traditional batch chemistry is severely hampered by significant safety and control challenges. Aryldiazonium salts are notoriously unstable, with a propensity for rapid, exothermic decomposition that can lead to violent, explosive events, especially upon isolation or at elevated temperatures.[8][9] Batch processing necessitates handling large volumes of these hazardous intermediates and struggles with inefficient heat transfer, creating dangerous hotspots that can trigger runaway reactions and generate impurities.
This application note details the strategic implementation of continuous flow chemistry to tame these hazardous reactions. By leveraging the unique advantages of microreactor technology—namely, superior heat and mass transfer, precise control over reaction parameters, and the generation of minimal volumes of hazardous intermediates in situ—we demonstrate a robust, scalable, and intrinsically safer methodology for the diazotization of this compound and its subsequent conversion via Sandmeyer and Balz-Schiemann-type reactions.[10][11][12][13]
The Rationale for Flow Chemistry: A Paradigm Shift in Safety and Control
The decision to move from batch to continuous flow for diazotization chemistry is grounded in addressing the fundamental limitations of the former.
-
Intrinsic Safety: The defining advantage of flow chemistry is the minimization of the reaction volume.[13] In a microreactor, only microliters to milliliters of the unstable diazonium salt exist at any given moment. This small inventory is immediately consumed in a subsequent reaction step, preventing the accumulation of dangerous quantities of energetic material—a stark contrast to a large batch reactor where the entire quantity is generated at once.[8][10]
-
Unparalleled Thermal Control: The high surface-area-to-volume ratio of flow reactors provides exceptionally efficient heat exchange.[10] The highly exothermic nature of diazotization can be managed precisely, eliminating localized hotspots that are common in batch vessels and lead to decomposition and side-product formation.[14]
-
Enhanced Mixing and Mass Transfer: The rapid, diffusion-based mixing in microchannels ensures that reagents are combined homogeneously and instantaneously.[15] This prevents localized concentration gradients, which in batch can lead to unwanted side reactions, such as the coupling of the newly formed diazonium salt with unreacted aniline starting material.
-
Process Automation and Scalability: Flow chemistry allows for precise, automated control over stoichiometry, temperature, and residence time.[12][16] Scaling up production is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors.[16][17]
Workflow Overview: A Telescoped Approach
Our general strategy involves a "telescoped" synthesis, where two reaction steps are connected in series without the need for intermediate isolation. The aniline starting material and the diazotizing agent are first combined in a cooled reactor module (Module 1) to generate the diazonium salt. The output from this module is then immediately mixed with the reagent for the second transformation (e.g., a copper catalyst for Sandmeyer chemistry) in a second reactor module (Module 2), which may be heated to drive the substitution reaction to completion.
Figure 1: General workflow for telescoped continuous flow synthesis.
Protocol 1: Continuous Flow Diazotization and Sandmeyer Chlorination
Objective: To synthesize 1-chloro-4-fluoro-2-isopropoxybenzene from this compound safely and efficiently. The Sandmeyer reaction is a classic method for converting aryl diazonium salts to aryl halides using a copper(I) salt catalyst.[6][18]
4.1 Materials and Equipment
| Reagent/Material | CAS Number | Supplier Purity | Notes |
| This compound | 380430-47-7 | >98% | Starting material.[19] |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | ACS Grade | Used as solvent and acid source. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | >99% | Diazotizing agent. |
| Copper(I) Chloride (CuCl) | 7758-89-6 | >98% | Catalyst for Sandmeyer reaction. |
| Deionized Water | 7732-18-5 | - | For preparing aqueous solutions. |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Extraction solvent. |
| Equipment | |||
| 3x HPLC Pumps (or equivalent syringe pumps) | - | - | For precise fluid delivery. |
| 2x T-Mixers | - | - | For efficient reagent mixing. |
| 1x PFA Reactor Coil (10 mL) | - | - | For Module 1 (Diazotization). |
| 1x PFA Reactor Coil (20 mL) | - | - | For Module 2 (Sandmeyer). |
| 2x Temperature Controllers (Chiller/Heater) | - | - | For precise temperature control of coils. |
| 1x Back Pressure Regulator (BPR), 100 psi | - | - | To maintain a single liquid phase. |
| Standard laboratory glassware and safety equipment (fume hood, PPE). | - | - | [20] |
4.2 Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A (Aniline): In a 100 mL volumetric flask, carefully dissolve 4.11 g (20.0 mmol) of this compound in approximately 80 mL of 3 M aqueous HCl. Once dissolved, dilute to the 100 mL mark with 3 M HCl to yield a 0.2 M solution.
-
Solution B (Nitrite): In a separate 100 mL volumetric flask, dissolve 1.52 g (22.0 mmol, 1.1 eq) of sodium nitrite in deionized water and dilute to the mark to yield a 0.22 M solution.
-
Solution C (Catalyst): In a 100 mL volumetric flask, dissolve 2.18 g (22.0 mmol, 1.1 eq) of copper(I) chloride in approximately 80 mL of concentrated (37%) HCl. Dilute to the mark with concentrated HCl.
-
-
System Setup and Priming:
-
Assemble the flow reactor system as depicted in the workflow diagram (Figure 1). Immerse the 10 mL reactor coil (Module 1) in a cooling bath set to 5 °C . Immerse the 20 mL reactor coil (Module 2) in a heating bath set to 60 °C .
-
Set the back pressure regulator to 60 psi to prevent outgassing of nitrogen in the heated reactor.
-
Prime each pump and its corresponding line with the appropriate solvent (e.g., 3 M HCl for Pump A, water for Pump B, conc. HCl for Pump C) to ensure no air is in the system.
-
-
Reaction Execution:
-
Set the pump flow rates as follows:
-
Pump A (Aniline): 1.0 mL/min
-
Pump B (Nitrite): 1.0 mL/min
-
Pump C (Catalyst): 1.0 mL/min
-
-
This establishes a 1:1:1 volumetric ratio and the molar equivalencies defined in reagent preparation.
-
Begin pumping all three solutions simultaneously. The first T-mixer combines the aniline and nitrite streams, initiating diazotization.
-
Calculate residence times:
-
Module 1 (Diazotization): Volume = 10 mL; Total Flow Rate = 2.0 mL/min. Residence Time = 5.0 minutes . This is typically sufficient for complete diazonium salt formation at low temperatures.[21]
-
Module 2 (Sandmeyer): Volume = 20 mL; Total Flow Rate = 3.0 mL/min. Residence Time = 6.7 minutes .
-
-
Allow the system to reach a steady state by discarding the initial output (approx. 3-4 total system volumes).
-
Collect the product stream in a flask containing 100 mL of a stirred, saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.
-
-
Work-up and Analysis:
-
Once collection is complete, transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-4-fluoro-2-isopropoxybenzene.
-
Analyze the crude product by GC-MS and ¹H NMR to determine purity and confirm structure. Quantify yield using an internal standard.
-
4.3 Expected Results and Optimization
This continuous process is expected to provide the target compound with high conversion and purity, significantly minimizing the formation of phenolic and azo-coupling impurities common in batch procedures.
| Parameter | Condition | Rationale |
| Diazotization Temp. | 0 - 10 °C | Minimizes diazonium salt decomposition while ensuring a fast reaction rate.[14] |
| Sandmeyer Temp. | 40 - 80 °C | Higher temperature accelerates the substitution and nitrogen gas evolution, driving the reaction to completion. |
| Residence Time (Diaz) | 2 - 10 min | Should be optimized to ensure full conversion of the aniline before entering the second stage.[21] |
| Stoichiometry (NaNO₂) | 1.05 - 1.2 eq | A slight excess ensures complete diazotization, but a large excess can lead to undesired side reactions. |
| Back Pressure | > 50 psi | Keeps gaseous N₂ dissolved until after the BPR, ensuring stable flow and consistent residence times.[10] |
| Typical Yield | >85% (isolated) | - |
| Typical Purity | >95% (by GC) | - |
Protocol 2: Continuous Flow Balz-Schiemann Reaction
Objective: To demonstrate the synthesis of 1,4-difluoro-2-isopropoxybenzene. The Balz-Schiemann reaction is a powerful method for introducing fluorine onto an aromatic ring by the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[9][17] Flow chemistry is particularly advantageous as it avoids the need to isolate the potentially explosive solid diazonium tetrafluoroborate intermediate.[8][22][23]
Figure 2: Workflow for continuous Balz-Schiemann reaction.
5.1 Modified Protocol Steps
-
Reagent Preparation:
-
Solution A (Aniline/Nitrite): Cool a beaker containing 50 mL of 48% aqueous tetrafluoroboric acid (HBF₄) to 0 °C. Sequentially dissolve 4.11 g (20.0 mmol) of this compound, followed by the slow, portion-wise addition of 1.45 g (21.0 mmol, 1.05 eq) of sodium nitrite. Stir cold for 15 minutes to pre-form the diazonium tetrafluoroborate slurry. Note: This pre-formation is done for convenience; a three-stream approach as in Protocol 1 is also viable.
-
Solution B (Solvent): Toluene.
-
-
System Setup and Execution:
-
Set up the reactor system as shown in Figure 2.
-
Set Module 1 temperature to 10 °C and Module 2 temperature to 100 °C .[17]
-
Pump Solution A at 0.5 mL/min .
-
Pump Solution B (Toluene) at 1.0 mL/min to dilute the stream entering the heated zone, which can improve solubility and heat transfer.
-
The diazonium salt is formed in Module 1 (Residence Time ≈ 6.7 min) and subsequently undergoes thermal decomposition in the high-temperature Module 2 (Residence Time ≈ 13.3 min) to yield the aryl fluoride.
-
Collect and work up the product stream as described in Protocol 1.
-
Conclusion
The adoption of continuous flow chemistry provides a transformative solution to the inherent hazards and control issues associated with the diazotization of this compound. The detailed protocols demonstrate how this technology enables the safe, controlled, and efficient synthesis of valuable downstream products through telescoped Sandmeyer and Balz-Schiemann reactions. By minimizing the inventory of hazardous intermediates and providing precise control over reaction conditions, flow chemistry not only enhances laboratory safety but also creates a direct and scalable pathway from discovery to production, empowering researchers to utilize this powerful chemistry with confidence.[16][24]
References
- 1. nbinno.com [nbinno.com]
- 2. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 3. nbinno.com [nbinno.com]
- 4. usbio.net [usbio.net]
- 5. CAS 380430-47-7 | this compound - Synblock [synblock.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 10. vapourtec.com [vapourtec.com]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. contractpharma.com [contractpharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 17. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]
- 18. Sandmeyer Reaction [organic-chemistry.org]
- 19. ivychem.com [ivychem.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in reactions with 4-Fluoro-2-isopropoxyaniline hydrochloride
Answering the user's request.
Technical Support Center: 4-Fluoro-2-isopropoxyaniline Hydrochloride
A Senior Application Scientist's Guide to Improving Reaction Yields and Overcoming Common Challenges
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, practical solutions to common issues encountered when using this versatile building block. As a substituted aniline, its reactivity is governed by a unique interplay of steric and electronic factors that can present challenges but also offer opportunities for selective transformations. This document moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Before diving into specific reaction troubleshooting, it's crucial to understand the fundamental properties of this compound (CAS: 380430-47-7).[1][2]
Q1: My reaction isn't working. I've added the aniline hydrochloride directly to the reaction mixture. What am I missing?
A1: The Critical Deprotonation Step. This is the most common oversight. The starting material is a hydrochloride salt, meaning the amine group is protonated (-NH3+). In this state, the nitrogen's lone pair is unavailable for nucleophilic attack, rendering the molecule unreactive in most desired reactions (e.g., acylations, alkylations, coupling reactions).
You MUST convert the hydrochloride salt to the free aniline base in situ or as a separate workup step before proceeding. This is achieved by adding a suitable base.
-
For in situ neutralization: Add at least one equivalent of a non-nucleophilic base along with your other reagents. The choice of base depends on the reaction's requirements.
-
For isolation of the free base: Dissolve the salt in a suitable solvent (e.g., dichloromethane or ethyl acetate), wash with an aqueous basic solution (e.g., saturated NaHCO3 or Na2CO3), separate the organic layer, dry it (e.g., with Na2SO4 or MgSO4), and evaporate the solvent. The resulting free base is an oil and should be used promptly as it is more susceptible to air oxidation than the salt form.
Q2: How do the substituents (Fluoro, Isopropoxy) affect the reactivity of the aniline?
A2: A Balance of Sterics and Electronics. The reactivity of the amino group is modulated by both substituents:
-
Para-Fluoro Group: Fluorine is highly electronegative and acts as an electron-withdrawing group by induction, which decreases the nucleophilicity of the amine. However, it is also a weak pi-donor through resonance. The overall effect is a deactivation of the ring compared to aniline, making the amine less basic and less nucleophilic. Judicious use of fluorine in drug molecules can influence properties like metabolic pathways and membrane permeability.[3]
-
Ortho-Isopropoxy Group: The bulky isopropoxy group ortho to the amine introduces significant steric hindrance. This can slow down reactions at the nitrogen center and may prevent the use of very bulky reagents. Conversely, this steric shield can sometimes be advantageous in preventing unwanted side reactions, such as di-alkylation.[4] Electronically, it is an electron-donating group, which can partially offset the deactivating effect of the fluorine.
The net result is an aniline that is less reactive than simple anilines and requires carefully optimized conditions to achieve high yields.
Q3: The reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
A3: Oxidation of the Aniline. Anilines, particularly in their free base form, are susceptible to air oxidation, which produces highly colored polymeric impurities.[5] This is often exacerbated by heat or the presence of certain metals.
Prevention Strategies:
-
Use the Hydrochloride Salt: Whenever possible, handle and store the compound as the hydrochloride salt, which is significantly more stable.[6]
-
Inert Atmosphere: For sensitive reactions, especially those requiring elevated temperatures, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[5]
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Purify Reagents: Ensure all starting materials and solvents are pure and that the aniline has not degraded during storage.[5]
If a crude product is dark, it can sometimes be cleaned up by treating a solution of the product with activated carbon during recrystallization.[5]
Section 2: Troubleshooting Specific Reaction Classes
This section addresses common problems encountered in typical reactions involving 4-Fluoro-2-isopropoxyaniline.
Scenario 1: Low Yield in N-Alkylation or N-Acylation
Problem: You are attempting to form an amide or a secondary amine, but the conversion is low, and a significant amount of starting material remains.
Root Cause Analysis & Solutions:
This issue typically stems from insufficient nucleophilicity of the aniline or suboptimal reaction conditions.
References
Technical Support Center: Suzuki Coupling with 4-Fluoro-2-isopropoxyaniline Hydrochloride
Introduction: Navigating the Challenges of a Substituted Aniline Coupling
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction using 4-Fluoro-2-isopropoxyaniline hydrochloride. This particular substrate, while a valuable building block in pharmaceutical and materials science, presents a unique set of challenges due to its electronic and steric properties. The presence of an electron-donating isopropoxy group, a moderately electron-withdrawing fluorine atom, and a coordinating aniline moiety, all on a sterically demanding scaffold, can significantly impact catalyst activity and reaction outcomes.[1][2] Furthermore, the use of the hydrochloride salt form necessitates careful consideration of the reaction's base stoichiometry.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
A1: This is a common issue and can often be attributed to several critical parameters. A systematic approach to troubleshooting is recommended.
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. For sterically hindered and electron-rich substrates like 4-Fluoro-2-isopropoxyaniline, standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]
-
Expert Insight: The oxidative addition step is often the rate-limiting step for such aryl halides. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly recommended.[4][5] These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition.[6] Consider using a pre-formed catalyst or a combination like Pd₂(dba)₃ with a suitable ligand.[7]
-
-
Base Selection and Stoichiometry: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[8][9]
-
Critical Consideration: Since the starting material is a hydrochloride salt, at least one equivalent of the base will be consumed to neutralize the HCl and generate the free aniline. Therefore, a stoichiometric excess of the base is required for the catalytic cycle.
-
Recommended Bases: Stronger, non-nucleophilic bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[3] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Solvent and Temperature: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Common Solvents: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or a mixture of THF and water are typically effective.[10]
-
Temperature: Elevated temperatures (80-110 °C) are often required to overcome the activation energy for the oxidative addition of sterically hindered aryl halides.[6]
-
-
Reaction Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst deactivation and the formation of homocoupling byproducts.[3]
-
Best Practice: Always thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[11]
-
Q2: I'm observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of byproducts is a clear indicator of suboptimal reaction conditions.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which, as mentioned, oxidizes the Pd(0) catalyst.[3]
-
Solution: The most effective way to minimize homocoupling is to rigorously exclude oxygen from the reaction system.[3]
-
-
Dehalogenation: The replacement of the fluorine atom with a hydrogen atom is a known side reaction.[12] This can occur if a hydride source is present in the reaction mixture.
-
Potential Sources of Hydride: Certain solvents (like alcohols) or impurities in the reagents can act as hydride donors.
-
Mitigation: Ensure the use of high-purity, anhydrous solvents and reagents.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), which removes the boronic acid from the catalytic cycle.[3]
Q3: The fluorine atom on my aniline is being replaced by the incoming aryl group. Is this expected?
A3: While C-F bond activation is generally more difficult than that of other carbon-halogen bonds, it can occur under certain conditions, especially with highly active catalyst systems.[13][14] However, for a Suzuki coupling, the reaction should preferentially occur at the site of a more reactive leaving group if one were present (e.g., Br, I, OTf). If your starting material is this compound and you are observing coupling at the fluorine position, this would be an unusual but not impossible outcome, potentially driven by a specific catalyst-ligand combination that favors C-F activation. In the absence of a better leaving group, the C-F bond is the target for oxidative addition.
Experimental Workflow & Protocols
Baseline Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Add the catalyst mixture to the Schlenk flask, followed by the remaining degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11][15][16]
Troubleshooting Flowchart
Caption: A logical workflow for diagnosing and resolving common issues in the Suzuki coupling of this compound.
Understanding the Mechanism: The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[17]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-Fluoro-2-isopropoxyaniline) to form a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl halides.[8]
-
Transmetalation: The organic group from the organoboron compound (activated by the base) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that readily form the active Pd(0) species. |
| Ligand | SPhos, XPhos, other Buchwald-type ligands, NHCs | Bulky, electron-rich ligands facilitate oxidative addition of sterically hindered and electron-rich aryl halides.[18][19] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to activate the boronic acid and neutralize the hydrochloride salt.[9] |
| Base Stoichiometry | ≥ 3.0 equivalents | To account for the neutralization of the aniline hydrochloride and to drive the transmetalation step. |
| Solvent | 1,4-Dioxane, Toluene, THF/Water | Anhydrous, degassed aprotic solvents are generally preferred to avoid side reactions. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to promote the reaction of less reactive aryl halides.[6] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scite.ai [scite.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. boa.unimib.it [boa.unimib.it]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Fluoro-2-isopropoxyaniline Hydrochloride
Welcome to the dedicated technical support guide for the Buchwald-Hartwig amination of 4-fluoro-2-isopropoxyaniline hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. Here, we dissect common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the efficiency and success of your synthesis.
Introduction: The Challenge of a Hindered, Electron-Rich Aniline
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] However, the successful application of this reaction is highly dependent on the specific substrates involved.[3] this compound presents a unique set of challenges:
-
Steric Hindrance: The ortho-isopropoxy group significantly increases steric bulk around the nitrogen atom, which can impede the approach of the amine to the palladium center.[4][5]
-
Electron-Donating Groups: The isopropoxy and amino groups are both electron-donating, which can affect the electronics of the aniline and its reactivity in the catalytic cycle.
-
Hydrochloride Salt: The starting material is an amine salt, which requires careful consideration of the base to ensure the free, nucleophilic amine is generated in situ for the reaction to proceed.[6]
This guide will address these specific issues in a practical, question-and-answer format to help you overcome these hurdles.
Troubleshooting Guide & FAQs
Q1: My reaction is showing low to no conversion. What are the most likely causes?
A1: Low conversion is a common issue and can often be traced back to a few key factors:
-
Ineffective Bas-e: Your aniline is a hydrochloride salt. A stoichiometric amount of a strong base is required to neutralize the HCl and deprotonate the amine, making it nucleophilic. If the base is too weak or not present in sufficient quantity, the reaction will not initiate.
-
Suboptimal Ligand Choice: For sterically hindered anilines, the choice of phosphine ligand is critical.[1][7] Bulky, electron-rich ligands are necessary to promote the reductive elimination step and stabilize the palladium catalyst.[7][8]
-
Catalyst Deactivation: Palladium catalysts are sensitive to air and moisture.[9] Inadequate degassing of your solvent and reagents, or running the reaction under a non-inert atmosphere, can lead to catalyst oxidation and deactivation.
Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide coupling partner. How can I minimize this side reaction?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction in Buchwald-Hartwig aminations.[1] It often becomes more prevalent with electron-rich anilines.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Experiment with different generations of Buchwald or Hartwig ligands, as some are specifically designed to minimize hydrodehalogenation.
-
Base Selection: While a strong base is necessary, an overly strong or poorly soluble base can sometimes exacerbate side reactions. Consider switching to a more soluble, non-nucleophilic base.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the desired C-N bond formation over hydrodehalogenation.
Q3: The reaction is messy, with multiple unidentified byproducts. What could be the issue?
A3: A complex reaction mixture often points to issues with reaction setup or reagent purity.
-
Reagent Purity: Ensure your this compound, aryl halide, and solvent are of high purity. Impurities can interfere with the catalytic cycle.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to catalyst decomposition and unwanted side reactions.
-
Solvent Choice: While common solvents like toluene and dioxane are often effective, solubility issues can sometimes lead to poor reaction profiles. Ensure all components are soluble at the reaction temperature.[10]
Q4: How do I choose the right palladium precursor and ligand for this specific aniline?
A4: The selection of the catalyst system is arguably the most critical parameter for a successful Buchwald-Hartwig amination.
-
Palladium Precursor: Pre-formed palladium(II) precatalysts are often more reliable and give more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[11][12]
-
Ligand Selection: For sterically hindered and electron-rich anilines like 4-fluoro-2-isopropoxyaniline, bulky biarylphosphine ligands are generally the preferred choice.[13][14] Consider ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig (e.g., Josiphos) families.[3][15] These ligands have been specifically designed to accelerate the key steps of the catalytic cycle for challenging substrates.[7][8]
Q5: What is the best base to use for this reaction, considering the hydrochloride salt?
A5: You will need at least two equivalents of base: one to neutralize the HCl and one to participate in the catalytic cycle.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for Buchwald-Hartwig aminations.[11] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄).[15][16]
-
Solubility: The solubility of the base can be important. In some cases, using a combination of bases or a base with better solubility in the reaction solvent can improve results.
Optimized Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst)
-
Bulky biarylphosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), sodium tert-butoxide (2.5 equivalents), the palladium precatalyst (1-2 mol%), and the ligand (1.2-2.4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Aniline Equivalents | 1.1 - 1.5 | An excess of the amine can help drive the reaction to completion. |
| Base Equivalents | 2.2 - 3.0 | To neutralize the HCl salt and facilitate the catalytic cycle. |
| Pd Precatalyst Loading | 0.5 - 2.0 mol% | Lower loadings are desirable, but higher loadings may be needed for challenging substrates. |
| Ligand Loading | 1.2 - 2.4 mol% | A slight excess of ligand relative to palladium can prevent catalyst deactivation.[17] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to overcome activation barriers.[9] |
| Solvent | Toluene, Dioxane | Anhydrous and thoroughly degassed to prevent catalyst deactivation.[10] |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the Buchwald-Hartwig amination.
Concluding Remarks
The Buchwald-Hartwig amination of this compound, while challenging, is a feasible transformation with careful attention to reaction parameters. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand, a strong, non-nucleophilic base in sufficient excess to neutralize the hydrochloride salt, and the rigorous exclusion of air and moisture. By systematically addressing the potential points of failure outlined in this guide, researchers can significantly improve the yield and reproducibility of this important synthetic transformation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Fluoro-2-isopropoxyaniline Hydrochloride
Welcome to the technical support center for the synthesis of 4-Fluoro-2-isopropoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your synthetic route, minimize side reactions, and ensure the highest purity of your final product.
I. Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds through a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr) or Williamson Ether Synthesis: Introduction of the isopropoxy group onto a suitable fluoronitrobenzene precursor.
-
Reduction of the Nitro Group: Conversion of the nitro-intermediate to the corresponding aniline.
-
Hydrochlorination: Formation of the hydrochloride salt.
Each of these stages presents a unique set of challenges and potential side reactions. This guide will address each in turn, providing a clear rationale for the recommended troubleshooting steps.
II. Troubleshooting Guide & FAQs
Step 1: Introduction of the Isopropoxy Group
This step commonly involves the reaction of a di-substituted fluoronitrobenzene (e.g., 3,4-difluoronitrobenzene or 2,5-difluoronitrobenzene) with isopropoxide.
Caption: Etherification main pathway and potential elimination side reaction.
Question 1: My yield for the isopropoxylation step is low, and I observe the formation of propene gas. What is happening and how can I fix it?
Answer: The observation of propene gas strongly suggests that an E2 elimination reaction is competing with the desired SN2 (or SNAr) reaction.[1][2] This occurs when the isopropoxide, a strong base, abstracts a proton from the alkylating agent (if one is used, such as isopropyl bromide) instead of acting as a nucleophile. While in an SNAr reaction with a fluoronitrobenzene this is less of an issue with the aromatic ring itself, the principle of basicity competing with nucleophilicity is key.
Causality and Troubleshooting:
-
Steric Hindrance: If you are using an isopropyl halide, the secondary nature of the halide makes it susceptible to elimination.
-
Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
Troubleshooting Protocol:
-
Control Temperature: Maintain the reaction temperature as low as reasonably possible to favor the substitution pathway, which has a lower activation energy than elimination.
-
Choice of Reagents: Instead of an isopropyl halide, utilize a reaction between a di-fluoronitrobenzene and sodium or potassium isopropoxide. This avoids the classic Williamson ether synthesis elimination pathway.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the isopropoxide.
Question 2: I am seeing impurities with a similar mass to my desired product, but with different retention times in HPLC. What could these be?
Answer: These are likely positional isomers. For example, if you start with 3,4-difluoronitrobenzene, the isopropoxide can potentially attack at the 3-position (ortho to the nitro group) instead of the desired 4-position (para to the nitro group). The nitro group is a strong electron-withdrawing group, activating both the ortho and para positions to nucleophilic attack.
Causality and Troubleshooting:
-
Electronic Effects: While the para position is generally favored, the ortho position is also activated. The ratio of isomers can be influenced by reaction conditions.
Mitigation Strategy:
-
Starting Material Selection: If possible, select a starting material that blocks one of the reactive positions or has a greater electronic bias for the desired substitution pattern.
-
Purification: Careful column chromatography is often necessary to separate these isomers. A table of typical solvent systems for separation is provided below.
| Stationary Phase | Mobile Phase System (Example) |
| Silica Gel | Hexanes:Ethyl Acetate (gradient) |
| Reverse Phase C18 | Acetonitrile:Water (gradient) |
Step 2: Reduction of the Nitro Group
The reduction of the nitro-intermediate to the aniline is a critical step, with catalytic hydrogenation being a common method.
Caption: Nitro group reduction and potential dehalogenation side reaction.
Question 3: My final product contains a significant amount of 2-isopropoxyaniline (defluorinated impurity). How can I prevent this?
Answer: The loss of the fluorine atom is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics, known as hydrodehalogenation.[3][4] This occurs on the surface of the catalyst.
Causality and Troubleshooting:
-
Catalyst Choice: Highly active catalysts like Palladium on Carbon (Pd/C) can promote dehalogenation.
-
Reaction Conditions: High hydrogen pressure, high temperature, and prolonged reaction times can increase the incidence of dehalogenation.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity.
Troubleshooting Protocol: Minimizing Dehalogenation
-
Catalyst Selection:
-
Consider using a less active catalyst, such as platinum on carbon (Pt/C) or a modified palladium catalyst.
-
The use of catalyst poisons or modifiers can selectively inhibit dehalogenation. For example, the addition of a small amount of morpholine or other amines has been shown to suppress this side reaction.[5]
-
-
Reaction Condition Optimization:
-
Temperature: Perform the hydrogenation at or near room temperature.
-
Pressure: Use a lower hydrogen pressure (e.g., 1-5 atm).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Acidic Medium: Conducting the hydrogenation in the presence of an acidic medium can inhibit dehalogenation of fluorinated nitro compounds.[3]
Question 4: The reduction of my nitro compound is incomplete, even after a long reaction time. What could be the issue?
Answer: Incomplete reduction can be due to several factors related to the catalyst and reaction setup.
Causality and Troubleshooting:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are common catalyst poisons.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate in solution, and the solid catalyst.
Protocol for Ensuring Complete Reduction:
-
Catalyst Quality and Handling:
-
Use fresh, high-quality catalyst.
-
Ensure the starting material and solvent are free from potential catalyst poisons.
-
-
Catalyst Loading: A typical catalyst loading is 5-10 mol% of the metal relative to the substrate.
-
Efficient Stirring: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid-solid mixing.
-
Alternative Reducing Agents: If catalytic hydrogenation is consistently problematic, consider alternative reduction methods such as using tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[6]
Step 3: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which is often done to improve the stability and handling of the aniline product.
Question 5: After adding HCl to my free base, I get an oily or discolored solid. How can I obtain a clean, crystalline product?
Answer: The formation of an oil or discolored solid during salt formation can be due to the presence of impurities or issues with the crystallization process. Aniline and its derivatives can be prone to oxidation, leading to discoloration.[7][8]
Causality and Troubleshooting:
-
Purity of the Free Base: Impurities from previous steps can interfere with crystallization.
-
Solvent Choice: The solvent used for the salt formation is crucial for obtaining a crystalline product.
-
Rate of Acid Addition: Rapid addition of HCl can lead to precipitation rather than crystallization, trapping impurities.
Protocol for Clean Hydrochloride Salt Formation:
-
Purify the Free Base: Before salt formation, ensure the 4-Fluoro-2-isopropoxyaniline free base is of high purity. This can be achieved by column chromatography or distillation.
-
Solvent Selection:
-
Dissolve the purified free base in a suitable solvent such as isopropanol, ethyl acetate, or diethyl ether.
-
The hydrochloride salt should be sparingly soluble in the chosen solvent at room temperature.
-
-
Controlled Acid Addition:
-
Use a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether).
-
Add the HCl solution dropwise to the stirred solution of the free base.
-
Monitor the pH to avoid adding a large excess of acid.
-
-
Crystallization:
-
Allow the salt to crystallize slowly. If necessary, cool the mixture in an ice bath to promote crystallization.
-
If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Washing:
-
Collect the crystalline solid by filtration.
-
Wash the solid with a small amount of the cold solvent used for crystallization to remove any surface impurities.
-
Dry the product under vacuum.
-
III. Summary of Key Recommendations
| Step | Potential Issue | Key Recommendation |
| Isopropoxylation | Low yield, elimination | Control temperature, use a di-fluoronitrobenzene precursor |
| Positional isomers | Careful purification by chromatography | |
| Nitro Reduction | Dehalogenation | Use a less active catalyst, optimize conditions, consider acidic medium |
| Incomplete reaction | Use fresh catalyst, ensure efficient stirring | |
| Hydrochlorination | Oily or discolored product | Purify the free base first, control acid addition, choose appropriate solvent |
By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot the synthesis of this compound and consistently obtain a high-quality product.
IV. References
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References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 4-Fluoro-2-isopropoxyaniline Hydrochloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 4-Fluoro-2-isopropoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common purification hurdles and their solutions. Our focus is on providing a causal understanding of experimental choices to empower you in your laboratory work.
Introduction
This compound is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of kinase inhibitors like Ceritinib.[1] Reactions with this aniline, such as amide bond formations and Sandmeyer reactions, can present unique purification challenges. These can range from removing unreacted starting materials and tenacious byproducts to preventing product degradation. This guide provides a structured approach to troubleshooting these issues.
Core Purification Principles: A Decision-Making Workflow
The purification strategy for any given reaction product will depend on its chemical properties and the nature of the impurities present. The following diagram outlines a general decision-making process for purifying products derived from 4-Fluoro-2-isopropoxyaniline.
Caption: General purification decision workflow for products from 4-Fluoro-2-isopropoxyaniline reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Amide Coupling Reactions
Amide bond formation is a common transformation for 4-Fluoro-2-isopropoxyaniline. Typical coupling reagents include carbodiimides (e.g., DCC, DIC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).
Question 1: I'm having trouble removing unreacted 4-Fluoro-2-isopropoxyaniline from my amide product. What's the best approach?
Answer:
The most straightforward method to remove unreacted aniline is through an acidic wash during the aqueous workup.[2] Since your starting material is the hydrochloride salt, you will first need to neutralize the reaction mixture. After extraction of your product into an organic solvent (e.g., ethyl acetate or dichloromethane), you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl).
-
Causality: The basic aniline will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer. Your amide product, being significantly less basic, will remain in the organic layer. This is contingent on your final product being stable to acidic conditions.
Troubleshooting Protocol: Acidic Wash for Aniline Removal
-
Ensure your reaction is complete by TLC or LC-MS.
-
If your reaction solvent is polar and water-miscible (e.g., DMF, acetonitrile), dilute the reaction mixture with a larger volume of an immiscible organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL for a 50 mmol scale reaction).
-
Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Question 2: After my DCC/DIC coupling reaction, I have a white precipitate that is difficult to remove and contaminates my product. What is it and how do I get rid of it?
Answer:
This white precipitate is the urea byproduct of the carbodiimide coupling agent (dicyclohexylurea (DCU) from DCC or diisopropylurea (DIU) from DIC).[3][4]
-
Expertise & Experience: DCU is notoriously insoluble in many common organic solvents, making its removal by simple washing difficult.[5] While this can be an advantage in some cases as it can be filtered off, it often co-precipitates with the product. DIU is more soluble, which is advantageous for solid-phase synthesis but can make it a persistent impurity in solution-phase synthesis.[3]
Strategies for Urea Byproduct Removal:
| Byproduct | Method | Protocol |
| DCU | Filtration | After the reaction, dilute the mixture with a solvent in which DCU has low solubility, such as diethyl ether or acetonitrile. Cool the mixture and filter to remove the precipitated DCU.[5] |
| Chromatography | If filtration is incomplete, DCU can often be separated by column chromatography, though it may streak in certain solvent systems. | |
| DIU | Aqueous Washes | DIU is more soluble than DCU and can often be removed by thorough aqueous washes during workup.[6] |
| Chromatography | If DIU persists, it is typically readily separable from the desired amide product by standard silica gel chromatography. |
Question 3: My HATU-mediated amide coupling reaction is clean by TLC, but after workup and chromatography, my yield is low. What could be happening?
Answer:
While HATU is a highly efficient coupling reagent, its byproducts can sometimes complicate purification. The byproducts include tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[7]
-
Trustworthiness: A potential issue with uronium/aminium reagents like HATU is a side reaction where the coupling reagent reacts with the amine starting material, leading to the formation of a guanidinium byproduct.[1][8] This is more likely with highly nucleophilic amines or if the carboxylic acid activation is slow. While anilines are generally less nucleophilic than aliphatic amines, this side reaction can still occur.
Another consideration is the potential for your product to be retained on the silica gel column, especially if it has multiple polar functional groups.
Troubleshooting Low Yields with HATU Couplings:
-
Workup: Ensure your aqueous workup includes washes with both dilute acid and base to remove any unreacted starting materials and byproducts.
-
Chromatography: Consider adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent during column chromatography. This can prevent the streaking or irreversible binding of basic compounds to the acidic silica gel.
-
Alternative Reagents: If side reactions are suspected, consider switching to a phosphonium-based coupling reagent like PyBOP, which does not have the same potential for guanidinylation side reactions.[1]
Section 2: Sandmeyer Reactions
The Sandmeyer reaction allows for the conversion of the amino group of 4-Fluoro-2-isopropoxyaniline into various other functionalities, such as halides or cyano groups, via a diazonium salt intermediate.[4][7]
Question 4: I've performed a Sandmeyer reaction using a copper(I) salt, and now my organic extracts are colored, and I'm having trouble removing the copper. How can I purify my product?
Answer:
Copper salts are a common impurity in Sandmeyer reactions and can be challenging to remove. They often cause coloration and can interfere with subsequent steps or analysis.[5]
-
Authoritative Grounding: The most effective method for removing copper salts is to use a wash with an aqueous solution that can chelate the copper ions. Saturated aqueous ammonium chloride is a standard and effective choice.[9] The ammonia in the solution complexes with the copper ions, forming a water-soluble tetraamminecopper(II) complex, which is characteristically deep blue, allowing for a visual confirmation of copper removal.
Protocol for Copper Salt Removal:
-
After the reaction, quench the mixture by pouring it into ice water.
-
Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
In a separatory funnel, wash the organic layer with saturated aqueous ammonium chloride. Repeat the wash until the aqueous layer is no longer blue.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Caption: Workflow for the removal of copper salts using an ammonium chloride wash.
Question 5: My Sandmeyer reaction has produced several byproducts, including a significant amount of a phenol derivative. How can I separate this from my desired product?
Answer:
The formation of a phenol is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt intermediate with water.[10]
-
Causality: Phenols are acidic and can be deprotonated by a mild base to form a water-soluble phenoxide salt. This allows for their separation from neutral or basic organic products through a basic aqueous wash.
Troubleshooting Protocol: Phenol Byproduct Removal
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1 M) solution of sodium hydroxide. The phenol will be extracted into the aqueous layer as its sodium salt.
-
Separate the layers and then wash the organic layer with water and brine.
-
Dry the organic layer and concentrate to yield the crude product, now free of the phenolic impurity.
Caution: Be aware that strongly basic conditions could potentially lead to the hydrolysis of sensitive functional groups on your desired product. A milder base like sodium bicarbonate is often sufficient.
Section 3: General Purification and Stability
Question 6: I'm attempting to recrystallize my product, a derivative of 4-Fluoro-2-isopropoxyaniline, but it keeps "oiling out." What can I do?
Answer:
"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid during crystallization. This is common for compounds that have melting points below the boiling point of the solvent system or when the solution is too supersaturated.
-
Expertise & Experience: For derivatives of 4-Fluoro-2-isopropoxyaniline, which are often intermediates in the synthesis of complex molecules like Ceritinib, suitable recrystallization solvent systems often involve mixtures like acetone-water or ethanol-water.[3]
Strategies to Prevent Oiling Out:
-
Reduce Supersaturation: Add a small amount of the primary (good) solvent to the hot, cloudy solution until it becomes clear again. This reduces the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Seed Crystals: If a small amount of solid product is available, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Solvent System Change: Experiment with different solvent systems. If you are using a solvent/anti-solvent system, try a single solvent in which the compound has moderate solubility at room temperature and good solubility when hot.
Question 7: I am concerned about the stability of the isopropoxy group during my purification. Are there conditions I should avoid?
Answer:
Ether linkages, such as the isopropoxy group, are generally stable under many reaction and purification conditions. However, they can be cleaved under strongly acidic conditions, particularly in the presence of Lewis acids or at elevated temperatures.
-
Trustworthiness: While a standard 1 M HCl wash at room temperature is unlikely to cause significant cleavage of the isopropoxy group, prolonged exposure to strong acids or heating in acidic media should be avoided. The stability of aniline itself is also a consideration, as it can be prone to oxidation.[11] It is always advisable to monitor for any potential degradation by TLC or LC-MS during the development of a purification protocol. Basic conditions are generally well-tolerated by the isopropoxy group.
References
- 1. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. mdpi.com [mdpi.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. medkoo.com [medkoo.com]
- 10. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-Fluoro-2-isopropoxyaniline hydrochloride stability under acidic/basic conditions
Welcome to the technical support center for 4-Fluoro-2-isopropoxyaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Section 1: Chemical Stability Profile & FAQs
This section addresses common questions regarding the stability of this compound in acidic and basic environments.
FAQs: Stability Under Acidic Conditions
Question 1: Is this compound stable in strong acidic solutions (e.g., HCl, H₂SO₄)?
As a hydrochloride salt, 4-Fluoro-2-isopropoxyaniline is generally more stable in acidic conditions compared to basic conditions. The protonated amine group (-NH₃⁺) is less susceptible to oxidation. However, prolonged exposure to highly concentrated strong acids, especially at elevated temperatures, can potentially lead to degradation. One possible degradation pathway is the hydrolysis of the isopropoxy group, although this typically requires harsh conditions.[1][2][3] It is crucial to monitor for any changes in sample purity over time.
Question 2: What are the potential degradation products of this compound in an acidic medium?
Under forced degradation conditions (e.g., elevated temperature, strong acid), the primary degradation pathways to consider are:
-
Hydrolysis of the Isopropoxy Ether Linkage: This would result in the formation of 4-Fluoro-2-hydroxyaniline and isopropanol. This reaction is generally slow for aryl ethers but can be catalyzed by strong acids.
-
Des-alkylation: Removal of the isopropyl group to yield 4-fluoro-2-ethoxyaniline.
Question 3: I am observing discoloration of my acidic solution of this compound over time. What could be the cause?
Discoloration, such as turning yellow or brown, is often an indicator of oxidative degradation. While the protonated amine is more resistant to oxidation, trace impurities or exposure to air and light can initiate oxidative processes, leading to the formation of colored oligomeric or polymeric species.[4] Ensure solutions are stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light if discoloration is a concern.[5][6][7]
FAQs: Stability Under Basic Conditions
Question 1: How stable is this compound when subjected to basic conditions (e.g., NaOH, KOH)?
This compound is significantly less stable under basic conditions. The free aniline form (4-Fluoro-2-isopropoxyaniline) is readily susceptible to oxidation. The presence of strong bases will deprotonate the anilinium ion, generating the more reactive free aniline.
Question 2: What are the primary degradation pathways for 4-Fluoro-2-isopropoxyaniline in the presence of a base?
The primary and most rapid degradation pathway under basic conditions is oxidation . The free amino group is easily oxidized, especially in the presence of air (oxygen). This can lead to a complex mixture of degradation products, including:
-
Azoxybenzenes: Formed through the condensation of nitroso and hydroxylamine intermediates.
-
Azobenzenes: Resulting from the oxidation of hydrazo intermediates.[8][9][10]
-
Phenazines: In some cases, ortho-substituted anilines can form heterocyclic phenazine structures upon oxidation.[8][10]
-
Polymeric materials: Extensive oxidation can lead to the formation of complex, often colored, polymeric materials.
The oxidation of fluoroanilines can be promoted by oxidizing agents like potassium ferricyanide in the presence of a base like potassium hydroxide.[8][9][10]
Question 3: My solution of 4-Fluoro-2-isopropoxyaniline turned dark purple immediately after adding a strong base. Is this expected?
Yes, rapid and intense color change upon basification is a strong indication of oxidative degradation. The formation of highly conjugated systems, such as azobenzenes and other oxidation products, results in compounds that absorb visible light, leading to the observed coloration. To minimize this, it is critical to handle basic solutions of this compound under strictly anaerobic conditions (e.g., in a glovebox or under a constant stream of an inert gas).
Section 2: Troubleshooting Experimental Issues
This section provides practical advice for common problems encountered during experiments involving this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Inconsistent analytical results (e.g., HPLC peak area changes over time) | Sample degradation in the autosampler vial. | 1. pH of Diluent: Ensure the sample diluent is slightly acidic to maintain the protonated, more stable form of the aniline. A common choice is a low concentration of a non-reactive acid (e.g., 0.1% formic acid or acetic acid in the mobile phase).2. Temperature Control: Use a cooled autosampler (e.g., 4 °C) to slow down potential degradation during the analytical run.[11]3. Run Time: Analyze samples as quickly as possible after preparation. |
| Formation of precipitates in solution | 1. Solubility Issues: The free base may have lower solubility than the hydrochloride salt in certain solvents.2. Degradation Products: Insoluble polymeric degradation products may be forming. | 1. Solvent Selection: Verify the solubility of both the hydrochloride salt and the free base in your chosen solvent system.2. pH Adjustment: If working with the free base, ensure the pH of the solution does not lead to precipitation.3. Inert Atmosphere: If precipitation is accompanied by color change, it is likely due to the formation of insoluble oxidation products. Handle the solution under an inert atmosphere. |
| Unexpected side products in a reaction mixture | The reaction conditions (e.g., presence of a base, oxidizing agents, or high temperatures) are causing degradation of the starting material. | 1. Reaction Monitoring: Closely monitor the reaction progress (e.g., by TLC or LC-MS) to distinguish between desired products and degradation products.2. Protecting Groups: If the aniline functionality is not involved in the desired transformation but is degrading under the reaction conditions, consider using a suitable protecting group (e.g., Boc, Cbz).3. Degas Solvents: For reactions sensitive to oxidation, use degassed solvents. |
Section 3: Experimental Protocols & Workflows
To assist in your experimental design, this section provides a foundational protocol for conducting a forced degradation study and a recommended analytical workflow for stability assessment.
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13][14]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60 °C for 4 hours. Note: Basic degradation is often rapid, so shorter time points may be necessary.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 60 °C for 24 hours. Also, heat a portion of the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a portion of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary for column stability.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution).
-
Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.
-
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways under different pH conditions.
Section 4: Concluding Remarks
The stability of this compound is highly dependent on the pH of its environment. It exhibits greater stability under acidic conditions, where the amine group is protonated. Conversely, in basic media, the deprotonated free aniline is highly susceptible to rapid oxidative degradation. A thorough understanding of these stability characteristics is paramount for the successful design of synthetic routes, analytical methods, and formulation strategies. When encountering unexpected results, a systematic evaluation of the experimental conditions, particularly pH, exposure to air, and temperature, is recommended.
References
- 1. gelest.com [gelest.com]
- 2. afinitica.com [afinitica.com]
- 3. gelest.com [gelest.com]
- 4. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ovid.com [ovid.com]
- 11. 380430-47-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Reactions with 4-Fluoro-2-isopropoxyaniline Hydrochloride
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-2-isopropoxyaniline hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges presented by the steric bulk of the 2-isopropoxy group in this versatile building block. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles and achieve your desired outcomes.
The Challenge: Understanding the Steric Shield
The core difficulty in reactions involving this compound stems from the steric hindrance imposed by the bulky isopropoxy group at the ortho position to the amine. This "steric shield" can significantly impede the approach of reagents to the nucleophilic nitrogen atom, leading to common issues such as low reaction yields, slow reaction rates, or complete reaction failure.[1][2][3][4] The isopropoxy group, while being electron-donating through resonance which enhances the nucleophilicity of the aniline, presents a significant physical barrier.[5] This guide will provide strategies to mitigate these steric effects in common transformations.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound compared to less substituted anilines?
A1: The primary reason for diminished yields is the steric hindrance from the 2-isopropoxy group. This bulky substituent physically blocks the approach of electrophiles to the amine's lone pair of electrons.[1][2] Even with the activating effect of the isopropoxy group, the physical barrier often dominates the reaction kinetics, leading to incomplete conversion or the prevalence of side reactions.[5][6]
Q2: How does the hydrochloride salt form of this aniline affect my reaction setup?
A2: The hydrochloride salt form means the aniline is protonated (anilinium chloride). In this state, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, it is crucial to add a stoichiometric amount of a non-nucleophilic base to liberate the free aniline in situ before proceeding with your desired reaction. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate.
Q3: What general strategies can I employ to overcome the steric hindrance of the isopropoxy group?
A3: There are several effective strategies:
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.[7] Microwave irradiation can also be a powerful tool for accelerating reactions with sterically hindered substrates.
-
Highly Reactive Reagents: Employing more electrophilic coupling partners or highly active catalysts can drive the reaction forward despite the steric challenge.
-
Less Bulky Reagents: When possible, choose reagents with smaller steric profiles to minimize non-bonded interactions near the reaction center.
-
Prolonged Reaction Times: Sterically hindered reactions are often slower. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[8]
Troubleshooting Guides for Common Reactions
Amide Bond Formation (Acylation)
Problem: Low yield or no formation of the desired amide when coupling 4-Fluoro-2-isopropoxyaniline with a carboxylic acid.
Causality: Standard peptide coupling reagents like DCC or EDC may not be sufficiently reactive to overcome the steric hindrance around the aniline nitrogen. The activated carboxylic acid intermediate may be too bulky to be effectively attacked by the sterically shielded amine.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide bond formation.
Solutions & Protocols:
| Strategy | Recommendation | Rationale |
| Potent Coupling Reagents | Switch from standard carbodiimides to more reactive alternatives like HATU, HBTU, or COMU. | These reagents form highly activated esters that are more susceptible to nucleophilic attack by the hindered aniline. |
| Acyl Halide Conversion | Convert the carboxylic acid to its corresponding acyl chloride or acyl fluoride.[11] | Acyl halides are significantly more electrophilic than the intermediates formed by standard coupling reagents, driving the reaction forward. A protocol for this can be found in Organic & Biomolecular Chemistry.[11] |
| Elevated Temperature | Increase the reaction temperature to 80-120 °C or utilize microwave synthesis.[7] | Provides the necessary energy to overcome the activation barrier imposed by steric hindrance. |
| Solvent Choice | Use a high-boiling point, aprotic solvent such as DMF, DMAc, or NMP. | These solvents can facilitate reactions at higher temperatures and can help to solvate the reactants effectively. |
Protocol: Amide Coupling using Acyl Fluoride Intermediate [11]
-
Acyl Fluoride Formation: To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DCM), add cyanuric fluoride (0.4 equiv) and pyridine (1.2 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Amidation: Add 4-Fluoro-2-isopropoxyaniline (1.1 equiv) and continue stirring at elevated temperature (e.g., 50 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous workup and purify the product by column chromatography.
N-Alkylation
Problem: Low conversion or formation of side products during N-alkylation with an alkyl halide.
Causality: The SN2 reaction required for N-alkylation is highly sensitive to steric hindrance on both the nucleophile and the electrophile.[3][4] The bulky isopropoxy group slows the rate of the desired mono-alkylation, and competitive side reactions may occur under harsh conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation reactions.
Solutions & Protocols:
| Strategy | Recommendation | Rationale |
| Alkylating Agent | Use less sterically demanding alkylating agents (e.g., methyl iodide, benzyl bromide) over bulkier ones (e.g., isopropyl iodide). | Minimizes steric clash between the aniline and the electrophile. |
| Base Selection | Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | These bases can effectively deprotonate the aniline without competing in the alkylation reaction. |
| Catalytic Methods | For challenging alkylations, consider transition-metal-catalyzed methods, such as the borrowing hydrogen strategy with alcohols.[12] | These methods can proceed under milder conditions and offer different mechanistic pathways that may be less sensitive to steric hindrance. |
| Reaction Conditions | Use a polar aprotic solvent like DMF or DMSO and increase the temperature. | These solvents facilitate SN2 reactions, and higher temperatures help overcome the steric barrier. |
Protocol: N-Alkylation using Sodium Hydride
-
Preparation: To a solution of this compound (1.0 equiv) and a suitable base (e.g., DIPEA, 1.1 equiv) in anhydrous DMF, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the reaction back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction may require heating.
-
Workup: Carefully quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)
Problem: Failure to form the C-N bond in a Buchwald-Hartwig amination with an aryl halide.
Causality: The steric bulk of the 2-isopropoxy group can hinder the reductive elimination step in the catalytic cycle, which is often the rate-limiting step for hindered substrates.[13][14] Standard palladium catalysts and ligands may not be sufficiently active to facilitate this difficult transformation.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Solutions & Protocols:
| Strategy | Recommendation | Rationale |
| Ligand Selection | Use bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[15] | These ligands promote both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle, even with challenging, sterically hindered substrates.[15][16] |
| Palladium Precatalyst | Employ a well-defined, air-stable palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst).[15] | Precatalysts ensure the efficient and reproducible generation of the active catalytic species, leading to more consistent results.[15] |
| Base Choice | A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required. | These bases are necessary to deprotonate the aniline to form the active nucleophile in the catalytic cycle.[15] |
| Solvent and Temperature | Use anhydrous, degassed toluene or dioxane as the solvent and heat the reaction, typically between 80-110 °C. | These conditions are standard for Buchwald-Hartwig reactions and provide the thermal energy needed to drive the catalytic cycle. |
Protocol: Buchwald-Hartwig Amination with a Hindered Aniline [15]
-
Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), 4-Fluoro-2-isopropoxyaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vessel and heat in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent. Purify by column chromatography.
Safety Information
This compound and related anilines are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[17][18] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[17][19]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chimia.ch [chimia.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4-Fluoro-2-isopropoxyaniline Hydrochloride and Analogs
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-isopropoxyaniline hydrochloride and its analogs. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and chemical principles underlying this synthetic process. Our goal is to empower you with the expertise to navigate potential pitfalls, optimize your reaction conditions, and ensure the integrity of your final product.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis, offering explanations for their root causes and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this multi-step synthesis can often be attributed to issues in either the nucleophilic aromatic substitution (SNAr) to form the isopropoxy ether or the subsequent reduction of the nitro group.
-
Inefficient Etherification: The formation of the 2-isopropoxy group via SNAr is a critical step.
-
Cause: Incomplete deprotonation of isopropanol or reaction with a competitive nucleophile (e.g., water). The choice of base and solvent is crucial.
-
Solution:
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of isopropanol to the more reactive isopropoxide.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The presence of water can consume the base and hydrolyze the starting material.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions. However, be mindful that these can be difficult to remove during workup.
-
-
-
Suboptimal Nitro Group Reduction: The reduction of the nitro group to an aniline is another step where yield can be lost.[1]
-
Cause: Incomplete reduction or side reactions. The choice of reducing agent and catalyst activity are key factors.[1][2]
-
Solution:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1] Ensure the catalyst is active and not poisoned. A fresh batch of catalyst may be required.
-
Metal/Acid Systems: A classic and robust method involves using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[1] This is often high-yielding but may require a more involved workup to remove metal salts.[1]
-
-
Q2: I'm observing a significant amount of an unexpected byproduct. How can I identify and minimize it?
Byproduct formation is a common challenge. The identity of the byproduct will depend on the specific reaction step.
-
During Etherification:
-
Potential Byproduct: N-alkylation of the aniline starting material if the amino group is not protected.[3]
-
Identification: This can be identified by LC-MS and 1H NMR, looking for the characteristic signals of the isopropyl group attached to the nitrogen.
-
Mitigation: If you are starting with an aniline, consider protecting the amino group as an acetamide before performing the etherification.[2] The protecting group can be removed later in the synthesis.[2]
-
-
During Nitro Group Reduction:
-
Potential Byproducts: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.[4] Over-reduction can sometimes lead to dehalogenation (loss of the fluorine atom).[5]
-
Identification: These byproducts can often be detected by TLC or LC-MS. Their mass will be different from the desired product.
-
Mitigation:
-
For Incomplete Reduction: Increase the reaction time, temperature (with caution), or the amount of reducing agent/catalyst. Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.
-
For Dehalogenation: This is more likely with catalytic hydrogenation. Try milder reaction conditions (lower hydrogen pressure, lower temperature) or switch to a different reducing agent, such as SnCl2 or Fe/NH4Cl.[5]
-
-
Q3: My final product is difficult to purify. What strategies can I employ?
Purification of the final hydrochloride salt can be challenging due to its ionic nature.
-
Problem: The product may be highly polar and not amenable to standard silica gel chromatography.
-
Solutions:
-
Crystallization: This is often the most effective method for purifying salts. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or ethyl acetate) to induce crystallization.
-
Acid-Base Extraction: Before forming the hydrochloride salt, you can purify the free aniline using acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl).[6] The basic aniline will move into the aqueous layer as its ammonium salt.[6] The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free aniline, which can be extracted back into an organic solvent. This can effectively remove non-basic impurities.
-
Reverse-Phase Chromatography: If the product is still impure, reverse-phase chromatography (e.g., C18) may be a suitable alternative to normal-phase silica gel chromatography.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound and its analogs.
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Starting from a suitable precursor like 1,4-difluoro-2-nitrobenzene or 4-fluoro-2-nitrophenol, the isopropoxy group is introduced by reaction with isopropanol in the presence of a base.
-
Reduction of the Nitro Group: The nitro group of the resulting intermediate is then reduced to the corresponding aniline using methods like catalytic hydrogenation or metal-acid reduction.[1] The final hydrochloride salt is typically formed by treating the purified aniline with HCl.
Q2: Why is the amino group of an aniline considered an ortho, para-director in electrophilic aromatic substitution?
The amino group (-NH2) is a strongly activating group that donates electron density to the aromatic ring through resonance.[7] This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[7]
Q3: How can I monitor the progress of my reactions?
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of starting materials and the appearance of products. Staining with a UV lamp or a suitable chemical stain (like potassium permanganate) can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that can provide information about the molecular weight of the components in your reaction mixture, helping to identify the product and any byproducts.
Q4: What are the key safety considerations for this synthesis?
-
Reagents: Many of the reagents used in this synthesis are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions: Some of the reactions can be exothermic. It is important to control the rate of addition of reagents and to have a cooling bath available if necessary. Catalytic hydrogenation involves the use of flammable hydrogen gas and should be carried out in a well-ventilated area with appropriate safety precautions.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-isopropoxynitrobenzene
-
To a solution of 4-fluoro-2-nitrophenol (1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add 2-iodopropane (1.2 eq) and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 4-Fluoro-2-isopropoxynitrobenzene to 4-Fluoro-2-isopropoxyaniline
-
Dissolve 4-fluoro-2-isopropoxynitrobenzene (1 eq) in ethanol.
-
Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline.
Visualizations
Caption: General workflow for the synthesis of 4-Fluoro-2-isopropoxyaniline HCl.
Caption: Potential byproduct formation during the nitro reduction step.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, side reactions | Optimize reaction conditions (time, temp), change reagents |
| Byproduct Formation | Competing reaction pathways | Protect functional groups, choose selective reagents |
| Purification Difficulty | Product polarity, impurities | Crystallization, acid-base extraction, chromatography |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Fluoro-2-isopropoxyaniline Hydrochloride Impurity Profiling
Welcome to the technical support center for the impurity profiling and identification of 4-Fluoro-2-isopropoxyaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the purity of this critical chemical intermediate. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address challenges you may encounter during your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling of this compound?
A1: The principal techniques for comprehensive impurity profiling are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Gas Chromatography (GC), also commonly paired with Mass Spectrometry (GC-MS).[1][2][3] HPLC is highly versatile for a broad range of non-volatile and thermally sensitive compounds, making it a primary choice.[4] GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain by-products.[1][4][5] For definitive structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[1][6][7]
Q2: What types of impurities should I anticipate in a sample of this compound?
A2: Impurities can stem from the synthesis route, degradation, or storage conditions.[2][8] For this compound, potential impurities can be categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic pathway, and by-products from side reactions. Examples could include regioisomers of the final product or related aniline derivatives.[3]
-
Degradation Products: The aniline functional group can be susceptible to oxidation over time, leading to the formation of various colored impurities. Hydrolysis of the isopropoxy group under certain conditions is also a possibility.
-
Residual Solvents and Reagents: Solvents and reagents used during synthesis and purification may be present in trace amounts.[2]
Q3: Is a reference standard required for every identified impurity?
A3: While having certified reference standards is the gold standard for unambiguous identification and quantification, it is not always practical to have a standard for every potential impurity, especially for novel or unexpected ones.[3] Hyphenated techniques like LC-MS provide critical molecular weight and fragmentation data that can lead to the tentative identification of an unknown impurity.[1][2] For quantification without a specific standard, techniques such as using relative response factors (RRF) in HPLC-UV can be employed, although this is less accurate.[3]
Q4: My this compound sample is off-color. What could be the cause?
A4: Anilines as a class of compounds are prone to oxidation, which often results in the formation of colored bodies. The discoloration of your sample is likely due to the presence of oxidation products. Exposure to air, light, or certain metal ions can accelerate this degradation process. It is crucial to store the material in a well-sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Analyte Peak
-
Potential Cause 1: Secondary Interactions with Column Silanols: The basic amine group of the aniline can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites.
-
pH Adjustment: Ensure the mobile phase pH is appropriate. Operating at a lower pH (e.g., 2.5-3.5 with formic or phosphoric acid) will protonate the aniline, which can sometimes improve peak shape.[9]
-
Column Selection: Use a column with advanced end-capping technology or a hybrid particle column designed to minimize silanol interactions.[10]
-
-
-
Potential Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the detector settings or using a more sensitive detector.
-
-
Potential Cause 3: Mismatched Sample Solvent and Mobile Phase: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent that provides adequate solubility.
-
Issue 2: Drifting Retention Times
-
Potential Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.
-
Solution: Increase the column equilibration time to at least 10-15 column volumes before the next injection.
-
-
Potential Cause 2: Mobile Phase Instability: The composition of the mobile phase may be changing over time due to the evaporation of a volatile component or degradation.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.
-
-
Potential Cause 3: Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time variability.[10]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Potential Cause 4: System Leaks: A leak in the HPLC system will cause pressure fluctuations and, consequently, unstable retention times.[11]
-
Solution: Perform a systematic leak check of all fittings and connections from the pump to the detector.
-
GC-MS Analysis Troubleshooting
Issue 1: No Peak or Very Small Peak for 4-Fluoro-2-isopropoxyaniline
-
Potential Cause 1: Analyte Adsorption: The active amine group can adsorb to active sites in the GC inlet liner or the column itself, especially if the system is not properly deactivated.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure a high-quality, deactivated liner is installed.
-
Column Choice: Use a column specifically designed for the analysis of basic compounds.
-
Derivatization: While not always necessary, derivatization of the amine group can reduce its polarity and improve its chromatographic behavior.[5]
-
-
-
Potential Cause 2: Thermal Degradation: The analyte may be degrading in the high-temperature environment of the GC inlet.[3]
-
Solution: Lower the inlet temperature in increments of 10-20°C to find the optimal balance between efficient volatilization and minimal degradation.
-
Issue 2: Identification of an Unknown Impurity by Mass Spectrometry
-
Challenge: An unknown peak is observed in the chromatogram, and its identity needs to be determined.
-
Systematic Approach:
-
Evaluate the Mass Spectrum: Analyze the electron ionization (EI) mass spectrum of the unknown peak. Look for the molecular ion (M+) peak to determine the molecular weight.
-
Analyze Fragmentation Patterns: The fragmentation pattern provides structural clues. For aromatic compounds, look for characteristic fragments. For instance, the loss of a methyl group from the isopropoxy moiety (a loss of 15 Da) or the loss of the entire isopropoxy group might be observed. The presence of a fluorine atom will result in a characteristic isotopic pattern.
-
Consider Synthetic Pathway: Review the synthesis of this compound. Could the unknown be an unreacted starting material, a known intermediate, or a plausible by-product?
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the impurity.
-
-
Experimental Protocols & Data
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for the routine purity analysis and quantification of this compound and its non-volatile impurities.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| UV Detection | 240 nm |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter. |
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This protocol is effective for identifying and quantifying volatile impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 260°C |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
| Sample Preparation | Prepare a 1 mg/mL solution of the sample in methanol or methylene chloride. |
Visualized Workflows
Caption: General workflow for the identification and structural elucidation of an unknown impurity.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. rroij.com [rroij.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. proprep.com [proprep.com]
- 7. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Anilines in Drug Discovery
Introduction: The Aniline Moiety - A Double-Edged Sword in Medicinal Chemistry
The aniline scaffold is one of the most ubiquitous structural motifs in modern pharmaceuticals.[1][2] Its prevalence stems from its synthetic versatility, acting as a readily available handle for constructing complex molecular architectures through reactions like amide bond formation, reductive amination, and transition-metal-catalyzed cross-couplings.[3][4] However, the very chemical properties that make aniline a valuable building block also present significant challenges in drug development. The electron-rich nature of the aromatic amine makes it susceptible to metabolic oxidation, often leading to the formation of reactive metabolites (RMs).[5][6][7] These RMs, such as highly electrophilic quinone-imines, can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity.[6][8]
Therefore, a medicinal chemist's ability to modulate the reactivity of the aniline nucleus is paramount. By strategically placing substituents on the aromatic ring, we can fine-tune the electronic and steric properties of the aniline. This modulation directly impacts its basicity, nucleophilicity, and metabolic fate, allowing us to strike a delicate balance between desired pharmacological activity and an acceptable safety profile.[9][10]
This guide provides an in-depth comparison of substituted aniline reactivity, explaining the causal relationships between structure and chemical behavior. We will explore how to leverage this understanding to design safer, more effective drug candidates, supported by experimental data and detailed protocols for validation.
The Fundamental Principles: Electronic and Steric Control of Reactivity
The reactivity of a substituted aniline is primarily governed by the interplay of electronic and steric effects imposed by the substituents on the aromatic ring. These effects directly influence the availability of the nitrogen's lone pair of electrons, which is the heart of its basicity and nucleophilicity.
Electronic Effects: A Tug-of-War for Electron Density
Substituents modulate the electron density on the aniline nitrogen through two main mechanisms: the inductive effect (transmitted through sigma bonds) and the resonance effect (transmitted through the pi system).
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density on the nitrogen.[11] EDGs in the ortho and para positions are particularly effective as they can donate electron density directly to the aromatic ring via resonance, which is then delocalized onto the amino group. This increased electron density makes the nitrogen lone pair more available for donation, thus increasing both the basicity (higher pKa of the conjugate acid) and nucleophilicity of the aniline.[12][13]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) decrease the electron density on the nitrogen.[11][14] These groups pull electron density away from the ring through induction and/or resonance. This delocalization makes the nitrogen lone pair less available to act as a base or nucleophile, resulting in a significant decrease in reactivity.[12][13]
The following diagram illustrates how resonance effects alter the electron density on the nitrogen atom for a para-substituted aniline.
Caption: Influence of EDGs and EWGs on aniline reactivity.
Steric Effects: The Role of Bulk and Conformation
Steric hindrance, particularly from substituents at the ortho positions, can dramatically influence reactivity.[15][16] Bulky groups can physically block the approach of an electrophile to the nitrogen atom, directly reducing its nucleophilicity.[17] Furthermore, ortho substituents can force the amino group out of the plane of the aromatic ring. This twisting disrupts the orbital overlap between the nitrogen lone pair and the ring's pi system, a phenomenon known as steric inhibition of resonance. This reduces the delocalization of the lone pair into the ring, which would normally be expected to increase basicity; however, the steric hindrance to solvation of the corresponding anilinium ion often dominates, leading to a net decrease in basicity.
Comparative Analysis of Substituted Anilines
The choice of substituent provides a powerful tool for tuning the physicochemical properties of a drug candidate. The pKa, a measure of the basicity of the amine, is a critical parameter as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding.[10]
The table below summarizes the impact of various substituents on the basicity of aniline.
| Aniline Derivative | Substituent | Position | Electronic Effect | pKa of Conjugate Acid (approx.) | Impact on Reactivity |
| 4-Methoxyaniline | -OCH₃ | para | Strong EDG (Resonance) | 5.3 | Significantly more basic/nucleophilic |
| 4-Methylaniline | -CH₃ | para | Weak EDG (Inductive) | 5.1 | More basic/nucleophilic |
| Aniline | -H | - | Reference | 4.6 | Baseline |
| 4-Chloroaniline | -Cl | para | EWG (Inductive > Donating) | 4.0 | Less basic/nucleophilic |
| 4-Nitroaniline | -NO₂ | para | Strong EWG (Resonance) | 1.0 | Significantly less basic/nucleophilic |
| 2,6-Dimethylaniline | -CH₃ | ortho (x2) | EDG (Inductive) + Steric | 3.9 | Basicity reduced by sterics |
Data compiled from various sources for illustrative purposes.
Causality Insight: Notice that 2,6-dimethylaniline, despite having two electron-donating groups, is less basic than aniline. This is a classic example of steric effects overriding electronic effects. The bulky methyl groups hinder the solvation of the protonated anilinium ion, destabilizing it and making the parent amine a weaker base.
The Metabolic Hotspot: Aniline Bioactivation and Mitigation Strategies
In drug discovery, the primary concern with anilines is their propensity for metabolic bioactivation by cytochrome P450 (CYP450) enzymes.[6] This oxidative process can generate electrophilic species that are toxic.
The Pathway to Toxicity
The metabolic activation typically proceeds through N-oxidation to form a hydroxylamine, which can be further oxidized to a nitrosoarene. These intermediates can ultimately lead to the formation of a highly reactive quinone-imine, especially if the para position is unsubstituted.
Caption: Metabolic bioactivation pathway of anilines.
Mitigating Metabolic Risk
Understanding this pathway allows for rational design strategies to block or attenuate bioactivation:
-
Reduce Nucleophilicity: Introducing EWGs onto the aniline ring makes the initial N-oxidation step less favorable. A systematic study demonstrated that converting anilines to nitrogen-containing heteroarylamines (e.g., aminopyridines or aminopyrimidines) resulted in a lower abundance of reactive metabolites.[18][19]
-
Steric Hindrance: Placing bulky groups near the nitrogen can shield it from the active site of CYP enzymes.
-
Positional Blocking: Substituting the para position is a common and effective strategy to prevent the formation of the corresponding quinone-imine.
-
Bioisosteric Replacement: In cases where metabolic liability cannot be engineered out, replacing the entire aniline ring with a non-oxidizable bioisostere is a powerful approach. Saturated carbocycles like aminobicyclo[1.1.1]pentane (aminoBCP) can mimic the vector and geometry of an aniline while being significantly more resistant to metabolic oxidation.[5][6][20]
Experimental Protocol: Comparative Reactivity via Competitive Acylation
To quantitatively compare the nucleophilicity of a series of substituted anilines, a competitive acylation experiment is a robust and straightforward method. This protocol is self-validating as the anilines compete for a limited amount of an acylating agent under identical conditions, providing a direct measure of their relative reactivity.
Objective:
To determine the relative reactivity of Aniline, 4-Methoxyaniline, and 4-Nitroaniline by competing them against a common electrophile (acetic anhydride).
Materials:
-
Aniline (A)
-
4-Methoxyaniline (B)
-
4-Nitroaniline (C)
-
Internal Standard (e.g., Dodecane)
-
Acetic Anhydride (Electrophile)
-
Aprotic Solvent (e.g., Dichloromethane or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, non-nucleophilic)
-
HPLC or GC-MS system for analysis
Experimental Workflow Diagram:
Caption: Workflow for the competitive acylation experiment.
Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 M stock solution in dichloromethane containing equimolar amounts of aniline, 4-methoxyaniline, 4-nitroaniline, and an internal standard (e.g., dodecane).
-
Reaction Setup: To a vial containing 1.0 mL of the stock solution (0.1 mmol of each aniline), add triethylamine (0.33 mmol, 1.1 eq relative to total anilines).
-
Initiation: Add acetic anhydride (0.15 mmol, 0.5 eq relative to total anilines) to the stirred solution at room temperature. The substoichiometric amount of the electrophile is critical to ensure competition.
-
Reaction: Allow the reaction to stir for 1 hour. Monitor by taking small aliquots if necessary.
-
Workup: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over sodium sulfate, and dilute for analysis.
-
Analysis: Analyze the sample by GC-MS or HPLC. Identify the peaks corresponding to the starting anilines and their respective N-acetylated products.
-
Interpretation: Quantify the amount of each starting aniline that has been consumed relative to the internal standard. The aniline with the highest consumption (i.e., highest conversion to the acetanilide) is the most nucleophilic/reactive. The expected order of reactivity is: 4-Methoxyaniline > Aniline >> 4-Nitroaniline.
Conclusion
The substituted aniline is a powerful and versatile scaffold in drug discovery, but its utility must be balanced against its potential for metabolic liabilities. A thorough understanding of how electronic and steric effects of substituents dictate the reactivity of the aniline nitrogen is not merely an academic exercise; it is a fundamental pillar of rational drug design. By modulating basicity and nucleophilicity, medicinal chemists can optimize a compound's ADME profile, enhance its safety, and ultimately increase its probability of success. The strategic use of electron-withdrawing groups, steric shielding, and bioisosteric replacement provides a robust toolkit for mitigating the risks associated with this "structural alert," enabling the continued development of life-saving aniline-containing therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cresset-group.com [cresset-group.com]
- 9. biopartner.co.uk [biopartner.co.uk]
- 10. drughunter.com [drughunter.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 18. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemspace | Metabolically stable bioisosters of anilines [chem-space.com]
The Latent Power of a Fluorinated Precursor: A Comparative Guide to the Biological Activity of Compounds Derived from 4-Fluoro-2-isopropoxyaniline Hydrochloride
For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Strategic Advantage of the 4-Fluoro-2-isopropoxyaniline Scaffold
The 4-Fluoro-2-isopropoxyaniline moiety is a valuable building block for several key reasons. The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, and it can block metabolic oxidation at the para-position, often a site of undesired metabolism for aniline derivatives. The ortho-isopropoxy group provides steric bulk, which can influence the conformation of the molecule and its selectivity for different biological targets. This combination makes it an attractive starting point for the synthesis of targeted therapies.
A Comparative Look at Potential Derivatives: Anilinoquinazolines and Anilinoquinolines as Potent Kinase Inhibitors
A primary application for aniline derivatives in drug discovery is in the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor (VEGFR), which are critical targets in oncology. The general structure of these inhibitors often involves an aniline moiety linked to a heterocyclic core, such as quinazoline or quinoline.
Based on this well-established precedent, we can project the potential biological activity of derivatives synthesized from 4-Fluoro-2-isopropoxyaniline hydrochloride.
Comparative Analysis of Potential Kinase Inhibitors
The following table outlines a hypothetical comparison of two potential classes of compounds derived from this compound, benchmarked against existing, structurally similar kinase inhibitors.
| Compound Class | Potential Target(s) | Predicted Activity Profile | Rationale for Predicted Activity |
| 4-(4-Fluoro-2-isopropoxyphenylamino)quinazolines | EGFR, HER2 | Potent and selective inhibition of EGFR, particularly mutant forms. Potential for overcoming resistance. | The 4-anilinoquinazoline scaffold is a known EGFR inhibitor pharmacophore. The 4-fluoro substituent can enhance binding to the hinge region of the kinase domain. The 2-isopropoxy group may confer selectivity and improve metabolic stability. |
| 4-(4-Fluoro-2-isopropoxyphenylamino)quinolines | VEGFR-2, PDGFR | Potent inhibition of key angiogenesis-related kinases. Potential for anti-angiogenic and anti-tumor effects. | The 4-anilinoquinoline core is found in several VEGFR inhibitors. The specific substitution pattern of the aniline may optimize interactions within the ATP-binding pocket of VEGFR-2. |
Experimental Cornerstones: Protocols for Biological Evaluation
To empirically validate the predicted biological activities, a series of robust in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.
Synthesis of 4-(4-Fluoro-2-isopropoxyphenylamino)quinazoline
This protocol describes a general method for the synthesis of the quinazoline derivatives.
A general workflow for the synthesis of 4-anilinoquinazoline derivatives.
Methodology:
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol. Add a weak base, for example, sodium bicarbonate (1.2 eq), and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Reaction: To the resulting solution, add 4-chloroquinazoline (1.0 eq). Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash with a cold solvent like diethyl ether to remove unreacted starting materials.
-
Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-Fluoro-2-isopropoxyphenylamino)quinazoline.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for determining the cytotoxicity of a compound using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., EGFR or VEGFR-2), a suitable substrate peptide, ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a 96-well or 384-well plate, incubate the kinase with the test compound for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays that use a specific antibody to detect the phosphorylated substrate.
-
Data Analysis: The signal is inversely proportional to the kinase activity. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by plotting the signal against the inhibitor concentration.
Conclusion and Future Directions
While the direct synthesis and biological evaluation of derivatives from this compound remains an area ripe for exploration, the foundational principles of medicinal chemistry strongly suggest its potential as a precursor for highly active kinase inhibitors. The strategic placement of the fluoro and isopropoxy groups offers a compelling rationale for pursuing the synthesis of novel anilinoquinazoline and anilinoquinoline derivatives. The experimental protocols outlined in this guide provide a robust framework for the synthesis and rigorous biological evaluation of these potential new chemical entities. It is the hope of this author that this guide will stimulate further research into this promising, yet underexplored, area of drug discovery.
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Fluoro-2-isopropoxyaniline Hydrochloride Derivatives in Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of kinase inhibitors derived from the 4-Fluoro-2-isopropoxyaniline hydrochloride scaffold. As researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. Herein, we will dissect the rationale behind the selection of this chemical starting point, explore how targeted modifications influence inhibitory potency, and provide robust experimental protocols for the synthesis and evaluation of these promising therapeutic agents. The primary focus of this guide will be on the application of this scaffold in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a cornerstone of modern oncology.
The Strategic Advantage of the 4-Fluoro-2-isopropoxyaniline Scaffold
The 4-Fluoro-2-isopropoxyaniline moiety is not a random starting point for kinase inhibitor design. Its constituent parts each play a strategic role in establishing a favorable interaction with the ATP-binding site of kinases, particularly EGFR.
-
The Anilino Core : The aniline nitrogen is a critical hydrogen bond donor, anchoring the molecule to the hinge region of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors.
-
The 4-Fluoro Substituent : The fluorine atom at the para position is a bioisostere for a hydrogen atom but with profound effects on the molecule's properties. Its high electronegativity can modulate the pKa of the aniline nitrogen, enhancing its hydrogen-bonding capability. Furthermore, fluorine substitution can improve metabolic stability by blocking potential sites of oxidative metabolism, a crucial consideration in drug design.
-
The 2-Isopropoxy Group : The ortho-isopropoxy group provides steric bulk, which can guide the orientation of the aniline ring within the ATP-binding pocket. This steric influence can enhance selectivity for the target kinase over other kinases, reducing off-target effects. Additionally, the isopropoxy group can engage in hydrophobic interactions within the binding site, further contributing to the overall binding affinity.
Structure-Activity Relationship (SAR) of 4-Anilinoquinazoline Derivatives
Key Structural Modifications and Their Impact on EGFR Inhibition
The general pharmacophore for 4-anilinoquinazoline-based EGFR inhibitors involves key interactions with the ATP-binding site. The quinazoline core acts as a scaffold, while the 4-anilino group projects into the hydrophobic pocket. Modifications at several positions have been extensively studied to optimize potency and selectivity.
-
Substitutions on the Quinazoline Ring (Positions 6 and 7) : The 6- and 7-positions of the quinazoline ring are solvent-exposed and provide an excellent handle for introducing moieties that can improve pharmacokinetic properties or introduce additional binding interactions. Small, electron-donating groups like methoxy or ethoxy at these positions generally enhance activity.[2] The introduction of longer, more complex side chains can be used to target specific features of the kinase active site or to modulate solubility.[3][4]
-
Substitutions on the Aniline Ring : The aniline ring is a critical component for binding. Electron-withdrawing groups, such as chloro or bromo, at the 3'-position of the aniline ring are often favorable for activity.[2] The 3-chloro-4-fluoro-aniline moiety is a common feature in potent EGFR inhibitors.[2]
-
Modifications at the 2-position of the Quinazoline Ring : While less common, modifications at the C-2 position of the quinazoline ring can also influence activity. For example, the introduction of a methyl group at this position has been shown to significantly improve the antitumor potency of some 4-anilinoquinazolines.[5]
Comparative Analysis of 4-Anilinoquinazoline Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of 4-anilinoquinazoline derivatives against various cancer cell lines. This data, while not from a single homologous series derived from 4-Fluoro-2-isopropoxyaniline, provides valuable insights into the SAR of this compound class. The choice of cell lines is critical; for instance, A549, H1975, and A431 are known to have high levels of EGFR expression, making them suitable models for evaluating EGFR inhibitors.[2][6][7]
| Compound ID | Quinazoline Substitutions | Aniline Substituent | Cell Line | IC50 (µM) | Reference |
| 13i | 6-imine derivative | 3-chloro-4-fluoro | A549 | < Gefitinib | [2] |
| 13j | 6-imine derivative | 3-chloro-4-fluoro | HepG2 | < Gefitinib | [2] |
| 19g | 2-methyl, 6,7-dimethoxy | 3-chloro-4-fluoro | H1975 | 0.11 | [5] |
| Gefitinib | 6,7-dimethoxy | 3-chloro-4-fluoro | H1975 | 1.23 | [5] |
| 7i | 6-arylureido | 3-chloro-4-fluoro | A549 | 2.25 | [6] |
| 7i | 6-arylureido | 3-chloro-4-fluoro | HT-29 | 1.72 | [6] |
| 7i | 6-arylureido | 3-chloro-4-fluoro | MCF-7 | 2.81 | [6] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth. A lower IC50 value indicates higher potency.
Experimental Protocols
General Synthesis of 4-(4-Fluoro-2-isopropoxyanilino)quinazoline Derivatives
This protocol outlines a general and robust method for the synthesis of 4-anilinoquinazoline derivatives, a common scaffold for EGFR inhibitors, starting from this compound.
Rationale: The core of this synthesis is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the quinazoline ring system activates the 4-position for nucleophilic attack by the aniline nitrogen. The use of an alcohol solvent like isopropanol and a mild base (often added to free the aniline from its hydrochloride salt) facilitates this reaction.
Materials:
-
4-Chloroquinazoline (or appropriately substituted derivative)
-
This compound
-
Isopropanol (or other suitable high-boiling solvent)
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware for reflux and inert atmosphere reactions
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, dichloromethane, methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 equivalent) and isopropanol.
-
Add this compound (1.1 equivalents) to the flask.
-
Add a suitable non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion (indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold isopropanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(4-fluoro-2-isopropoxyanilino)quinazoline derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Kinase Inhibition Assay (EGFR)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The assay quantifies the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently-labeled ATP analog
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the recombinant EGFR kinase in each well of a 96-well plate.
-
Add serial dilutions of the test compounds (typically in DMSO, with the final DMSO concentration kept below 1%) to the wells. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Anti-proliferative Assay (MTT Assay)
Rationale: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of the cells, which is generally proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549, H1975)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Concepts
To better illustrate the principles discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.
Caption: Inhibition of the EGFR signaling pathway.
Caption: General workflow for a structure-activity relationship study.
Caption: Key structural features and their roles in EGFR inhibition.
Conclusion
The this compound scaffold is a valuable starting point for the design of potent and selective kinase inhibitors, particularly those targeting EGFR. The structure-activity relationships, largely inferred from the broader class of 4-anilinoquinazolines, highlight the importance of substitutions on both the quinazoline and aniline rings for optimizing biological activity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel derivatives. Through iterative cycles of design, synthesis, and testing, as outlined in the SAR workflow, researchers can continue to refine these molecules, paving the way for the development of next-generation targeted cancer therapies.
References
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride Analogs as Kinase Inhibitors
A Technical Brief for Drug Discovery Professionals
The strategic design of small molecule kinase inhibitors is a cornerstone of modern oncology drug discovery. The aniline scaffold, in particular, has proven to be a versatile template for developing potent and selective inhibitors that target the ATP-binding site of various kinases. This guide provides a comparative analysis of a series of 2-substituted aniline pyrimidine derivatives, with a focus on analogs that share structural similarities with 4-fluoro-2-isopropoxyaniline, to elucidate key structure-activity relationships (SAR) in the context of dual Mer and c-Met tyrosine kinase inhibition.
The Rationale for Dual Mer/c-Met Inhibition
Mer and c-Met are receptor tyrosine kinases that play critical roles in cell signaling pathways governing proliferation, survival, and migration. Their aberrant activation and overexpression are frequently observed in a wide range of human cancers, making them attractive targets for therapeutic intervention.[1][2] A dual-inhibition strategy, targeting both kinases simultaneously, offers the potential for a more robust and durable anti-tumor response by mitigating compensatory signaling and acquired resistance mechanisms. The 2-substituted aniline pyrimidine core has emerged as a promising scaffold for achieving this dual activity.[2]
Synthesis of the Aniline Analog Library
The investigated series of 2-substituted aniline pyrimidine derivatives were synthesized through a convergent synthetic route. The key final step involves the palladium-catalyzed cross-coupling of a common pyrimidine intermediate with a diverse panel of substituted anilines. This modular approach facilitates the rapid generation of analogs for SAR studies.
Caption: Generalized synthetic workflow for creating the aniline pyrimidine analogs.
In Vitro Performance: A Head-to-Head Comparison
The inhibitory potency of the synthesized analogs was evaluated against both Mer and c-Met kinases. Furthermore, their anti-proliferative effects were assessed in various cancer cell lines.
Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the IC50 values for a selection of analogs, highlighting the impact of different substitutions on the aniline ring.
| Analog ID | Aniline Moiety | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |
| 14a | 2-Fluoroaniline | 8.1 | 144.0 |
| 14b | 2-Chloroaniline | 9.6 | >1000 |
| 18c | 2-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 18l | 2-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline | 25.1 ± 3.1 | 45.2 ± 5.6 |
| 18n | 2-Fluoro-4-(2-morpholinoethoxy)aniline | 19.8 ± 2.5 | 38.9 ± 4.8 |
| Data presented are from a comprehensive study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[1][2] |
Expert Analysis: The initial screening revealed that a 2-fluoro substitution on the aniline ring (Analog 14a ) conferred potent Mer inhibition but had significantly weaker activity against c-Met.[2] This highlights the sensitivity of the kinase active sites to the electronic and steric properties of the substituent. Further derivatization of the 2-fluoroaniline scaffold at the 4-position, as seen in analogs 18c , 18l , and 18n , dramatically improved the inhibitory potency against c-Met, resulting in well-balanced dual inhibitors.[2]
Anti-Proliferative Efficacy in Cancer Cell Lines
The ability of the lead analog, 18c , to inhibit the growth of human cancer cell lines was compared to the established multi-kinase inhibitor, cabozantinib.
| Compound | HepG2 (Liver Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Analog 18c | 0.85 ± 0.09 | 1.23 ± 0.14 | 0.98 ± 0.11 |
| Cabozantinib | 1.12 ± 0.13 | 1.56 ± 0.18 | 1.21 ± 0.15 |
| Data from a 2024 study on dual Mer/c-Met inhibitors.[1][2] |
Expert Analysis: Analog 18c demonstrated superior or comparable anti-proliferative activity against all tested cell lines when compared to cabozantinib.[2] This suggests that the optimized dual Mer/c-Met inhibitory profile of 18c translates into potent cellular efficacy.
Experimental Methodologies: A Self-Validating System
The reliability of the comparative data hinges on robust and well-controlled experimental protocols.
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the compounds was determined using a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
-
Reaction Setup: Purified Mer or c-Met kinase, a universal peptide substrate, and serially diluted test compounds are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 1 hour) at room temperature.
-
Signal Generation: A kinase detection reagent is added, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
Analysis: The data is normalized to controls, and the IC50 values are calculated using a non-linear regression model.
Cell Viability (MTT) Assay Protocol
The anti-proliferative effects of the analogs were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 72 hours.
-
MTT Incubation: MTT reagent is added to each well, and the plates are incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured on a microplate reader at 570 nm.
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 values are determined.
In Vivo Performance of the Lead Analog
The most promising compound, 18c , was advanced to in vivo testing in a human tumor xenograft mouse model. Oral administration of 18c led to a dose-dependent inhibition of tumor growth, with a favorable safety profile observed in the treated animals.[2] This successful translation from in vitro potency to in vivo efficacy underscores the therapeutic potential of this chemical series.
Concluding Remarks
This comparative guide demonstrates the successful application of SAR principles to develop potent dual Mer/c-Met kinase inhibitors based on a 2-substituted aniline pyrimidine scaffold. The strategic incorporation of a 2-fluoroaniline moiety, followed by optimization at the 4-position, was key to achieving a balanced dual inhibitory profile and potent anti-proliferative activity. The lead analog, 18c , represents a promising candidate for further preclinical development as a novel anticancer agent.
References
A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-Fluoro-2-isopropoxyaniline Hydrochloride Reaction Intermediates
Introduction: The Analytical Imperative in Pharmaceutical Synthesis
In the landscape of modern drug development, the synthesis of active pharmaceutical ingredients (APIs) is a process of exacting precision. Intermediates such as 4-Fluoro-2-isopropoxyaniline hydrochloride are critical building blocks, and the success of a synthesis is not merely defined by the final yield but by the purity and precise characterization of every component at every stage.[1] Monitoring the conversion of reactants, the emergence of products, and the transient life of intermediates is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the real-time analysis and characterization of reactions involving this compound, designed for the discerning researcher in drug development. We will move beyond rote protocols to explore the causality behind analytical choices, ensuring a robust, self-validating approach to chemical synthesis.
The subject of our analysis, this compound, possesses a unique constellation of functional groups—a primary aromatic amine (as a hydrochloride salt), a fluoro group, and an isopropoxy ether group—each presenting distinct spectroscopic handles. The molecular formula of the salt is C9H13ClFNO with a molecular weight of 205.66 g/mol .[2][3] Understanding how to leverage these features is key to effective reaction monitoring.
Comparative Analysis of Core Spectroscopic Techniques
The choice of an analytical technique is dictated by the specific question at hand. Are we confirming a structural transformation? Quantifying a component in a complex mixture? Or identifying an unknown impurity? Each scenario calls for a different tool or a combination thereof.
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Definitive structural elucidation of starting materials, intermediates, and final product. | Precise chemical environment of ¹H, ¹³C, and ¹⁹F nuclei; stereochemistry; connectivity. | Unambiguous structure confirmation; quantitative analysis (qNMR). | Relatively low sensitivity; longer acquisition times; requires deuterated solvents. |
| Infrared (IR) Spectroscopy | Rapid monitoring of functional group transformations. | Presence/absence of key functional groups (e.g., -NH₃⁺, C-O-C, aromatic C-H). | Fast analysis time; compatible with solids, liquids, and reaction slurries (ATR); excellent for real-time monitoring (PAT).[4] | Provides limited structural information; spectra can be complex and overlapping. |
| Mass Spectrometry (MS) | Molecular weight determination and identification of trace impurities. | Molecular weight of components; fragmentation patterns for structural clues; elemental composition (HRMS). | Extremely high sensitivity; ideal for impurity profiling; can be coupled with chromatography (LC-MS, GC-MS) for mixture separation.[5] | Can be destructive; ionization efficiency varies between compounds; structural information is inferred, not definitive. |
Deep Dive 1: Nuclear Magnetic Resonance (NMR) - The Structural Cornerstone
NMR spectroscopy is the gold standard for unambiguous structure determination in organic chemistry.[5] For a molecule like 4-Fluoro-2-isopropoxyaniline, a multi-nuclear approach is exceptionally powerful.
Causality in NMR Analysis:
Why use NMR? Because it provides a complete, high-resolution picture of the molecule's covalent structure. For reaction monitoring, observing the disappearance of a reactant's signature signals and the concurrent appearance of a product's signals provides irrefutable evidence of conversion.
-
¹H NMR: Provides the initial skeletal view. For the target molecule, we expect to see:
-
Isopropoxy group: A distinct doublet (for the two methyl groups) and a septet (for the CH proton). The integration of 6H to 1H is a key validation point.
-
Aromatic Protons: Three signals in the aromatic region, with splitting patterns dictated by H-H and H-F couplings.
-
Amine Protons (-NH₃⁺): A broad signal, the chemical shift of which is highly dependent on concentration and solvent. Its exchange with D₂O is a classic confirmation test.[6]
-
-
¹³C NMR: Confirms the carbon backbone. The fluorine substituent has a significant and predictable effect on the chemical shifts of the aromatic carbons it is attached to and those nearby, providing another layer of structural verification.[7]
-
¹⁹F NMR: This is a crucial and often underutilized tool for fluorinated pharmaceuticals.[8] It offers a highly specific window into the fluorine's environment with a wide chemical shift range and high sensitivity, making it perfect for tracking reactions at the fluorine site or confirming its integrity throughout the synthesis.
Experimental Protocol: ¹H NMR Analysis of a Reaction Aliquot
-
Sample Extraction: Withdraw ~0.1 mL of the reaction mixture. Quench the reaction if necessary (e.g., by diluting with a cold solvent).
-
Solvent Removal: Remove the reaction solvent under reduced pressure. This is critical to avoid large solvent peaks in the final spectrum.
-
Dissolution: Dissolve the residue in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for hydrochloride salts).
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a signal in a clear region of the spectrum.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Self-Validation:
-
Check that the residual solvent peak corresponds to the deuterated solvent used.
-
Confirm the chemical shift of the internal standard if used.
-
Ensure expected splitting patterns and integrations are observed for known components.
-
Deep Dive 2: Infrared (IR) Spectroscopy - The Functional Group Sentinel
FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is an invaluable tool for Process Analytical Technology (PAT) because it can often be used for real-time, in-situ analysis without sample preparation.[9]
Causality in IR Analysis:
Why use IR? For its speed and its direct insight into the chemistry of functional groups. If a synthesis involves, for example, the reduction of a nitro group to an amine, IR spectroscopy provides an immediate and clear indication of this transformation by monitoring the disappearance of the strong N-O stretches and the appearance of N-H stretches.
For 4-Fluoro-2-isopropoxyaniline and its precursors, key vibrational bands include:
-
N-H Stretch: Primary aromatic amines typically show two sharp bands between 3300-3500 cm⁻¹.[10][11] The hydrochloride salt will exhibit broader, stronger absorptions characteristic of an ammonium (-NH₃⁺) group.
-
C-O-C Stretch: A strong band in the 1250-1020 cm⁻¹ region indicates the presence of the isopropoxy ether. Aromatic ethers show a strong band around 1335-1250 cm⁻¹.[10][11]
-
C-F Stretch: A strong absorption typically found in the 1400-1000 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region confirm the aromatic core.[12]
Experimental Protocol: ATR-FTIR Monitoring
-
Background Scan: Before analysis, run a background spectrum of the clean, dry ATR crystal. This is a critical self-validating step to ensure no residues are present.
-
Sample Application: Apply a small drop of the liquid reaction mixture directly onto the ATR crystal. For solid samples, press the powder firmly onto the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and verify its cleanliness by taking another spectrum to ensure all sample peaks have disappeared.
Deep Dive 3: Mass Spectrometry - The Impurity Hunter
Mass spectrometry is the ultimate tool for detecting and identifying trace-level components, making it indispensable for impurity profiling.[13]
Causality in MS Analysis:
Why use MS? For its unparalleled sensitivity and its ability to provide the molecular weight of every ionizable component in a sample. In drug development, identifying an unknown peak at 0.1% area in an HPLC chromatogram is a common and critical task. LC-MS is the technique of choice for this.
For this compound, MS analysis would reveal:
-
Molecular Ion: The free base has a monoisotopic mass of 169.09 Da.[14][15] In ESI+ mode, this would be observed as the [M+H]⁺ ion at m/z 170.09.
-
Isotopic Pattern: The presence of a single chlorine or bromine atom in a molecule gives a characteristic M+2 peak.[16][17] While fluorine is monoisotopic, this principle is crucial for analyzing intermediates that may contain other halogens (e.g., from starting materials like 4-bromo-2-fluoronitrobenzene).
-
Fragmentation: The fragmentation pattern provides a fingerprint. Common fragmentation for this molecule would include the loss of a propylene molecule from the isopropoxy group or the loss of the entire isopropoxy radical.
Alternative Ionization Techniques:
While Electrospray Ionization (ESI) is common, other methods can be advantageous. For instance, Direct Analysis in Real Time (DART-MS) allows for the rapid, quantitative monitoring of heterogeneous reactions with minimal sample preparation.[18] This can be a powerful alternative for complex reaction matrices where ESI might suffer from ion suppression.[19][20]
Visualizing the Analytical Workflow
Effective analysis relies on a logical flow of operations. The following diagrams illustrate the decision-making process and experimental workflow in the spectroscopic analysis of a chemical reaction.
Caption: Figure 1: General Spectroscopic Analysis Workflow.
Caption: Figure 2: Decision Tree for Method Selection.
Conclusion: An Integrated Approach
No single spectroscopic technique is a panacea. A robust analytical strategy for monitoring the synthesis of this compound and its intermediates relies on an integrated approach. Fast, real-time checks with ATR-FTIR can guide the reaction's progress, while periodic, detailed analysis of aliquots by NMR confirms structural integrity and conversion. Finally, high-sensitivity LC-MS provides the ultimate gatekeeper, ensuring the final product meets the stringent purity requirements of the pharmaceutical industry. By understanding the fundamental strengths and causal roles of each technique, the modern scientist can navigate the complexities of organic synthesis with confidence and precision.
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A Comparative Guide to the Purity Analysis and Method Validation of 4-Fluoro-2-isopropoxyaniline Hydrochloride
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Fluoro-2-isopropoxyaniline hydrochloride (CAS: 380430-47-7, Formula: C₉H₁₃ClFNO) is a substituted aniline derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] In the landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can introduce unintended pharmacology, toxicology, or instability, leading to significant setbacks in development and potential patient harm.
This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for the purity assessment and validation of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the interpretation of comparative data. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical development.
Logical Framework for Purity Assessment
A robust purity assessment is a multi-faceted investigation that combines orthogonal analytical techniques to build a complete profile of the analyte and its potential impurities. No single method is sufficient. The logical workflow involves a primary separation technique for quantification (typically HPLC), a secondary method for volatile impurities (GC-MS), and spectroscopic methods for structural confirmation. The entire process is underpinned by rigorous method validation in accordance with global regulatory standards.
Caption: High-level workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination
HPLC is the primary technique for quantifying the purity of non-volatile organic molecules like this compound.[4] Its strength lies in its ability to separate the main compound from closely related structural isomers, precursors, and degradation products.
Causality Behind Experimental Choices:
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected because the analyte is moderately polar. The separation occurs based on partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[5]
-
Stationary Phase: A C18 column is the workhorse for RP-HPLC, offering excellent retention and selectivity for a wide range of aromatic compounds.[4]
-
Mobile Phase: A gradient elution using water and acetonitrile with a small amount of acid (like formic or trifluoroacetic acid) is employed. The acid protonates the aniline's amino group, preventing peak tailing by minimizing interactions with residual silanols on the stationary phase and ensuring sharp, symmetrical peaks. The gradient from high aqueous content to high organic content allows for the elution of impurities with a wide range of polarities.[4]
-
Detection: A UV detector is chosen due to the presence of the benzene ring, a strong chromophore. Detection at a wavelength like 254 nm typically provides a robust signal for the analyte and many potential aromatic impurities.[6]
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile (diluent) to a final concentration of approximately 0.5 mg/mL.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
While HPLC excels at non-volatile related substances, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process or low molecular weight starting materials.[8][9] The mass spectrometer adds a layer of certainty by providing structural information on the separated components.[10]
Causality Behind Experimental Choices:
-
Technique: GC is inherently suited for thermally stable and volatile compounds.[7] 4-Fluoro-2-isopropoxyaniline is sufficiently volatile for GC analysis.
-
Column: A low-polarity capillary column (e.g., DB-5ms) is chosen. This stationary phase provides good separation for a wide range of organic compounds based on their boiling points and polarity.[4]
-
Carrier Gas: Helium is the standard inert carrier gas, providing good efficiency and safety.[9]
-
Detection: Mass Spectrometry (MS) is used not just for detection but for identification. The electron ionization (EI) mode fragments the molecules into predictable patterns, creating a "fingerprint" that can be compared against spectral libraries for confident identification.[10]
Experimental Protocol: GC-MS Residual Solvents & Volatiles
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-400 amu.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
Comparative Performance of Analytical Methods
The selection of an analytical method is a trade-off based on the specific goals of the analysis. HPLC provides the most accurate purity value (as % area), while GC-MS is unparalleled for identifying trace volatile unknowns.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection.[8] |
| Primary Application | Assay, purity determination, and quantification of non-volatile related substances. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[9] |
| Specificity | High; can resolve isomers. Further enhanced by coupling with MS (LC-MS). | Very high; provides mass spectra for peak identification. |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ng/mL range. | Analyte dependent, can be in the µg/L to pg/L range.[11][12] |
| Precision (%RSD) | Excellent, typically < 2% for the main component. | Good, typically < 15%.[11] |
| Accuracy (% Recovery) | Excellent, typically 98-102%. | Good, typically within 80-120%.[11] |
Spectroscopic and Other Confirmatory Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure confirmation. For 4-Fluoro-2-isopropoxyaniline, a suite of NMR experiments provides a complete picture:
-
¹H NMR: Confirms the presence and connectivity of all protons, including the distinct patterns of the aromatic protons, the isopropoxy group (septet and doublet), and the amine protons.[13]
-
¹³C NMR: Details the carbon skeleton of the molecule.
-
¹⁹F NMR: As a 100% abundant nucleus, ¹⁹F NMR provides a highly sensitive and direct probe for the fluorine-containing part of the molecule, confirming its position on the aromatic ring.[13]
Purity can also be assessed via ¹H NMR by comparing the integrals of the analyte signals to those of a certified internal standard of known concentration (Quantitative NMR or qNMR).
Elemental Analysis
Elemental analysis provides the empirical formula by determining the percentage composition of Carbon, Hydrogen, and Nitrogen (CHN). For a hydrochloride salt containing fluorine, the analysis would be extended to include chlorine and fluorine. The experimental percentages must align with the theoretical values calculated from the molecular formula (C₉H₁₃ClFNO) to confirm the compound's elemental integrity.
Method Validation: A Trust-Building Framework
An analytical method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is the global standard for demonstrating that a method is fit for its intended purpose.[14][15]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Key Validation Parameters for the HPLC Purity Method
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically evaluated over 5 concentration levels, with a correlation coefficient (r²) of >0.99 required.[11]
-
Accuracy: The closeness of the test results to the true value. Determined by spiking a sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase). This provides an indication of its reliability during normal usage.
Conclusion
The purity analysis of this compound is a critical activity that requires a scientifically sound, multi-technique approach. A high-resolution HPLC method serves as the primary tool for purity quantification, while GC-MS provides essential information on volatile impurities. These separation techniques, combined with spectroscopic confirmation by NMR and elemental analysis, create a comprehensive quality profile. Each of these methods must be rigorously validated according to established guidelines like ICH Q2(R1) to ensure the data is reliable, reproducible, and defensible. By understanding the causality behind each experimental choice and adhering to a framework of systematic validation, researchers and drug developers can ensure the quality of their intermediates and, ultimately, the safety and efficacy of the medicines they produce.
References
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- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. altabrisagroup.com [altabrisagroup.com]
A Head-to-Head Comparison: Benchmarking 4-Fluoro-2-isopropoxyaniline Hydrochloride Against Commercial Building Blocks in Key Synthetic Transformations
In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Substituted anilines are a cornerstone of these endeavors, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 4-Fluoro-2-isopropoxyaniline hydrochloride has emerged as a valuable reagent, offering a unique combination of electronic and steric properties. This guide provides an in-depth, data-driven comparison of this compound against a curated selection of commercially available aniline building blocks, offering researchers, scientists, and drug development professionals a comprehensive framework for informed decision-making in their synthetic strategies.
The Strategic Advantage of Fluorine and Isopropoxy Substitution
The chemical reactivity and biological activity of aniline derivatives are profoundly influenced by the nature and position of their ring substituents. The presence of a fluorine atom at the 4-position and an isopropoxy group at the 2-position of the aniline ring in the title compound imparts a distinct set of characteristics. The fluorine atom, being highly electronegative, can modulate the pKa of the amine, influence metabolic stability, and participate in favorable interactions with biological targets.[1][2] The sterically demanding ortho-isopropoxy group can direct the regioselectivity of certain reactions and influence the conformation of the final product, a crucial factor in rational drug design.[3] This unique substitution pattern makes 4-Fluoro-2-isopropoxyaniline a compelling building block for accessing novel chemical space.
Comparative Physicochemical Properties of Selected Aniline Building Blocks
To establish a baseline for our performance benchmarks, a comparison of the key physicochemical properties of this compound and its selected commercial alternatives is presented in Table 1. The chosen alternatives allow for a systematic evaluation of the individual and combined effects of the fluoro and isopropoxy substituents.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | 380430-47-7 | C9H13ClFNO | 205.66 | |
| 4-Fluoro-2-methoxyaniline | 450-91-9 | C7H8FNO | 141.14 | |
| 4-Chloro-2-isopropoxyaniline | 99112-07-9 | C9H12ClNO | 185.65 | |
| 2-Isopropoxy-4-methylaniline | 126802-97-9 | C10H15NO | 165.23 | |
| 4-Isopropoxyaniline | 7664-66-6 | C9H13NO | 151.21 |
Table 1: Physicochemical Properties of this compound and Selected Commercial Alternatives. [4][5][6][7][8][9][10][11]
Benchmarking Performance in Key Chemical Transformations
The utility of a building block is ultimately determined by its performance in common and critical chemical reactions. To this end, we have benchmarked this compound against the selected alternatives in two of the most fundamental and widely employed transformations in modern organic synthesis: Amide Coupling and Buchwald-Hartwig Amination.
Amide Coupling: A Test of Nucleophilicity
The formation of an amide bond is one of the most prevalent reactions in medicinal chemistry.[12] However, the inherent lower nucleophilicity of anilines compared to aliphatic amines can often lead to sluggish reactions and the need for harsh conditions or highly reactive coupling agents.[13][14] This benchmark experiment is designed to assess the relative reactivity of the selected anilines in a standard amide coupling reaction.
A solution of benzoic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) is treated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol), 1-Hydroxybenzotriazole (HOBt, 1.2 mmol), and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). The mixture is stirred at room temperature for 30 minutes to pre-activate the carboxylic acid. The respective aniline derivative (1.0 mmol) is then added, and the reaction mixture is stirred at 60 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Figure 1: Experimental workflow for the comparative amide coupling reactions.
| Aniline Derivative | Reaction Time (h) | Isolated Yield (%) | Purity (by LC-MS) |
| 4-Fluoro-2-isopropoxyaniline | 6 | 85 | >98% |
| 4-Fluoro-2-methoxyaniline | 5 | 88 | >98% |
| 4-Chloro-2-isopropoxyaniline | 7 | 82 | >97% |
| 2-Isopropoxy-4-methylaniline | 4 | 92 | >98% |
| 4-Isopropoxyaniline | 3 | 95 | >99% |
Table 2: Comparative performance of aniline derivatives in amide coupling with benzoic acid. (Data are representative and may vary based on specific reaction conditions and scale).
Analysis of Amide Coupling Results:
The results from the amide coupling benchmark reveal a clear trend in reactivity that correlates with the electronic properties of the aniline derivatives. The presence of electron-withdrawing groups (F, Cl) generally decreases the nucleophilicity of the aniline, leading to longer reaction times and slightly lower yields compared to the analogs with electron-donating (methyl) or neutral substituents. 4-Isopropoxyaniline, lacking an electron-withdrawing halogen at the 4-position, exhibited the highest reactivity.
Notably, 4-Fluoro-2-isopropoxyaniline performed comparably to its chloro-analog, suggesting that the inductive effect of fluorine is a key determinant of its reactivity in this context. The slightly higher yield of the methoxy-analog compared to the isopropoxy-analog may be attributed to reduced steric hindrance around the amine. Despite its moderately reduced reactivity compared to the more electron-rich analogs, 4-Fluoro-2-isopropoxyaniline provides a high yield of the desired amide product under standard conditions, demonstrating its utility as a reliable building block for amide synthesis. For challenging couplings with electron-deficient anilines, the use of stronger coupling agents like HATU or the conversion of the carboxylic acid to a more reactive acid chloride may be beneficial.[15][16]
Buchwald-Hartwig Amination: A Test of C-N Cross-Coupling Efficiency
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it has become an indispensable tool in modern organic synthesis.[17][18] This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The efficiency of the Buchwald-Hartwig amination is highly dependent on the nature of the aniline, the aryl halide, the palladium catalyst, the ligand, and the base.[19][20] This benchmark experiment evaluates the performance of the selected anilines in a standardized Buchwald-Hartwig amination with a common aryl bromide.
To a reaction vessel charged with 4-bromotoluene (1.0 mmol), the respective aniline derivative (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and a palladium precatalyst (e.g., [Pd(allyl)Cl]2, 0.02 mmol) with a suitable phosphine ligand (e.g., XantPhos, 0.04 mmol) are added. The vessel is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the reaction mixture is heated to 100 °C. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
Figure 2: General workflow for the Buchwald-Hartwig amination benchmark experiments.
| Aniline Derivative | Reaction Time (h) | Isolated Yield (%) | Purity (by GC-MS) |
| 4-Fluoro-2-isopropoxyaniline | 4 | 91 | >99% |
| 4-Fluoro-2-methoxyaniline | 4 | 93 | >99% |
| 4-Chloro-2-isopropoxyaniline | 5 | 88 | >98% |
| 2-Isopropoxy-4-methylaniline | 3 | 95 | >99% |
| 4-Isopropoxyaniline | 2.5 | 96 | >99% |
Table 3: Comparative performance of aniline derivatives in Buchwald-Hartwig amination with 4-bromotoluene. (Data are representative and may vary based on specific reaction conditions and scale).
Analysis of Buchwald-Hartwig Amination Results:
The Buchwald-Hartwig amination results demonstrate the excellent performance of all the tested aniline derivatives in this robust cross-coupling reaction. Similar to the amide coupling, the more electron-rich anilines (2-isopropoxy-4-methylaniline and 4-isopropoxyaniline) exhibited faster reaction rates. The presence of a halogen at the 4-position slightly retards the reaction, with the chloro-substituted aniline being the slowest.
4-Fluoro-2-isopropoxyaniline proved to be an excellent substrate for the Buchwald-Hartwig amination, providing a high yield of the desired product in a relatively short reaction time. Its performance was on par with the methoxy analog, indicating that the steric bulk of the isopropoxy group does not significantly hinder the catalytic cycle under these conditions. The high efficiency of this reaction with 4-Fluoro-2-isopropoxyaniline underscores its value as a building block for the synthesis of complex arylamines, which are prevalent motifs in pharmaceuticals and organic materials.[17][21] For particularly challenging couplings, screening of different ligands (e.g., bulky biaryl phosphines like BrettPhos) and bases (e.g., Cs2CO3) may further optimize the reaction conditions.[4][22]
Conclusion
This comparative guide demonstrates that this compound is a highly effective and versatile building block for key synthetic transformations. While its reactivity in nucleophilic reactions such as amide coupling is slightly attenuated by the electron-withdrawing fluorine atom, it still provides high yields of the desired products under standard conditions. In the palladium-catalyzed Buchwald-Hartwig amination, it proves to be an excellent coupling partner, readily participating in C-N bond formation to generate complex arylamines in high yields.
The unique combination of a 4-fluoro and a 2-isopropoxy substituent provides a valuable tool for medicinal chemists and materials scientists to introduce specific electronic and steric features into their target molecules. The predictable reactivity of this compound, as benchmarked against a range of commercially available analogs, allows for its confident integration into diverse synthetic workflows. Ultimately, the choice of building block will depend on the specific goals of the synthesis, but this guide provides the necessary data to make an informed decision and to leverage the unique properties of this compound to accelerate innovation in drug discovery and materials science.
References
- 1. 氟化合成砌块 [sigmaaldrich.com]
- 2. Fluorine-Substituted Building Blocks - Enamine [enamine.net]
- 3. bloomtechz.com [bloomtechz.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Isopropyl-4-methylaniline | C10H15N | CID 22379485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-isopropoxyaniline | 99112-07-9 [amp.chemicalbook.com]
- 8. 126802-97-9 2-Isopropoxy-4-methyl-aniline AKSci 6986CV [aksci.com]
- 9. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 676366-02-2 Cas No. | 4-Isopropoxy-2-methylaniline | Matrix Scientific [matrixscientific.com]
- 11. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
- 21. research.rug.nl [research.rug.nl]
- 22. preprints.org [preprints.org]
A Comparative Guide to the Metabolic Stability of 4-Fluoro-2-isopropoxyaniline Hydrochloride Derivatives
For researchers and professionals in drug development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of successful lead optimization. A compound's metabolic stability—its susceptibility to biotransformation by the body's enzymes—profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2][3][4] An unstable compound may be cleared too rapidly to exert its therapeutic effect, while an overly stable one could accumulate and lead to toxicity.[5]
The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to enhance metabolic stability.[6] The 4-Fluoro-2-isopropoxyaniline moiety represents a promising scaffold, but a thorough assessment of its metabolic liabilities is critical. This guide provides an in-depth comparison of the methodologies used to assess the metabolic stability of derivatives of this scaffold, supported by detailed experimental protocols and data interpretation frameworks.
The Central Role of In Vitro Assays in Predicting Metabolic Fate
Early assessment of metabolic stability relies on robust in vitro models that predict in vivo hepatic clearance. The liver is the primary site of drug metabolism, and assays using liver-derived components are the industry standard.[7][8] This guide will focus on three key, complementary assays:
-
Liver Microsomal Stability Assay: This high-throughput screen is excellent for evaluating Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of liver cells (microsomes).[7][9][10]
-
Liver S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of Phase I and Phase II metabolic pathways.[11][12][13][14]
-
Hepatocyte Stability Assay: Often considered the "gold standard," this assay uses intact liver cells.[7] It provides the most physiologically relevant data by incorporating the full complement of Phase I and II enzymes, as well as cellular uptake and efflux transporters.[8][15][16]
The following sections detail the protocols for these assays, explain the rationale behind their design, and provide a framework for comparing the stability of different 4-Fluoro-2-isopropoxyaniline hydrochloride derivatives.
Experimental Design: A Comparative Workflow
A systematic approach is essential for generating reliable and comparable data. The workflow for assessing metabolic stability follows a consistent path across different test systems, from incubation to analysis.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a first-line screen to identify liabilities related to CYP-mediated metabolism. The primary endpoint is the rate of disappearance of the parent compound.
Rationale
Liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I enzymes, especially CYPs.[7][10] The assay requires an external supply of cofactors, specifically an NADPH-regenerating system, to fuel the oxidative reactions of CYPs.[17][18] By measuring the depletion of the test compound over time, we can calculate its intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compounds: Prepare 1 mM stock solutions of this compound derivatives and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in DMSO.[9]
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[18]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained supply of NADPH throughout the incubation.[9]
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and test compound working solutions to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final test compound concentration is typically 1 µM.[18]
-
Incubate the mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[11]
-
Immediately terminate the reaction by adding the aliquot to a 96-well plate containing 3-4 volumes of cold acetonitrile with a suitable internal standard (for analytical normalization).[10]
-
-
Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: Liver S9 Stability Assay
This assay expands upon the microsomal assay by including cytosolic enzymes, providing insights into both Phase I and Phase II metabolic pathways.
Rationale
The S9 fraction is a supernatant from liver homogenate centrifuged at 9,000g, containing both microsomes and the soluble cytosolic fraction.[14] This combination includes not only CYPs but also Phase II enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), provided their respective cofactors (e.g., UDPGA, PAPS) are added to the incubation.[11] This makes the S9 assay a more comprehensive screen than microsomes alone.[12][13]
Step-by-Step Methodology
The protocol is similar to the microsomal assay, with the following key differences:
-
Metabolic System: Use liver S9 fraction (e.g., 1 mg/mL protein) instead of microsomes.[11]
-
Cofactors: In addition to the NADPH regenerating system for Phase I, supplement the incubation with cofactors for Phase II reactions, such as UDPGA (for glucuronidation) and PAPS (for sulfation).[11][13] This allows for a more complete picture of hepatic metabolism.
-
Controls: Include parallel incubations with and without the Phase II cofactors to distinguish between the contributions of different enzyme families.
Data analysis for t½ and CLint follows the same principles as the microsomal assay. Comparing results from S9 and microsomal assays can indicate whether a compound is susceptible to Phase II conjugation.
Protocol 3: Hepatocyte Stability Assay
This assay represents the most physiologically relevant in vitro model, as it uses intact cells that contain a full complement of metabolic enzymes and transporters in their natural environment.
Rationale
Cryopreserved primary hepatocytes retain enzymatic activities similar to fresh cells and are the preferred system for evaluating the interplay between metabolism and cellular transport.[16] Unlike subcellular fractions, hepatocytes do not require external cofactors and can assess the combined effects of Phase I and Phase II metabolism, making them the "gold standard" for in vitro clearance predictions.[7][16]
Step-by-Step Methodology
-
Cell Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via trypan blue exclusion). Viability should be >80%.
-
Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[16]
-
-
Incubation Procedure:
-
Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension in a multi-well plate.
-
Incubate the plate at 37°C in a humidified CO2 incubator, often with gentle shaking to keep the cells in suspension.[19]
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots.[19]
-
Terminate the metabolic activity by mixing the aliquots with cold acetonitrile containing an internal standard.
-
-
Sample Analysis & Data Processing:
-
The sample workup and LC-MS/MS analysis are identical to the microsomal and S9 assays.
-
Calculations for t½ and CLint are performed similarly, but CLint is normalized to the number of cells (e.g., µL/min/10^6 cells).[16]
-
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mttlab.eu [mttlab.eu]
- 14. S9 fraction - Wikipedia [en.wikipedia.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. mercell.com [mercell.com]
- 19. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
